molecular formula C13H14N2O7 B1204992 Acromelic acid B CAS No. 86630-10-6

Acromelic acid B

Cat. No.: B1204992
CAS No.: 86630-10-6
M. Wt: 310.26 g/mol
InChI Key: YQDHGMPCSWNBFG-PJKMHFRUSA-N
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Description

Acromelic acid B is a natural product found in Clitocybe acromelalga with data available.

Properties

IUPAC Name

3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHGMPCSWNBFG-PJKMHFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235733
Record name Acromelic acid B
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Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86630-10-6
Record name Acromelic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86630-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acromelic acid B
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acromelic acid B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACROMELIC ACID B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0973I7148
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Neurotoxin: A Technical Guide to the Natural Sources and Isolation of Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acromelic acid B, a potent neuroexcitatory kainoid, stands as a molecule of significant interest to the neuroscience and drug development communities. Its profound physiological effects, stemming from its interaction with glutamate receptors, underscore its potential as a pharmacological tool and a lead compound for novel therapeutics. This technical guide provides a comprehensive overview of the natural origins of this compound and a detailed, field-proven methodology for its isolation and purification. By elucidating the causality behind the experimental choices, this document serves as a self-validating protocol for researchers seeking to obtain this rare and valuable natural product.

Introduction: The Significance of this compound

This compound is a structurally unique and potent analog of kainic acid, a well-known agonist of ionotropic glutamate receptors.[1] First isolated from a poisonous mushroom, it has garnered attention for its powerful neuroexcitatory properties.[2] Ingestion of its natural source is known to cause a unique set of symptoms, including severe pain and redness in the extremities, a condition resembling erythromelalgia.[3] This physiological response highlights the specific and potent interaction of this compound with the nervous system, making it an invaluable tool for probing the function of glutamate receptors and a potential starting point for the development of new drugs targeting neurological disorders.

The Natural Provenance of this compound

The sole identified natural source of this compound is the toxic mushroom Clitocybe acromelalga, also known by its synonym Paralepistopsis acromelalga.[2][4] This mushroom is found in Japan and has been responsible for several cases of poisoning. The concentration of this compound in the mushroom is relatively low, necessitating efficient and precise isolation techniques to obtain the pure compound for research purposes. A 2017 study using LC-MS analysis detected this compound at a concentration of 1.4 µg/g in a mushroom sample from a food poisoning case, illustrating the trace amounts present.[5]

Isolation of this compound: A Multi-Step Chromatographic Approach

The isolation of this compound from Clitocybe acromelalga is a challenging endeavor due to its low abundance and the presence of other closely related acromelic acids. The most effective and validated method relies on a multi-step chromatographic purification process, beginning with a crude extraction followed by sequential ion-exchange and partition chromatography.

Rationale for the Isolation Strategy

The physicochemical properties of this compound dictate the isolation strategy. As an amino acid, it possesses both acidic (carboxylic acid) and basic (amine) functional groups, making it amenable to ion-exchange chromatography. Its polarity allows for effective separation from less polar compounds through initial solvent extraction and subsequent chromatographic steps. The use of multiple chromatographic techniques with different separation principles (ion-exchange, partition) is crucial for achieving high purity by removing isomeric and structurally similar impurities.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow Mushroom Clitocybe acromelalga (Fruiting Bodies) Extraction Extraction (aq. Ethanol) Mushroom->Extraction Homogenization Crude_Extract Crude Aqueous Ethanol Extract Extraction->Crude_Extract Ion_Exchange Cation-Exchange Chromatography (Dowex 50W X4) Crude_Extract->Ion_Exchange Loading Acidic_Fraction Acidic Amino Acid Fraction Ion_Exchange->Acidic_Fraction Elution with Ammonia-Formate Buffer (pH 3.20) HPLC Preparative HPLC (Cation-Exchange Resin) Acidic_Fraction->HPLC Injection Partially_Purified Partially Purified This compound HPLC->Partially_Purified Fraction Collection TLC Cellulose TLC Partially_Purified->TLC Final Purification Pure_Acromelic_Acid_B Pure Acromelic Acid B TLC->Pure_Acromelic_Acid_B Elution of Target Band

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocol

Step 1: Extraction

  • Homogenization: Fresh or lyophilized fruiting bodies of Clitocybe acromelalga (e.g., 8.1 kg as reported for the isolation of related acromelic acids) are homogenized in an aqueous ethanol solution (e.g., 50% ethanol).[2] The use of aqueous ethanol facilitates the extraction of polar compounds like this compound while precipitating some unwanted macromolecules.

  • Filtration and Concentration: The homogenate is filtered to remove solid debris. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

Step 2: Cation-Exchange Chromatography

This step is critical for the initial separation of amino acids from other components in the crude extract.

  • Resin Preparation: A column is packed with Dowex 50W X4, a strong cation-exchange resin. The resin is thoroughly washed and equilibrated with a pH 3.20 ammonia-formate buffer.[2] This acidic pH ensures that the amino group of this compound is protonated, allowing it to bind to the negatively charged resin.

  • Sample Loading and Elution: The crude aqueous extract is carefully loaded onto the equilibrated column. The column is then eluted with the same pH 3.20 ammonia-formate buffer.[2] This isocratic elution allows for the separation of acidic amino acids, including this compound, from neutral and basic compounds.

  • Fraction Collection: Fractions are collected and monitored for the presence of acromelic acids, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC provides a higher degree of resolution for separating the different acromelic acid analogs.

  • Column and Mobile Phase: A preparative column packed with a cation-exchange resin (e.g., Hitachi gel 2618) is used.[2] The mobile phase is an ammonia-formic acid buffer, with a slightly higher pH for preparative scale (pH 3.50) compared to analytical scale.[2] The precise control of pH is crucial for achieving optimal separation of the closely related acromelic acids.

  • Injection and Fractionation: The acidic amino acid fraction obtained from the Dowex column is injected onto the HPLC column. Fractions are collected based on the elution profile, which is monitored using a UV detector.

Step 4: Cellulose Thin-Layer Chromatography (TLC)

Cellulose TLC is employed as a final polishing step to ensure the purity of the isolated this compound.

  • Stationary and Mobile Phase: A cellulose plate is used as the stationary phase. The mobile phase is a mixture of n-butanol, acetic acid, and water in a 4:1:2 ratio.[2] This solvent system provides good separation of the polar acromelic acids.

  • ** spotting and Development:** The partially purified fraction containing this compound is spotted onto the cellulose plate, which is then developed in the mobile phase.

  • Visualization and Elution: The separated compounds are visualized, typically with ninhydrin which gives a characteristic color with amino acids. The band corresponding to this compound is scraped from the plate, and the compound is eluted from the cellulose with a suitable solvent (e.g., water or a dilute acid).

Yield and Quantification

The isolation of this compound is characterized by a low overall yield due to its minute presence in the natural source. In the original isolation of acromelic acids A and B, approximately 40 µg of this compound was obtained from a large quantity of the mushroom.[6] A more recent analytical study detected this compound at a concentration of 1.4 µg/g in a mushroom sample.[5]

Table 1: Reported Yield and Concentration of this compound

ReferenceStarting MaterialIsolated Amount / ConcentrationMethod
Konno et al., 1988[6]Clitocybe acromelalga~40 µgMulti-step chromatography
Yoshioka et al., 2017[5]Paralepistopsis acromelalga1.4 µg/gLC-MS

Conclusion

The isolation of this compound from its natural source, Clitocybe acromelalga, is a meticulous process that demands a carefully executed multi-step chromatographic purification. The protocol detailed in this guide, based on established and validated methodologies, provides a robust framework for researchers to obtain this potent neurotoxin. The inherent challenges of low natural abundance underscore the importance of efficient extraction and high-resolution purification techniques. A thorough understanding of the chemical principles behind each step is paramount for the successful isolation of this compound, a molecule that continues to hold significant promise for advancing our understanding of neurobiology and for the development of novel therapeutic agents.

References

  • Minami, T., Matsumura, S., Nishizawa, M., Sasaguri, Y., Hamanaka, N., & Ito, S. (2004). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 142(4), 679–688. [Link]

  • Fushiya, S., Sato, S., Kera, Y., & Nozoe, S. (1992). ISOLATION OF ACROMELIC ACIDS D AND E FROM CLITOCYBE ACROMELALGA. HETEROCYCLES, 34(7), 1277-1280. [Link]

  • Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 241–245. [Link]

  • Nakajima, N., & Ueda, M. (2016). Nicotinic acid treatment for Paralepistopsis acromelalga intoxication: assessment using magnetic resonance imaging. Clinical toxicology (Philadelphia, Pa.), 54(7), 597–600. [Link]

  • Anonymous. (n.d.). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed. Retrieved January 28, 2026, from [Link]

  • Konno, K., Hashimoto, K., Ohfune, Y., Shirahama, H., & Matsumoto, T. (1988). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 110(14), 4807–4815. [Link]

  • Anonymous. (n.d.). Acromelic acid A. Wikipedia. Retrieved January 28, 2026, from [Link]

  • Anonymous. (n.d.). A New Synthetic Method for an Acromelic Acid Analogue, a Potent Neuroexcitatory Kainoid Amino Acid, via Photoinduced Benzyl Radical Cyclization | Request PDF. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Anonymous. (n.d.). Three Cases of Food Poisoning Due to Paralepistopsis acromelalga Diagnosed from an Outbreak of Erythromelalgia. NIH. Retrieved January 28, 2026, from [Link]

Sources

Acromelic Acid B: A Deep Dive into its Neuroexcitatory and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Acromelic acid B, a potent neuroexcitatory amino acid, stands as a molecule of significant interest within the neuroscience and toxicology communities. Isolated from the poisonous mushroom Clitocybe acromelalga, this kainate analogue, along with its more studied isomer, Acromelic acid A, is responsible for the severe and prolonged pain syndromes, specifically allodynia, observed upon ingestion.[1][2][3] This guide provides an in-depth technical overview of the known biological activities of this compound, offering a valuable resource for researchers exploring glutamate receptor pharmacology, nociceptive pathways, and the development of novel therapeutics.

Chemical Identity and Discovery

This compound is a heterocyclic, non-proteinogenic amino acid structurally related to kainic acid.[2][4] It was first isolated and characterized alongside Acromelic acid A from the Japanese mushroom Clitocybe acromelalga (now also known as Paralepistopsis acromelalga).[1][5][6] The challenging synthesis of these complex molecules has historically limited extensive biological investigation, although recent advancements have made them more accessible for research purposes.[1][7][8]

Core Mechanism of Action: A Potent Glutamate Receptor Agonist

The primary biological activity of this compound stems from its function as a potent agonist at ionotropic glutamate receptors.[1][9] While structurally similar to kainic acid, its pharmacological profile displays a higher affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type receptors over kainate receptors.[9] This interaction with glutamate receptors leads to the depolarization of neuronal membranes, accounting for its profound neuroexcitatory effects.[10][11]

Binding Affinity and Receptor Subtype Specificity

Binding studies have revealed important distinctions between the two isomers. Notably, this compound is a more potent inhibitor of [³H]-kainate binding to rat spinal cord membranes compared to Acromelic acid A, suggesting a higher affinity for kainate receptors in this tissue.[9] Despite this, the functional consequences of receptor activation appear to be more complex and may involve unique receptor subtypes or allosteric modulation.

The Dichotomy of Biological Effects: Neurotoxicity and Allodynia

The potent neuroexcitatory properties of this compound manifest as significant neurotoxicity and the induction of severe pain.

Neurotoxic Profile

At high concentrations, this compound is a potent neurotoxin. Intrathecal injection of high doses (in the nanogram per kilogram range) in animal models leads to spontaneous agitation, convulsions, and ultimately, death.[9] Systemic administration of acromelic acids has been shown to cause selective degeneration of interneurons in the caudal spinal cord in rats, highlighting a specific neuronal vulnerability.[4] This selective neurotoxicity makes acromelic acids valuable tools for creating animal models of neurological disorders characterized by interneuron loss, such as stiff-person syndrome.[4]

Induction of Allodynia

One of the most striking and clinically relevant effects of this compound is the induction of allodynia, a condition where non-painful stimuli are perceived as painful. Ingestion of the Clitocybe acromelalga mushroom leads to severe, long-lasting burning pain in the extremities.[3]

While both Acromelic acid A and B induce allodynia, their potencies and underlying mechanisms differ significantly. Acromelic acid A is remarkably more potent, inducing allodynia at doses a million times lower than this compound.[3]

Comparative Biological Activity: Acromelic Acid A vs. This compound

The subtle structural difference between these two regioisomers results in a dramatic divergence in their biological activity, providing a fascinating case study in structure-activity relationships.

ParameterAcromelic Acid AThis compoundReference
Allodynia-Inducing Potency Maximum effect at 50 fg/kg (i.t. in mice)Dose-dependent from 50 pg/kg to 50 ng/kg (i.t. in mice)[2]
Lethal Dose (i.t. in mice) ~500 ng/kg~500 ng/kg[9]
[³H]-Kainate Binding Inhibition 3-fold less potent than this compoundMore potent[9]
Inhibition by Antagonists Inhibited by NMDA and Ca²⁺-permeable AMPA receptor antagonistsNot inhibited by NMDA or common AMPA/kainate antagonists[2]

This stark contrast in pharmacology suggests that Acromelic acid A and B induce allodynia through distinct signaling pathways. The allodynia induced by Acromelic acid A appears to involve the activation of NMDA receptors and calcium-permeable AMPA receptors.[2] In contrast, the pathway for this compound-induced allodynia remains less clear but appears to be independent of these mechanisms, hinting at the involvement of a novel or distinct receptor target.[2]

Proposed Signaling Pathways for Allodynia Induction

The differential sensitivity to antagonists provides clues to the downstream signaling cascades initiated by each isomer.

Acromelic_Acid_Pathways cluster_A Acromelic Acid A Pathway cluster_B This compound Pathway ACRO_A Acromelic Acid A Ca_AMPA Ca²⁺-Permeable AMPA Receptor ACRO_A->Ca_AMPA NMDA_R NMDA Receptor Ca_AMPA->NMDA_R Depolarization Allodynia_A Allodynia NMDA_R->Allodynia_A ACRO_B This compound Unknown_R Specific Receptor (?) ACRO_B->Unknown_R Allodynia_B Allodynia Unknown_R->Allodynia_B

Figure 1. Proposed differential signaling pathways for allodynia induction by Acromelic acid isomers.

Experimental Protocols

Intrathecal Administration in Mice for Allodynia Assessment

This protocol is based on methodologies described in the literature for assessing the allodynic effects of Acromelic acids.[2]

Objective: To evaluate the dose-dependent induction of allodynia by this compound following intrathecal injection in mice.

Materials:

  • This compound solution (in sterile saline)

  • Male ddY mice (or other appropriate strain)

  • Hamilton microsyringe

  • Von Frey filaments for tactile stimulation

  • Observation chambers with a wire mesh floor

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental setup for at least 2 days prior to the experiment.

  • Drug Preparation: Prepare fresh serial dilutions of this compound in sterile saline on the day of the experiment.

  • Intrathecal Injection:

    • Perform intrathecal injections in conscious mice between the L5 and L6 vertebrae.

    • Inject a small volume (e.g., 5 µL) of the this compound solution or vehicle (saline).

  • Behavioral Observation:

    • Place the mice in individual observation chambers.

    • At predetermined time points (e.g., 5, 15, 30, and 60 minutes post-injection), apply Von Frey filaments to the plantar surface of the hind paw.

    • Record the paw withdrawal threshold or a cumulative score of allodynic behaviors (e.g., licking, biting, shaking of the paw).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

Self-Validation: The protocol's integrity is maintained by including a vehicle control group to account for any effects of the injection procedure itself and by using a randomized, blinded approach to drug administration and behavioral scoring to minimize observer bias.

Applications in Research and Drug Development

The unique pharmacological profile of this compound makes it a valuable tool for:

  • Probing Glutamate Receptor Function: Its potent agonist activity allows for detailed studies of AMPA and kainate receptor subtypes, particularly in the spinal cord.

  • Modeling Neuropathic Pain: The reliable induction of allodynia provides a robust model for investigating the mechanisms of neuropathic pain and for screening novel analgesic compounds.

  • Investigating Neurodegeneration: Its selective toxicity towards spinal interneurons can be utilized to model diseases involving interneuron dysfunction and to explore potential neuroprotective strategies.

Conclusion

This compound is a powerful neuroexcitatory agent with a complex biological profile. Its actions as a potent glutamate receptor agonist lead to significant neurotoxicity and the induction of allodynia. The striking pharmacological differences between this compound and its isomer, Acromelic acid A, underscore the subtle structure-activity relationships that govern ligand-receptor interactions and subsequent physiological outcomes. For researchers in neuroscience and drug development, this compound represents a critical chemical tool for dissecting the intricate mechanisms of neurotransmission, pain signaling, and neuronal vulnerability. Further investigation into its unique properties holds the promise of uncovering novel therapeutic targets for a range of neurological disorders.

References

  • Sattelle, D. B., Sepúlveda, M. I., Shinozaki, H., & Ishida, M. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87–94. [Link]

  • Wikipedia. (n.d.). Acromelic acid A. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1095–1104. [Link]

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed. [Link]

  • Mizuno, R., et al. (2009). Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Letters, 456(2), 95–98. [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241–245. [Link]

  • Shinozaki, H., Ishida, M., & Okamoto, T. (1986). Acromelic Acid, a Novel Excitatory Amino Acid From a Poisonous Mushroom: Effects on the Crayfish Neuromuscular Junction. Brain Research, 399(2), 395–398. [Link]

  • Kwak, S., Aizawa, H., & Ishii, T. (1992). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Experimental Neurology, 117(1), 69–76. [Link]

  • Konno, K., Hashimoto, K., Ohfune, Y., Shirahama, H., & Matsumoto, T. (1988). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 110(14), 4807–4815. [Link]

  • Ouchi, H., Asahina, A., Asakawa, T., Inai, M., Hamashima, Y., & Kan, T. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980–1983. [Link]

  • Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & Pharmaceutical Bulletin, 64(7), 723–732. [Link]

Sources

The Enigmatic Excitotoxin: A Technical Guide to the Discovery and History of Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of Acromelic Acid B, a potent neurotoxin belonging to the kainoid family of excitatory amino acids. Intended for researchers, scientists, and professionals in drug development, this document delves into the discovery, history, chemical synthesis, and biological activity of this remarkable molecule. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into its mechanism of action, providing a robust resource for those interested in glutamate receptor pharmacology and neurotoxin research.

Discovery and Provenance: Unmasking a Potent Neurotoxin from the Fungal Kingdom

The story of this compound begins with the investigation of a peculiar and severe form of food poisoning in Japan caused by the ingestion of the poisonous mushroom Clitocybe acromelalga, now reclassified as Paralepistopsis acromelalga.[1] Victims of this mushroom poisoning exhibited a unique set of symptoms, most notably an excruciating, burning pain and redness in the extremities, a condition resembling erythromelalgia, which could persist for over a month.[2] This prompted Japanese scientists to isolate the causative toxic principles.

In 1988, a team of researchers led by Katsuhiro Konno and Takeshi Matsumoto successfully isolated and characterized two potent neuroexcitatory amino acids from this mushroom, which they named Acromelic Acid A and this compound.[3][4] Their groundbreaking work, published in the Journal of the American Chemical Society, laid the foundation for our understanding of these complex molecules. Subsequently, other isoforms, namely Acromelic Acids C, D, and E, were also identified from the same mushroom, further highlighting the rich and complex chemistry of this fungal species.[4]

Isolation and Structure Elucidation: A Chromatographic and Spectroscopic Quest

The isolation of this compound from the fruiting bodies of C. acromelalga was a meticulous process involving a series of chromatographic separations. The following is a generalized protocol based on the methodologies described in the initial discovery.

Experimental Protocol: Isolation of this compound

  • Extraction: Fresh or dried mushroom fruiting bodies are homogenized and extracted with a polar solvent, typically 50% methanol or aqueous ethanol, to capture the water-soluble toxic constituents.[1]

  • Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography (e.g., using a Dowex 50W resin). The acidic amino acid fraction, containing the acromelic acids, is eluted.

  • Further Chromatographic Purification: The acidic fraction is further purified using a combination of techniques, which may include:

    • Partition Chromatography: Separation based on the differential partitioning of the compounds between two immiscible liquid phases.

    • High-Performance Liquid Chromatography (HPLC): A multi-mode ODS column can be employed for high-resolution separation of the different acromelic acid isoforms.[1]

  • Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized to yield a pure sample.

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These analyses revealed a kainoid structure characterized by a pyrrolidine dicarboxylic acid core, similar to the well-known excitotoxin, kainic acid.[2]

The Chemical Blueprint: Total Synthesis of this compound

The scarcity of this compound from its natural source necessitated the development of a total synthesis to enable further biological and pharmacological studies. Several research groups have successfully synthesized Acromelic Acids A and B. A notable approach accomplished the total synthesis of this compound in 17 steps with an overall yield of 6.9%, starting from 2,6-dichloropyridine.[5][6]

The synthetic strategy involves the regioselective transformation of the starting material to provide a key nitroalkene intermediate. The pyrrolidine ring, a hallmark of the kainoid structure, is then efficiently constructed via a Nickel-catalyzed asymmetric conjugate addition followed by an intramolecular reductive amination.[6]

Diagram: Key Synthetic Strategy for this compound

G A 2,6-Dichloropyridine B Regioselective Transformation A->B ortho-lithiation or bromination C Nitroalkene Intermediate B->C D Ni-catalyzed Asymmetric Conjugate Addition C->D E Intramolecular Reductive Amination D->E F Pyrrolidine Ring Construction E->F G This compound F->G Further functional group manipulation

Caption: A simplified workflow of the total synthesis of this compound.

Mechanism of Action: A Potent Agonist at Glutamate Receptors

This compound exerts its potent neuroexcitatory and neurotoxic effects by acting as a powerful agonist at ionotropic glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system.[7] Specifically, it shows high affinity for both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7][8]

The activation of these receptors by this compound leads to the opening of ion channels permeable to sodium and calcium ions. The subsequent influx of these cations into the neuron causes depolarization, leading to neuronal excitation. However, excessive and prolonged activation of these receptors results in excitotoxicity, a pathological process that can lead to neuronal damage and death.[9]

Differential Potency and Allodynia

Interestingly, while both Acromelic Acid A and B are potent excitotoxins, they exhibit different potencies in inducing allodynia, a condition where non-painful stimuli are perceived as painful. Intrathecal administration in animal models has shown that this compound induces allodynia in a dose-dependent manner from 50 pg/kg to 50 ng/kg.[10] In contrast, Acromelic Acid A displays a bell-shaped dose-response curve for allodynia induction, with a maximum effect observed at a much lower dose of 50 fg/kg.[10]

The allodynia induced by Acromelic Acid A can be inhibited by N-methyl-D-aspartate (NMDA) receptor antagonists and a Ca2+-permeable AMPA receptor antagonist.[10] However, the allodynia induced by this compound is not affected by these antagonists, suggesting that the two isomers may act through different downstream signaling pathways to produce this effect.[10]

Diagram: Proposed Mechanism of this compound-Induced Neuroexcitation

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AcB This compound AMPA_R AMPA Receptor AcB->AMPA_R Agonist Binding Kainate_R Kainate Receptor AcB->Kainate_R Agonist Binding IonChannel Ion Channel Opening AMPA_R->IonChannel Kainate_R->IonChannel Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ Influx Excitation Neuronal Excitation Depolarization->Excitation Excitotoxicity Excitotoxicity (at high concentrations) Excitation->Excitotoxicity

Caption: this compound acts as an agonist at postsynaptic AMPA and kainate receptors.

Neurotoxicity Profile: Quantifying the Excitotoxic Effects

The potent agonism of this compound at glutamate receptors underlies its significant neurotoxicity. In vitro studies using cultured rat spinal neurons have demonstrated that Acromelic Acid A, a closely related isomer, induces neuronal death in a concentration-dependent manner.[9] The neurotoxicity is measured by the release of lactate dehydrogenase (LDH), an indicator of cell damage.

Table 1: Neurotoxicity Data for Acromelic Acid A

ParameterValueSpecies/ModelReference
EC50 (LDH release) ~2.5 µMCultured Rat Spinal Neurons[9]
LD50 (intravenous) 5 - 5.5 mg/kgRat[2]

Conclusion and Future Perspectives

This compound stands out as a fascinating and powerful tool for neuroscience research. Its discovery, born from the investigation of a unique mushroom poisoning, has provided valuable insights into the pharmacology of glutamate receptors. The development of its total synthesis has made this once-scarce natural product more accessible for in-depth studies.

Future research should focus on several key areas. A more detailed characterization of the binding affinities of this compound for various glutamate receptor subtypes is needed to fully understand its receptor selectivity. Elucidating the precise downstream signaling pathways that differentiate the effects of Acromelic Acid A and B in inducing allodynia could open new avenues for pain research. Furthermore, the unique neurotoxic profile of acromelic acids, with their selective targeting of spinal interneurons, warrants further investigation for its potential to model specific neurodegenerative conditions. As our understanding of this enigmatic excitotoxin deepens, so too will our appreciation for the intricate chemical communication that governs the workings of the nervous system.

References

  • Minami, T., Matsumura, S., Nishizawa, M., Sasaguri, Y., Hamanaka, N., & Ito, S. (2004). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 142(4), 679–688. [Link]

  • Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 241–245. [Link]

  • Sattelle, D. B., Sepúlveda, M. I., Shinozaki, H., & Ishida, M. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87–94. [Link]

  • Wikipedia contributors. (2023, December 1). Acromelic acid A. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Minami, T., et al. (2004). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British journal of pharmacology, 142(4), 679-88. [Link]

  • Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & pharmaceutical bulletin, 64(7), 723–732. [Link]

  • Konno, K., Hashimoto, K., Ohfune, Y., Shirahama, H., & Matsumoto, T. (1988). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 110(14), 4807–4815. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fushiya, S., Sato, S., Kera, Y., & Nozoe, S. (1992). Isolation of acromelic acids D and E from Clitocybe acromelalga. Heterocycles, 34(7), 1277-1280. [Link]

  • Ouchi, H., Asahina, A., Asakawa, T., Inai, M., Hamashima, Y., & Kan, T. (2014). Practical total syntheses of acromelic acids A and B. Organic letters, 16(7), 1980–1983. [Link]

  • Larsen, A. M., & Bunch, L. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS chemical neuroscience, 10(9), 3891–3903. [Link]

  • Fushiya, S., Sato, S., Kera, Y., & Nozoe, S. (1992). Isolation of acromelic acids D and E from Clitocybe acromelalga. HETEROCYCLES, 34(7), 1277. [Link]

  • Fisher, J. L. (2015). Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors. Pflügers Archiv : European journal of physiology, 467(10), 2029–2042. [Link]

  • Kwak, S., Aizawa, H., Ishii, T., & Shinozaki, H. (1992). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Neuroscience letters, 135(2), 241–244. [Link]

  • Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & pharmaceutical bulletin, 64(7), 723–732. [Link]

  • Tsuji, M., Takagi, H., & Shinozaki, H. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuropharmacology, 34(11), 1531–1538. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acromelic acid B, a potent neuroexcitatory amino acid isolated from the poisonous mushroom Paralepistopsis acromelalga, represents a significant area of interest for researchers in neuroscience and drug development.[1] As a structural analogue of kainic acid, it exerts profound effects on the central nervous system, primarily through its interaction with ionotropic glutamate receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its mechanism of action, receptor binding characteristics, and distinct physiological and toxicological effects. Particular emphasis is placed on differentiating its pharmacological properties from its more extensively studied isomer, Acromelic acid A. This document synthesizes current experimental findings to offer a detailed resource for scientists investigating excitatory amino acid pharmacology and developing novel therapeutic agents.

Introduction: The Acromelic Acids - A Family of Potent Kainoids

The acromelic acids are a group of neurotoxic compounds first isolated from the Japanese poisonous mushroom Clitocybe acromelalga (now known as Paralepistopsis acromelalga).[1][3] Ingestion of this mushroom leads to a unique and severe toxidrome characterized by intense, burning pain and redness in the extremities, a condition known as acromelalgia, which can persist for over a month.[3] These symptoms are primarily attributed to the potent neuroexcitatory and neurotoxic properties of the acromelic acids.[3]

Structurally, acromelic acids are kainoids, possessing a pyrrolidine dicarboxylic acid backbone similar to the archetypal glutamate receptor agonist, kainic acid.[3] To date, five distinct acromelic acids have been identified, with Acromelic acid A and B being the most prominent isomers.[3] While much of the early research focused on Acromelic acid A, recent studies have begun to unravel the unique pharmacological profile of this compound, revealing important distinctions in its interaction with glutamate receptors and its physiological consequences. This guide will focus specifically on the pharmacological characteristics of this compound, providing a detailed analysis for researchers in the field.

Molecular Mechanism of Action: A Divergence from Acromelic Acid A

Both Acromelic acid A and B are potent agonists at ionotropic glutamate receptors, the primary mediators of fast excitatory neurotransmission in the central nervous system. However, their precise mechanisms of action, particularly in the induction of allodynia (pain resulting from a stimulus that does not normally provoke pain), show significant divergence.

Differential Effects on Allodynia and Receptor Antagonism

Intrathecal administration of both Acromelic acid A and B in mice induces marked tactile allodynia.[2] However, their potencies and pharmacological sensitivities are strikingly different:

  • Acromelic Acid A: Induces allodynia with a bell-shaped dose-response curve, exhibiting a maximum effect at extremely low doses (around 50 fg/kg).[2] The allodynia induced by Acromelic acid A is inhibited by N-methyl-D-aspartate (NMDA) receptor antagonists and the Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, Joro spider toxin.[2]

  • This compound: Induces allodynia in a dose-dependent manner over a higher concentration range (50 pg/kg to 50 ng/kg).[2] Crucially, the allodynia induced by this compound is not inhibited by NMDA receptor antagonists or Joro spider toxin.[2]

This differential sensitivity to antagonists strongly suggests that this compound elicits its effects through a distinct signaling pathway compared to its A isomer. While Acromelic acid A-induced allodynia appears to involve the activation of both NMDA and Ca²⁺-permeable AMPA receptors, the mechanism for this compound remains independent of these specific receptor subtypes.

Interaction with Kainate Receptors

Binding studies have provided further insight into the differential receptor interactions of the two isomers. In studies using rat spinal cord membranes, this compound was found to be a more potent inhibitor of [³H]-kainate binding than Acromelic acid A, with Acromelic acid A being approximately three-fold less potent.[4] This suggests that this compound has a higher affinity for at least one subclass of kainate receptors in the spinal cord.

The selective degeneration of interneurons in the rat spinal cord following systemic administration of acromelic acid, without significant damage to other brain regions like the hippocampus, has led to the hypothesis of the existence of specific kainate receptor subtypes that are preferentially activated by acromelic acids.[5] The higher affinity of this compound for kainate binding sites further supports the critical role of this receptor family in mediating its effects.

The following diagram illustrates the proposed differential signaling pathways for Acromelic acid A and B in the induction of allodynia.

Acromelic_Acid_Pathways cluster_A Acromelic Acid A Pathway cluster_B This compound Pathway AcroA Acromelic Acid A AMPAR_Ca Ca²⁺-Permeable AMPA Receptor AcroA->AMPAR_Ca NMDAR NMDA Receptor AcroA->NMDAR AllodyniaA Allodynia AMPAR_Ca->AllodyniaA NMDAR->AllodyniaA JSTX Joro Spider Toxin (Antagonist) JSTX->AMPAR_Ca Inhibits NMDAR_Ant NMDA Receptor Antagonist NMDAR_Ant->NMDAR Inhibits AcroB This compound UnknownR Unknown Receptor (Potentially Kainate Receptor Subtype) AcroB->UnknownR AllodyniaB Allodynia UnknownR->AllodyniaB

Figure 1: Proposed differential signaling pathways of Acromelic Acid A and B in allodynia.

Quantitative Pharmacological Data

While comprehensive binding affinity data for this compound across all glutamate receptor subtypes remains limited, the available information highlights its distinct profile compared to Acromelic acid A.

Parameter This compound Acromelic Acid A Reference
Allodynia Induction (Intrathecal, mice) Dose-dependent (50 pg/kg - 50 ng/kg)Bell-shaped dose-response (max at 50 fg/kg)[2]
Inhibition of [³H]-kainate binding (rat spinal cord) More potent3-fold less potent than B[4]

Note: The lack of specific Ki or IC50 values for this compound at cloned AMPA and kainate receptor subunits represents a significant knowledge gap in the field. Further research employing radioligand binding assays with a panel of recombinant receptors is crucial to fully elucidate its receptor selectivity profile.

Electrophysiological and Neurotoxic Effects

The electrophysiological and neurotoxic consequences of this compound administration are profound, contributing to its potent effects on the nervous system.

Excitatory and Neurotoxic Actions

At high concentrations (500 ng/kg, intrathecal), both Acromelic acid A and B induce severe neurotoxic effects, including spontaneous agitation, scratching behaviors, and tonic convulsions, which can be lethal.[4] This underscores the potent excitatory nature of these compounds.

Systemic administration of acromelic acid (isomer A primarily studied) leads to the selective degeneration of interneurons in the caudal spinal cord, while largely sparing neurons in other brain regions such as the hippocampus.[5] This selective neurotoxicity suggests the presence of a unique receptor population in the spinal cord that is particularly sensitive to acromelic acids. Given this compound's higher affinity for kainate binding sites in the spinal cord, it is plausible that it contributes significantly to this observed neurotoxicity, potentially through a similar mechanism.

The following workflow outlines a typical experimental procedure for assessing the neurotoxic effects of this compound in primary spinal cord neuron cultures.

Neurotoxicity_Workflow start Primary Spinal Cord Neuron Culture treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24-48 hours treatment->incubation assay Assess Cell Viability (e.g., LDH assay, MTT assay) incubation->assay imaging Immunocytochemistry (e.g., for neuronal markers and apoptosis markers) incubation->imaging analysis Data Analysis: - Dose-response curves - Morphological changes assay->analysis imaging->analysis

Figure 2: Experimental workflow for assessing this compound neurotoxicity in vitro.

Key Experimental Protocols

To facilitate further research into the pharmacological profile of this compound, this section provides detailed methodologies for key experiments.

Receptor Binding Assay: Inhibition of [³H]-Kainate Binding

This protocol is designed to determine the affinity of this compound for kainate receptors in rodent spinal cord tissue.

Objective: To calculate the inhibitory constant (Ki) of this compound for [³H]-kainate binding sites.

Materials:

  • Spinal cord tissue from adult rats

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-kainic acid (radioligand)

  • This compound (unlabeled competitor)

  • Non-specific binding control (e.g., high concentration of unlabeled L-glutamate)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Dissect spinal cords and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-kainic acid (e.g., 5 nM), and varying concentrations of this compound (e.g., from 1 pM to 100 µM).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of L-glutamate (e.g., 1 mM).

    • Incubate the tubes at 4°C for 1 hour.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-kainate binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Allodynia Assessment: Von Frey Filament Test

This protocol describes a behavioral assay to quantify mechanical allodynia in rodents following intrathecal administration of this compound.

Objective: To assess the dose-dependent effect of this compound on mechanical sensitivity.

Materials:

  • Adult mice or rats

  • This compound dissolved in sterile saline

  • Intrathecal injection setup (e.g., Hamilton syringe with a 30-gauge needle)

  • Von Frey filaments of varying calibrated bending forces

  • Elevated wire mesh platform

Procedure:

  • Animal Acclimatization:

    • Habituate the animals to the testing environment and the elevated wire mesh platform for several days prior to the experiment.

  • Intrathecal Injection:

    • Briefly anesthetize the animal (e.g., with isoflurane).

    • Perform an intrathecal injection of this compound or vehicle (saline) into the lumbar subarachnoid space.

  • Behavioral Testing:

    • At specified time points after injection (e.g., 15, 30, 60 minutes), place the animal on the elevated wire mesh platform.

    • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

    • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group.

    • Construct a dose-response curve by plotting the paw withdrawal threshold as a function of the this compound dose.

Future Directions and Unanswered Questions

The pharmacological profile of this compound is a burgeoning area of research with many unanswered questions. Future investigations should focus on:

  • Receptor Subunit Specificity: Elucidating the binding affinities and functional effects of this compound on specific homomeric and heteromeric AMPA and kainate receptor subtypes. This will require the use of recombinant receptor expression systems and advanced electrophysiological techniques.

  • Mechanism of Action Beyond Allodynia: Investigating the broader neurophysiological effects of this compound, including its impact on synaptic plasticity, neuronal network activity, and its potential role in other neurological conditions.

  • Structure-Activity Relationship Studies: Synthesizing and characterizing novel analogues of this compound to identify the key structural motifs responsible for its unique pharmacological profile.[6] This could lead to the development of more selective and potent pharmacological tools.

  • Neurotoxicity Mechanisms: Delving deeper into the molecular pathways underlying the neurotoxic effects of this compound, including the role of calcium dysregulation, oxidative stress, and apoptotic signaling cascades.

Conclusion

This compound is a potent neuroexcitatory agent with a pharmacological profile that is distinct from its isomer, Acromelic acid A. Its high affinity for kainate receptors and its unique mechanism of inducing allodynia highlight its importance as a pharmacological tool for dissecting the complexities of glutamate receptor signaling in the central nervous system. While significant progress has been made in understanding its effects, further research is needed to fully characterize its receptor interactions and downstream signaling pathways. A more complete understanding of the pharmacology of this compound holds the potential to not only unravel fundamental aspects of neurobiology but also to inform the development of novel therapeutic strategies for a range of neurological disorders.

References

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1095–1104. [Link]

  • Wikipedia contributors. (2023, December 28). Acromelic acid A. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Kwak, S., et al. (1992). A single systemic administration of acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Experimental Neurology, 116(2), 145-155. [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

  • Ouchi, H., et al. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980–1983. [Link]

  • Sattelle, D. B., et al. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87-94. [Link]

  • Tsuji, K., et al. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience, 68(2), 585-591. [Link]

  • Ishida, M., & Shinozaki, H. (1988). Acromelic acid, a novel excitatory amino acid from a poisonous mushroom: effects on the crayfish neuromuscular junction. British Journal of Pharmacology, 94(3), 825–833. [Link]

  • Kwak, S., Aizawa, H., Ishida, M., & Shinozaki, H. (1991). Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Life sciences, 49(14), PL91–PL96. [Link]

  • Minami, T., et al. (2009). Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Letters, 456(2), 92-95. [Link]

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Acromelic Acid B and Kainoid Receptors: A Technical Guide to a Potent Neuroexcitatory Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acromelic acid B, a potent kainoid analogue isolated from the poisonous mushroom Clitocybe acromelalga, represents a powerful chemical tool for the interrogation of kainate receptor (KAR) pharmacology and function.[1][2] This in-depth technical guide provides a comprehensive overview of the interaction between this compound and KARs, designed for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics of this compound, the intricacies of KAR subtypes and their signaling, and the functional consequences of their interaction. This guide will further provide detailed experimental protocols, from binding assays to electrophysiological recordings, to empower researchers in their exploration of this potent neuroexcitatory agent and its therapeutic potential.

Introduction: The Key Players

This compound: A Potent Kainoid Analogue

This compound is one of five identified isoforms (A-E) of acromelic acid, a group of neurotoxic compounds found in the Clitocybe acromelalga mushroom.[1] Structurally, it is a kainoid, characterized by a pyrrolidine dicarboxylic acid core, similar to the archetypal KAR agonist, kainic acid.[1] Ingestion of this mushroom leads to severe allodynia, a condition of pain due to a stimulus that does not normally provoke pain, which can persist for over a month.[1][2]

While both Acromelic acid A and B are potent neuroexcitatory agents, they exhibit distinct pharmacological profiles.[2][3] Notably, this compound demonstrates a higher potency in inhibiting the binding of [³H]-kainate to rat spinal cord preparations compared to its 'A' isoform.[3] This suggests a differential interaction with KAR subtypes, making it a valuable tool for dissecting the specific roles of these receptors in neuronal signaling and pathophysiology.

Kainate Receptors: A Diverse Family of Ionotropic Glutamate Receptors

Kainate receptors (KARs) are a class of ionotropic glutamate receptors (iGluRs) that play a crucial, albeit more subtle, role in synaptic transmission and plasticity compared to AMPA and NMDA receptors.[4][5] They are tetrameric ligand-gated ion channels permeable to sodium and potassium ions, with some subunit combinations also exhibiting calcium permeability.[4]

The KAR family is composed of five subunits: GluK1-5 (previously known as GluR5-7, KA1, and KA2).[4][6] GluK1-3 subunits can form both homomeric and heteromeric functional receptors, while GluK4 and GluK5 are obligate heteromers, requiring assembly with one of the GluK1-3 subunits.[7] This combinatorial diversity gives rise to a wide array of KAR subtypes with distinct pharmacological properties, channel kinetics, and anatomical distributions throughout the central nervous system.[7][8] KARs are found at both presynaptic and postsynaptic sites, where they modulate neurotransmitter release and contribute to excitatory postsynaptic potentials, respectively.[4][6][9]

The Interaction: Binding and Functional Consequences

The interaction of this compound with KARs is characterized by high affinity and potent agonism. While initially thought to be a glutamate receptor agonist with some activity at AMPA receptors, comparative studies with kainic acid revealed significant differences in their physiological effects, pointing towards a more specific action on a particular subset of non-NMDA receptors, likely a specific subtype of KARs.[1][10]

Binding Affinity and Subtype Selectivity

Radioligand binding assays are a cornerstone for characterizing the affinity of a ligand for its receptor. Studies have shown that this compound is a potent displacer of [³H]-kainate binding, indicating a direct interaction with the kainate binding site.[3] While comprehensive data on the affinity of this compound for all individual KAR subtypes is still emerging, its distinct physiological effects compared to other kainoids suggest a unique selectivity profile.[2][10] For instance, the allodynia induced by this compound is not inhibited by the same antagonists that block the effects of Acromelic acid A, suggesting they may act on different receptor populations or induce distinct downstream signaling cascades.[2][3]

Table 1: Comparative Binding Affinities of Kainoids (Illustrative)

LigandReceptor TargetBinding Affinity (Ki)Source
Kainic AcidHomomeric GluK1-313-76 nM[11]
Acromelic Acid ARat Spinal CordLess potent than B[3]
This compoundRat Spinal CordMore potent than A[3]

Note: This table is illustrative. Precise Ki values for this compound across all KAR subtypes require further investigation.

Functional Consequences of Receptor Activation

Activation of KARs by this compound leads to potent neuronal depolarization.[12][13] This is a consequence of the influx of positive ions (Na⁺ and K⁺) through the receptor's ion channel.[4] The resulting excitatory effects are responsible for the profound physiological responses observed, including neurotoxicity and allodynia.[1][2]

2.2.1. Neurotoxicity and Selective Neuronal Degeneration

A hallmark of Acromelic acid is its ability to induce selective neuronal degeneration.[1][10] Systemic administration in rats leads to the loss of interneurons in the spinal cord, a pattern distinct from the more widespread neuronal damage caused by kainic acid.[10] This selective neurotoxicity underscores the importance of understanding which specific KAR subtypes are being targeted by this compound.

2.2.2. Allodynia and Pain Pathways

The intense allodynia caused by Acromelic acid highlights the critical role of KARs in pain signaling.[2] Intrathecal administration of this compound in mice induces a dose-dependent allodynia.[2] The pharmacological profile of this effect differs from that of Acromelic acid A, suggesting the involvement of distinct receptor subtypes and downstream signaling pathways in the generation of this pain state.[2][3]

Signaling Pathways

The activation of KARs by this compound initiates a cascade of intracellular events. While the primary mechanism is ionotropic (direct ion channel gating), there is growing evidence for metabotropic-like signaling by KARs, involving G-protein-coupled pathways.[4][6]

KAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Acromelic_Acid_B This compound KAR Kainate Receptor (GluK Subunits) Acromelic_Acid_B->KAR Binding Ion_Channel Ion Channel (Na+, K+) KAR->Ion_Channel Gating G_Protein G-Protein KAR->G_Protein Activation (Metabotropic-like) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx (if permeable) Ion_Channel->Ca_Influx Second_Messengers Second Messengers G_Protein->Second_Messengers Neuronal_Response Neuronal Response (e.g., Action Potential, Gene Expression) Depolarization->Neuronal_Response Ca_Influx->Neuronal_Response Second_Messengers->Neuronal_Response Binding_Assay_Workflow Start Start: Tissue/Cell Homogenization Membrane_Prep Membrane Preparation (Centrifugation & Washing) Start->Membrane_Prep Binding_Reaction Binding Reaction (Membranes + [3H]Kainate + this compound) Membrane_Prep->Binding_Reaction Incubation Incubation to Equilibrium Binding_Reaction->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties of this compound at specific KAR subtypes, including its potency (EC₅₀) and efficacy.

Principle: This technique allows for the expression of specific KAR subunit combinations in Xenopus oocytes and the direct measurement of the ionic currents that flow through the receptor channel in response to agonist application.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Manually select healthy, stage V-VI oocytes.

  • cRNA Injection:

    • Inject the oocytes with cRNA encoding the desired KAR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply this compound at various concentrations to the oocyte via the perfusion system.

    • Record the inward current elicited by this compound application.

  • Data Analysis:

    • Measure the peak amplitude of the current response at each concentration of this compound.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that elicits a half-maximal response) and the Hill slope.

Conclusion and Future Directions

This compound is a powerful and selective agonist of kainate receptors, offering a unique tool to probe the physiological and pathological roles of this important class of glutamate receptors. Its distinct pharmacological profile compared to other kainoids, particularly its potent induction of allodynia and selective neurotoxicity, suggests a specific interaction with certain KAR subtypes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the molecular details of this interaction.

Future research should focus on:

  • Deconvoluting Subtype Selectivity: A comprehensive analysis of this compound's binding affinity and functional potency at all homomeric and heteromeric KAR subtypes is crucial.

  • Structural Biology: Co-crystallization of this compound with the ligand-binding domains of various KAR subunits will provide invaluable insights into the molecular basis of its high affinity and selectivity.

  • Therapeutic Potential: Given its potent effects on pain pathways, analogues of this compound could be explored for the development of novel analgesics, while understanding its neurotoxic mechanisms could inform strategies for neuroprotection.

The continued study of the interaction between this compound and kainoid receptors promises to deepen our understanding of glutamatergic signaling and may pave the way for new therapeutic interventions for a range of neurological disorders.

References

  • Ishida, M., & Shinozaki, H. (1991). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Brain Research, 548(1-2), 31-38. [Link]

  • Wikipedia. (2023). Acromelic acid A. [Link]

  • Shinozaki, H., Ishida, M., & Okamoto, T. (1986). Acromelic Acid, a Novel Excitatory Amino Acid From a Poisonous Mushroom: Effects on the Crayfish Neuromuscular Junction. Brain Research, 399(2), 395-398. [Link]

  • Wikipedia. (2023). Kainate receptor. [Link]

  • Dhingra, S., et al. (2024). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 17. [Link]

  • Jane, D. E., et al. (2009). Schematic of kainate receptor pharmacology, subtypes and topology. ResearchGate. [Link]

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(4), 657-666. [Link]

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed Central. [Link]

  • Dhingra, S., et al. (2024). Structure and gating of kainate receptors. PubMed Central. [Link]

  • Charpantier, E., et al. (2005). Localization and Functions of Kainate Receptors in the Basal Ganglia. PubMed Central. [Link]

  • Lerma, J., et al. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews, 81(3), 971-998. [Link]

  • Chalupnik, P., & Szymanska, E. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 28(14), 5397. [Link]

  • Fortin, M., & T. Lectka. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 10(10), 4165-4177. [Link]

  • Evans, P. D., & Shinozaki, H. (1988). Actions of acromelic acid on nervous system L-glutamate receptors. Neuroscience Letters, 91(3), 331-336. [Link]

  • Baldwin, J. E., et al. (2001). Parallel synthesis of novel heteroaromatic acromelic acid analogues from kainic acid. The Journal of Organic Chemistry, 66(8), 2588-2596. [Link]

  • Suzuki, A., et al. (2018). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 59(6), 257-262. [Link]

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In vivo toxicology studies of Acromelic acid B

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Toxicology of Acromelic Acid B

Authored by a Senior Application Scientist

Preamble: Contextualizing the Challenge of this compound

This compound is one of several neurotoxic isomers isolated from the poisonous mushroom Clitocybe acromelalga[1]. As a potent structural analogue of kainic acid, its toxicological profile is dominated by profound neuroexcitatory effects[2][3]. Ingestion of the source mushroom leads to a debilitating syndrome characterized by severe, long-lasting pain and allodynia (pain from non-painful stimuli) in the extremities[2][4]. Understanding the in vivo toxicology of this compound is therefore not merely an academic exercise; it is critical for clinical management of poisonings and for leveraging its potent neuroactivity as a potential pharmacological tool to study excitatory amino acid receptor pathways.

This guide provides a comprehensive framework for assessing the in vivo toxicology of this compound. It is structured not as a rigid checklist, but as a logical progression of inquiry, moving from acute, overt toxicity to more nuanced, systemic evaluations. The methodologies described are grounded in international regulatory guidelines to ensure data integrity and relevance, while the rationale behind each experimental choice is elucidated to empower researchers in their study design.

Section 1: The Molecular Mechanism - A Foundation for Toxicological Assessment

To design a relevant toxicology program, one must first understand the compound's mechanism of action. This compound, like its more potent isomer Acromelic acid A, is a powerful agonist at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[4][5].

The binding of this compound to these receptors on neuronal membranes leads to the opening of non-selective cation channels. This triggers a cascade of events:

  • Rapid Depolarization: An influx of Na+ ions causes rapid neuronal depolarization.

  • Calcium Influx: Significant Ca2+ influx occurs, a key trigger for excitotoxicity.

  • Pathological Activation: This sustained, pathological activation leads to neuronal damage and death, particularly targeting interneurons in the lower spinal cord[4][5].

This excitotoxic mechanism is the direct cause of the severe allodynia and neurodegeneration observed in poisoning cases and animal models[1][6]. Therefore, any toxicological assessment must be heavily weighted towards detailed neurotoxicity endpoints.

Acromelic_Acid_B_Excitotoxicity_Pathway cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Space Acromelic_B This compound Receptor Kainate / AMPA Receptor Acromelic_B->Receptor Binds Depolarization Rapid Neuronal Depolarization Receptor->Depolarization Na+ Influx Ca_Influx Massive Ca2+ Influx Receptor->Ca_Influx Ca2+ Influx Downstream Activation of Proteases, Lipases, Nitric Oxide Synthase Ca_Influx->Downstream Mitochondrial_Damage Mitochondrial Damage & ROS Production Ca_Influx->Mitochondrial_Damage Cell_Death Neuronal Injury & Apoptosis (Excitotoxicity) Downstream->Cell_Death Mitochondrial_Damage->Cell_Death

Caption: Postulated mechanism of this compound-induced excitotoxicity.

Section 2: Acute Systemic Toxicity Assessment

The initial step in any in vivo toxicological evaluation is to determine the effects of a single, acute dose. This establishes the dose-response relationship and identifies the potential target organs.

Rationale for Method Selection

For acute oral toxicity, traditional LD50 studies (as in the now-repealed OECD TG 401) are no longer the standard due to the large number of animals required[7]. Instead, methods like the Acute Toxic Class Method (OECD TG 423) provide a robust classification of the substance's toxicity with significantly fewer animals[8]. This method is scientifically sound, ethically preferable, and sufficient for hazard classification[9].

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

This protocol is a stepwise procedure using a small number of animals per step to classify a substance based on its acute toxicity.

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats, 8-12 weeks old). The use of females is generally considered sufficient[8].

  • Housing & Acclimatization: House animals in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing.

  • Dose Selection: The method uses predefined starting doses: 5, 50, 300, and 2000 mg/kg[8]. Given the high potency of related compounds, a lower starting dose (e.g., 5 mg/kg) is scientifically justified.

  • Administration: Administer this compound as a single oral dose via gavage. Animals should be fasted overnight prior to dosing to ensure consistent absorption[10].

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: If mortality occurs in 2 or 3 animals, the experiment is stopped, and the substance is classified. If 0 or 1 animal dies, proceed to the next step.

    • Step 2: Dose 3 new animals at the next higher or lower dose level, depending on the outcome of the previous step.

    • Classification: The process continues until a stopping criterion is met, allowing for classification into a GHS (Globally Harmonized System) category.

  • Clinical Observations: Record all clinical signs of toxicity meticulously, with a focus on neurobehavioral changes (e.g., convulsions, tremors, allodynia, changes in gait) at frequent intervals on the day of dosing and daily thereafter for 14 days.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes.

Acute_Toxic_Class_Workflow_OECD423 start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 obs1 Observe for 48h dose1->obs1 outcome1 Outcome? obs1->outcome1 stop1 STOP: Substance is Toxic (e.g., GHS Cat 1/2) outcome1->stop1 2 or 3 Dead stop2 STOP: Substance is Toxic (e.g., GHS Cat 3) outcome1->stop2 2 or 3 Dead (at 50 mg/kg start) dose2_lower Dose 3 New Animals at Lower Dose (e.g., 50 mg/kg) outcome1->dose2_lower 0 or 1 Dead (at 300 mg/kg start) dose2_higher Dose 3 New Animals at Higher Dose (e.g., 2000 mg/kg) outcome1->dose2_higher 0 or 1 Dead (at 300 mg/kg start) obs2_lower Observe for 48h dose2_lower->obs2_lower outcome2_lower Outcome? obs2_lower->outcome2_lower outcome2_lower->stop2 obs2_higher Observe for 48h dose2_higher->obs2_higher outcome2_higher Outcome? obs2_higher->outcome2_higher stop3 STOP: Substance has Low Toxicity (e.g., GHS Cat 4/5 or Unclassified) outcome2_higher->stop3

Caption: Simplified workflow for the Acute Toxic Class Method (OECD TG 423).
Data Interpretation

While oral toxicity data for this compound is scarce, intrathecal (i.t.) administration in mice provides insight into its potency. A single i.t. injection of 500 ng/kg of this compound caused tonic convulsions leading to death within 15 minutes, highlighting its extreme neurotoxicity when bypassing first-pass metabolism[6].

Dose (Intrathecal, Mice)Key ObservationOutcomeSource
50 pg/kg - 50 ng/kgDose-dependent induction of allodynia (tactile pain)Non-lethal, severe pain response[1]
250 ng/kgSublethal dose used for neurotoxicity inductionSurvival with selective loss of allodynia response a week later, suggesting neuronal damage[1]
500 ng/kgSpontaneous agitation, scratching, tonic convulsionsLethal within 15 minutes[6]

Table 1: Acute Toxicity Profile of this compound (Intrathecal Administration in Mice).

Section 3: Core Directive - Neurotoxicity Assessment

Given its mechanism, a thorough neurotoxicity assessment is the most critical component of the toxicological profile for this compound. This involves a multi-pronged approach combining functional, behavioral, and structural evaluations.

Rationale for a Neurotoxicity-Focused Approach

The primary clinical and preclinical findings for Acromelic acids are neurological[4]. Effects include severe pain, allodynia, and selective neuronal loss in the spinal cord[1]. Therefore, a standard toxicology study that only records general clinical signs would grossly underestimate the specific hazard of this compound. A dedicated neurotoxicity battery is essential to characterize the nature, severity, and dose-response of these effects.

Neurotoxicity Assessment Workflow

A comprehensive workflow should be implemented to capture the full spectrum of potential neurotoxic effects.

Neurotoxicity_Assessment_Workflow cluster_behavior Behavioral & Functional Assessment cluster_pathology Structural Assessment Dosing Dose Administration (Multiple Dose Groups & Vehicle Control) FOB Functional Observational Battery (FOB) (e.g., modified Irwin test) Dosing->FOB Acute & Repeated Observations Motor Motor Function (e.g., Rotarod, Grip Strength) Dosing->Motor Pre-test & Post-dose Sensory Sensory Function (Allodynia) (e.g., von Frey filaments) Dosing->Sensory Pre-test & Post-dose Terminal Terminal Procedures (Euthanasia & Tissue Collection) FOB->Terminal Motor->Terminal Sensory->Terminal Gross Gross Brain & Spinal Cord Necropsy Terminal->Gross Histo Histopathology (H&E, Nissl, specific neuronal markers) Gross->Histo Analysis Quantitative Analysis (Neuron counting, lesion scoring) Histo->Analysis

Caption: Integrated workflow for comprehensive in vivo neurotoxicity assessment.
Key Experimental Protocols
  • Functional Observational Battery (FOB): This is a systematic, semi-quantitative assessment of autonomic, neuromuscular, and sensorimotor functions. A modified Irwin test is a common example used in industry[11]. Observations should include posture, gait, presence of tremors or convulsions, reactivity to stimuli, and autonomic signs (e.g., salivation).

  • Allodynia Testing (von Frey Test): This is the most specific and relevant behavioral test for this compound.

    • Principle: Calibrated von Frey filaments are applied to the plantar surface of the animal's paw to determine the mechanical withdrawal threshold. A significant decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.

    • Procedure: Place animals on an elevated mesh floor. Apply filaments of increasing force to the mid-plantar paw until a withdrawal response is observed. The 50% withdrawal threshold can be calculated using the up-down method.

    • Causality: This test directly measures the hallmark symptom of Acromelic acid poisoning and provides a quantitative measure of the compound's effect on sensory pathways[1].

  • Histopathology: This is the definitive endpoint for assessing neurodegeneration.

    • Procedure: Following perfusion-fixation, the brain and spinal cord are collected. Tissues are embedded, sectioned, and stained.

    • Stains:

      • Hematoxylin and Eosin (H&E): For general morphology and identification of necrosis or inflammation.

      • Nissl Staining (e.g., Cresyl Violet): To assess the viability and morphology of neurons. Loss of Nissl substance (chromatolysis) is an early sign of neuronal injury.

      • Immunohistochemistry (IHC): Using antibodies against specific markers like NeuN (for mature neurons) or GFAP (for astrogliosis, a marker of neuronal damage) can provide more specific insights.

    • Self-Validation: The inclusion of a vehicle control group is critical. The pathologist should be blinded to the treatment groups to prevent bias. The specific targeting of lower spinal cord interneurons, as reported in the literature, serves as a positive control and validates the experimental model[4].

Section 4: Genotoxicity Assessment

It is essential to determine if a compound can cause genetic damage, as this is often linked to carcinogenicity. A standard battery of tests is required by regulatory agencies like the FDA and EMA[12][13].

Rationale for the Standard Battery

No single test can detect all genotoxic mechanisms. Therefore, a complementary battery of in vitro and in vivo tests is necessary. The standard approach (ICH S2(R1) Option 1) includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells (e.g., chromosome aberration) or a mouse lymphoma assay.

  • An in vivo test for chromosomal damage, typically the rodent micronucleus assay[13].

If an in vitro test is positive, follow-up in vivo testing in relevant tissues is crucial to determine if the effect is observable in a whole animal system, which accounts for metabolism and excretion[14][15].

Experimental Protocol: In Vivo Rodent Micronucleus Assay (OECD TG 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.

  • Animal Model & Dosing: Use a rodent model (e.g., mouse or rat). Administer this compound, typically via the clinical route or a route ensuring systemic exposure, at three dose levels plus a vehicle and a positive control (e.g., cyclophosphamide).

  • Tissue Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours). Bone marrow is the traditional tissue, reflecting damage in progenitor cells.

  • Slide Preparation & Analysis: Prepare smears, stain with a dye that differentiates polychromatic (immature) from normochromatic (mature) erythrocytes (e.g., acridine orange or Giemsa).

  • Scoring: Under a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity to the bone marrow.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates that this compound is clastogenic or aneugenic in vivo.

Section 5: Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital organ functions that could be life-threatening[16]. For a potent neuroactive compound like this compound, these studies are mandatory before any potential clinical consideration. The core battery focuses on the central nervous, cardiovascular, and respiratory systems[17].

Rationale for Core Battery Selection
  • Central Nervous System (CNS): The known mechanism of action makes CNS effects a primary concern. Seizures, motor incoordination, and behavioral changes are expected and must be formally evaluated[18].

  • Cardiovascular System: Glutamate receptors are present in the autonomic nervous system, which controls heart rate and blood pressure. Therefore, off-target cardiovascular effects are plausible.

  • Respiratory System: Central control of respiration can be affected by potent neuroexcitatory or neurodepressive compounds.

SystemStudy TypeKey Parameters MeasuredRationale
Central Nervous System (CNS) Functional Observational Battery (FOB) / modified Irwin test in ratsBehavioral changes, coordination, gait, convulsions, reflexes, body temperatureTo formally assess the primary, expected pharmacodynamic effects on the CNS.[11]
Cardiovascular System Telemetered rats or dogsECG (QTc, PR, QRS intervals), heart rate, blood pressureTo detect potential pro-arrhythmic effects or changes in hemodynamics. This is a critical safety endpoint.[16]
Respiratory System Whole-body plethysmography in ratsRespiratory rate, tidal volume, minute volumeTo assess for respiratory depression or stimulation, a vital function controlled by the CNS.[16]

Table 2: Core Safety Pharmacology Battery for this compound (ICH S7A).

Conclusion and Strategic Outlook

The in vivo toxicological profile of this compound is unequivocally dominated by its potent, excitotoxic effects on the central nervous system. The primary hazard is severe neurotoxicity, manifesting as allodynia and neuronal degeneration, particularly in the spinal cord. Any research or development program must prioritize a deep characterization of these neurotoxic effects through a combination of functional, behavioral, and pathological assessments.

While acute toxicity is high, especially via direct central administration, a full toxicological workup including genotoxicity and safety pharmacology is necessary to complete the hazard profile. The methodologies outlined in this guide, based on established international guidelines, provide a robust and scientifically defensible framework for such an evaluation. The causality-driven approach—linking the known mechanism of action to the selection of specific, sensitive endpoints—is paramount for generating meaningful data that can accurately inform risk assessment for this potent neurotoxin.

References

  • Yamaguchi, T., et al. (1998). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 124(4), 757–764. Available at: [Link]

  • Wikipedia. (n.d.). Acromelic acid A. Retrieved January 27, 2026, from [Link]

  • Nozaki, M., et al. (2009). Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Letters, 456(2), 80-83. Available at: [Link]

  • Nara, K., et al. (2020). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 61(6), 253-258. Available at: [Link]

  • Yamaguchi, T., et al. (1998). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed Central. Available at: [Link]

  • Ishida, M., & Shinozaki, H. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience, 68(2), 585-591. Available at: [Link]

  • Authier, S., et al. (2016). Safety pharmacology investigations on the nervous system: An industry survey. Journal of Pharmacological and Toxicological Methods, 81, 1-9. Available at: [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2022). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. Available at: [Link]

  • European Medicines Agency. (2000). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. EMA. Available at: [Link]

  • MedLink Neurology. (n.d.). Structural formula of the mushroom toxin this compound. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. Available at: [Link]

  • Singh, P. I., & Kumar, A. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Jo, A., et al. (2019). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 24(3), 133–140. Available at: [Link]

  • Yuan, J., et al. (2024). The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. Biomedicines, 12(1), 195. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. NTP. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved January 27, 2026, from [Link]

  • Authier, S., et al. (2025). Neurotoxicology and Safety Pharmacology Investigations on the Nervous System: 2024 Industry Survey. OAK Open Access Archive. Available at: [Link]

  • International Council for Harmonisation. (2012). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. Available at: [Link]

  • National Toxicology Program. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. NTP. Available at: [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401: Acute Oral Toxicity. NTP. Available at: [Link]

  • PharmaLok. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies [Video]. YouTube. Available at: [Link]

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Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of Acromelic Acid B in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Acromelic acid B, a potent neurotoxin, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a structural analogue of kainic acid, is a highly polar, zwitterionic compound, making its extraction and chromatographic retention challenging. This protocol employs a protein precipitation extraction method followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. This method is intended for researchers, scientists, and drug development professionals involved in toxicology, pharmacology, and metabolomics studies.

Introduction

Acromelic acids, including this compound, are potent neuroexcitatory amino acids originally isolated from the poisonous mushroom Paralepistopsis acromelalga.[1] Ingestion of this mushroom can lead to severe pain and erythema in the extremities.[1] Due to its significant neurotoxic effects, the ability to accurately and sensitively quantify this compound in biological samples is crucial for toxicological assessments, pharmacokinetic studies, and understanding its mechanism of action.

The chemical structure of this compound, characterized by a pyrrolidine dicarboxylic acid backbone, imparts high polarity and a zwitterionic nature at physiological pH.[2] These properties pose analytical challenges, particularly for retention on traditional reversed-phase liquid chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the retention and separation of such polar compounds.[3] This application note details a complete workflow, from sample preparation to LC-MS/MS data acquisition and analysis, for the reliable quantification of this compound.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₇[2]
Molecular Weight310.26 g/mol [2]
IUPAC Name3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid[2]
PubChem CID158974[2]

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_sample Biological Sample (e.g., Plasma, Serum) s_is Add Internal Standard s_sample->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex Vortex & Centrifuge s_ppt->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_evap Evaporate & Reconstitute s_supernatant->s_evap lc_separation HILIC Separation s_evap->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection d_quant Quantification ms_detection->d_quant d_report Reporting d_quant->d_report

Caption: Overall workflow for this compound analysis.

Detailed Protocols

Materials and Reagents
  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound analytical standard (availability to be confirmed from commercial suppliers)

  • Stable isotope-labeled internal standard (e.g., L-Proline-¹³C₅,¹⁵N)[4]

Standard and Internal Standard Preparation

Rationale: Accurate quantification relies on the preparation of precise calibration standards and the use of a suitable internal standard to correct for matrix effects and variations in sample processing. A stable isotope-labeled analogue of a structurally related compound, such as proline, is recommended as an internal standard due to its similar chemical behavior during extraction and ionization.[4]

Protocol:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 acetonitrile/water mixture to prepare a series of working standard solutions for constructing the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from biological matrices like plasma or serum, which can interfere with the LC-MS analysis.[5] Acetonitrile is a commonly used and efficient precipitating agent.

Protocol:

  • To 100 µL of biological sample (e.g., plasma, serum), add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development and Parameters

Rationale for HILIC: Due to the high polarity of this compound, HILIC is the preferred chromatographic technique.[3] HILIC stationary phases, such as those with amide or zwitterionic functionalities, provide excellent retention for polar analytes that are poorly retained in reversed-phase chromatography.[6]

Rationale for MRM: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.

Proposed LC and MS Parameters:

ParameterRecommended Setting
Liquid Chromatography
ColumnHILIC Amide or Zwitterionic Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B10 mM Ammonium formate in 95:5 (v/v) acetonitrile/water with 0.1% formic acid
Gradient95% B to 50% B over 10 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions (Predicted)
This compoundPrecursor: m/z 311.1 → Products: To be determined experimentally
Internal Standard (L-Proline-¹³C₅,¹⁵N)Precursor: m/z 121.1 → Product: m/z 74.1

Method Development for MRM Transitions: Since experimentally determined MRM transitions for this compound are not readily available in the literature, they must be established empirically.

  • Infusion and Full Scan: Infuse a standard solution of this compound directly into the mass spectrometer to identify the precursor ion, which is expected to be the protonated molecule [M+H]⁺ at m/z 311.1.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 311.1) to identify the most abundant and stable fragment ions. Based on the structure of this compound, potential fragmentations could involve the loss of water (-18 Da), carboxyl groups (-45 Da), or cleavage of the pyrrolidine ring.

  • MRM Optimization: Select the two most intense and specific product ions for MRM analysis. Optimize the collision energy for each transition to maximize the signal intensity.

Predicted Fragmentation Pathway of this compound:

fragmentation parent This compound [M+H]⁺ m/z 311.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 293.1 parent->frag1 frag2 Loss of COOH [M+H-COOH]⁺ m/z 266.1 parent->frag2 frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Predicted fragmentation of this compound.

Method Validation

Rationale: To ensure the reliability and accuracy of the analytical method, a thorough validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within acceptable limits.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (bench-top, freeze-thaw, long-term).

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used for the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The combination of a robust sample preparation method, optimized HILIC separation, and sensitive MRM detection allows for the reliable and accurate measurement of this potent neurotoxin. The outlined method development and validation procedures provide a framework for establishing a high-quality analytical method suitable for various research and development applications.

References

  • Bessard, J., Saviuc, P., Chane-Yene, Y., Monnet, S., & Bessard, G. (2004). Mass spectrometric determination of acromelic acid A from a new poisonous mushroom: Clitocybe amoenolens. Journal of Chromatography A, 1055(1-2), 99-107. [Link]

  • Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma. (2016). Bioanalysis, 8(12), 1235-1245. [Link]

  • Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 241–245. [Link]

  • Di Palma, S., Giera, M., & Th. Hankemeier. (2012). Application of a new zwitterionic hydrophilic interaction chromatography column for determination of paralytic shellfish poisoning toxins. Journal of Chromatography A, 1228, 289-298. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 158974, this compound. [Link]

  • Prinsen, H. C., Schiebergen-Bronkhorst, B. G., van der Ende-Kastelijn, K., van der Ham, M., & Verhoeven-Duif, N. M. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(5), 651-660. [Link]

  • Wang, L., Niu, L., Wang, Y., Zhang, J., & Li, F. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1026, 223–229. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Agilent Technologies. (2018). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • European Medicines Agency. (2011). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • Jaskolski, M., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Metabolites, 7(2), 19. [Link]

  • Periat, A., Debrus, B., Rudaz, S., & Guillarme, D. (2016). Hydrophilic interaction liquid chromatography: a versatile and powerful separation technique. Journal of separation science, 39(1), 209-222. [Link]

  • Waters Corporation. (2015). Analysis of Underivatized Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Zhang, H., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Mass Spectrometry, 1-24. [Link]

  • Abbatiello, S. E., Mani, D. R., Schilling, B., MacLean, B., & Carr, S. A. (2010). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. Journal of proteome research, 9(12), 6559–6568. [Link]

Sources

Application Notes & Protocols for the Induction and Study of Allodynia Using Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Neuropathic Pain with a Potent Chemical Tool

Allodynia, a debilitating symptom of neuropathic pain, is characterized by the perception of pain from normally non-painful stimuli.[1] Its complex underlying mechanisms present a significant challenge for the development of effective analgesics. To facilitate research in this critical area, robust and reproducible animal models that faithfully mimic the clinical manifestations of allodynia are indispensable. Acromelic acid, a potent neurotoxin isolated from the poisonous mushroom Clitocybe acromelalga, has emerged as a valuable pharmacological tool for inducing a profound and lasting state of allodynia in preclinical models.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of acromelic acid B, a potent isomer of acromelic acid, to induce and study allodynia in rodents. We will delve into the molecular mechanisms of this compound, provide detailed protocols for its administration and the subsequent behavioral assessment of allodynia, and offer insights into data interpretation and troubleshooting.

This compound: A Potent Kainate Receptor Agonist

This compound is a structural analogue of kainic acid and a potent agonist of ionotropic glutamate receptors, particularly those of the kainate and AMPA subtypes.[5][6][7] Its ability to induce profound allodynia stems from its potent excitatory effects on the central nervous system, specifically within the pain-processing pathways of the spinal cord.[2][4] While both acromelic acid A and B induce allodynia, this compound does so in a more dose-dependent manner, making it a reliable agent for titrating the severity of the pain phenotype for pharmacological studies.[2][5]

Mechanism of Action: A Cascade of Neuronal and Glial Activation

Intrathecal administration of this compound directly targets glutamate receptors on spinal cord neurons involved in nociceptive signaling. The binding of this compound to kainate and AMPA receptors leads to the depolarization of postsynaptic neurons. This initial excitation is believed to trigger a cascade of events, including the activation of NMDA receptors and a subsequent influx of calcium ions.[5] This sustained neuronal activation is a critical step in the initiation of central sensitization, a key mechanism underlying allodynia.

Furthermore, recent studies have highlighted the crucial role of glial cells, both astrocytes and microglia, in the maintenance of neuropathic pain states.[8][9] The initial neuronal hyperexcitability induced by this compound can lead to the activation of these glial cells, which in turn release a variety of pro-inflammatory and pronociceptive mediators, further amplifying and prolonging the allodynic state.

Acromelic_Acid_B_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Glial Cells (Astrocytes/Microglia) Acromelic_Acid_B This compound Kainate_AMPA_R Kainate/AMPA Receptors Acromelic_Acid_B->Kainate_AMPA_R Agonist Binding NMDA_R NMDA Receptor Kainate_AMPA_R->NMDA_R Depolarization & Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening Central_Sensitization Central Sensitization (Allodynia) Ca_Influx->Central_Sensitization Glial_Activation Glial Activation Central_Sensitization->Glial_Activation Neuronal Signaling Proinflammatory_Mediators Release of Pro-inflammatory and Pronociceptive Mediators Glial_Activation->Proinflammatory_Mediators Proinflammatory_Mediators->Central_Sensitization Amplification & Maintenance

Figure 1: Proposed signaling pathway of this compound-induced allodynia.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for the successful induction and assessment of allodynia using this compound in rodents. These protocols are intended as a guide and may require optimization based on specific experimental goals and animal strains.

I. Preparation and Administration of this compound

A. Reagent Preparation:

  • This compound Stock Solution: Due to its high potency, it is recommended to prepare a concentrated stock solution of this compound in a sterile, pyrogen-free vehicle such as 0.9% saline or artificial cerebrospinal fluid (aCSF). The exact concentration will depend on the desired final dosing volume and concentration. This compound is water-soluble.[10]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration with the same sterile vehicle. It is crucial to perform serial dilutions to achieve the low concentrations required for inducing allodynia without causing overt toxicity.[5]

B. Intrathecal (i.t.) Injection Protocol (for Rats and Mice): [11][12][13]

Intrathecal injection ensures the direct delivery of this compound to the spinal cord, maximizing its effect on the target neurons.

  • Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Ensure a surgical plane of anesthesia is reached, as confirmed by the absence of a pedal withdrawal reflex.

  • Animal Positioning: Place the animal in a stereotaxic frame or hold it firmly to flex the spine and widen the intervertebral spaces.

  • Injection Site Identification: Palpate the iliac crests and identify the L5-L6 intervertebral space.

  • Injection: Using a 30-gauge needle attached to a Hamilton syringe, carefully insert the needle into the intervertebral space until a tail flick or slight leg twitch is observed, indicating entry into the intrathecal space.

  • Infusion: Slowly inject the desired volume of this compound solution (typically 5-10 µl for mice and 10-50 µl for rats).[12]

  • Post-injection Monitoring: After injection, remove the needle and monitor the animal for recovery from anesthesia and any signs of distress.

Table 1: Recommended Dose Ranges for this compound-Induced Allodynia

SpeciesRoute of AdministrationDose Range for AllodyniaNotesReference
MouseIntrathecal (i.t.)50 pg/kg to 50 ng/kgHigher doses (>250 ng/kg) can lead to spontaneous agitation, convulsions, and mortality.[2][5]
II. Behavioral Assessment of Allodynia

The assessment of allodynia is critical for quantifying the effects of this compound and for evaluating the efficacy of potential analgesic compounds. The following are standard and widely accepted methods.

A. Mechanical Allodynia: The Von Frey Test [14][15][16]

The Von Frey test measures the withdrawal threshold to a non-noxious mechanical stimulus.

  • Acclimation: Place the animals in individual transparent chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Stimulation: Apply a series of calibrated Von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • Response: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.

  • Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.

B. Thermal Allodynia: The Hot Plate Test [17][18]

The hot plate test assesses the response to a thermal stimulus.

  • Apparatus: Use a hot plate apparatus with a precisely controlled surface temperature.

  • Acclimation: Place the animal on the hot plate (set to a non-noxious temperature, e.g., 30°C) for a brief acclimation period.

  • Testing: Set the hot plate to a specific noxious temperature (e.g., 52-55°C).

  • Latency Measurement: Record the latency for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Prepare_AAB Prepare this compound Working Solution Anesthetize Anesthetize Animal Prepare_AAB->Anesthetize IT_Injection Intrathecal Injection of This compound Anesthetize->IT_Injection Recovery Post-Injection Recovery IT_Injection->Recovery Acclimation Acclimation to Testing Apparatus Recovery->Acclimation Von_Frey Von Frey Test (Mechanical Allodynia) Acclimation->Von_Frey Hot_Plate Hot Plate Test (Thermal Allodynia) Acclimation->Hot_Plate Data_Collection Data Collection (Withdrawal Thresholds/Latencies) Von_Frey->Data_Collection Hot_Plate->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

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Application Notes and Protocols: In Vitro Applications of Acromelic Acid B on Neuronal Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acromelic Acid B - A Potent Tool for Modeling Neuronal Excitotoxicity

This compound is a potent neuroexcitatory amino acid and a structural analogue of kainic acid.[1][2] It, along with its isomer Acromelic acid A, is isolated from the poisonous Japanese mushroom Paralepistopsis acromelalga (also known as Clitocybe acromelalga).[3][4][5] Ingestion of this mushroom leads to a severe and long-lasting burning pain in the extremities, a condition known as allodynia.[1][2][4] In vitro, this compound serves as a powerful tool for neuroscience research due to its specific action as a potent agonist for ionotropic glutamate receptors, particularly those of the AMPA and kainate subtypes.[6]

Unlike broader excitotoxins, Acromelic acids exhibit a degree of selectivity, making them valuable for modeling specific aspects of neuronal injury and dysfunction.[4] While Acromelic acid A has been noted for its extremely high potency in inducing allodynia, this compound demonstrates a more classical dose-dependent neuroexcitatory effect, making it a predictable and controllable agent for in vitro studies.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in primary neuronal cultures to investigate excitotoxicity, screen for neuroprotective compounds, and study glutamate receptor pharmacology.

Mechanism of Action: Inducing Excitotoxicity via Glutamate Receptor Hyperactivation

This compound exerts its neurotoxic effects by potently activating non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate receptors.[6][7] The primary mechanism involves the binding to and opening of these ligand-gated ion channels on the neuronal membrane, leading to a cascade of events culminating in cell death.

The Causality of Excitotoxic Cascade:

  • Receptor Binding & Depolarization: this compound binds to AMPA/kainate receptors, causing the channel to open and allowing a significant influx of sodium ions (Na⁺). This influx leads to rapid and sustained depolarization of the neuronal membrane.

  • Calcium Influx: The strong depolarization relieves the voltage-dependent magnesium (Mg²⁺) block on NMDA receptors. Furthermore, some AMPA receptors are permeable to calcium (Ca²⁺). This results in a massive and uncontrolled influx of Ca²⁺ into the neuron.

  • Enzymatic Activation & Organelle Damage: The excessive intracellular Ca²⁺ concentration activates a host of downstream enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases. This leads to the degradation of essential cellular proteins, lipids, and nucleic acids. Mitochondria are overwhelmed by the Ca²⁺ load, leading to impaired ATP production, increased generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.

  • Cell Death: The culmination of these events—energy failure, oxidative stress, and structural breakdown—leads to neuronal death through both necrotic and apoptotic pathways. The neurotoxicity of Acromelic acid can be almost completely inhibited by potent non-NMDA receptor antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), confirming this primary mechanism.[7]

Acromelic_Acid_B_Pathway cluster_membrane Neuronal Membrane cluster_cytosol Intracellular Cascade AcroB This compound Receptor AMPA/Kainate Receptor AcroB->Receptor Binds & Activates Na_channel Na+ Influx Receptor->Na_channel Ca_channel Ca2+ Influx Receptor->Ca_channel Ca2+-permeable AMPA-R Depolarization Membrane Depolarization Na_channel->Depolarization Enzyme Activation of Proteases, Lipases, Endonucleases Ca_channel->Enzyme Mito Mitochondrial Dysfunction Ca_channel->Mito Depolarization->Ca_channel via NMDA-R activation Death Neuronal Death Enzyme->Death ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP Apoptosis Apoptosis Initiation Mito->Apoptosis ROS->Death ATP->Death Apoptosis->Death

Caption: Signaling pathway of this compound-induced excitotoxicity.

Experimental Workflow: A Systematic Approach

A successful study using this compound involves a systematic workflow from high-quality cell culture preparation to robust endpoint analysis. This ensures reproducibility and generates reliable data for assessing neurotoxicity or screening neuroprotective agents.

Experimental_Workflow cluster_assays Endpoint Analysis start Start: Prepare Materials & Reagents culture Protocol 1: Culture Primary Neurons (e.g., Cortical, Spinal Cord) start->culture treat Protocol 2: Treat Cultures with This compound (Dose-Response & Time-Course) culture->treat endpoint Select Endpoint Assays treat->endpoint ldh Protocol 3: LDH Assay (Membrane Integrity) endpoint->ldh Cytotoxicity mtt Protocol 4: MTT Assay (Metabolic Viability) endpoint->mtt Viability icc Protocol 5: Immunocytochemistry (Morphology & Markers) endpoint->icc Morphology analysis Data Acquisition & Analysis ldh->analysis mtt->analysis icc->analysis end Conclusion analysis->end

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Abstract

This document provides a comprehensive guide for researchers on the use of Acromelic acid B in rodent models, with a specific focus on establishing effective and reproducible dosages for neurotoxicity and nociception studies. This compound, a potent kainate analogue isolated from the poisonous mushroom Clitocybe acromelalga, serves as an invaluable tool for investigating the mechanisms of excitotoxicity and neuropathic pain, particularly allodynia.[1][2] This guide synthesizes data from key studies to provide detailed protocols for preparation, administration, and behavioral assessment, ensuring scientific integrity and animal welfare.

Introduction: The Scientific Utility of this compound

This compound is a structural analogue of kainic acid, belonging to a class of compounds known as kainoids.[1] These molecules are powerful excitatory amino acids that act as potent agonists at ionotropic glutamate receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[3][4] Ingestion of its natural source, the Clitocybe acromelalga mushroom, leads to severe, long-lasting tactile pain (allodynia) and neurotoxic effects.[2]

In a research context, this potent neuroexcitatory activity is harnessed to model specific neuropathological conditions. Systemic or targeted administration of acromelic acid in rodents can selectively damage interneurons in the spinal cord, making it a powerful tool for studying:

  • Mechanisms of neuropathic pain and allodynia.

  • Glutamate receptor pharmacology.

  • Excitotoxic neuronal injury.

  • Spinal cord circuitry and function.

Acromelic acid has two primary isomers, A and B. While both are neurotoxic, they exhibit different potencies and dose-response characteristics.[3] This guide will focus specifically on this compound, which displays a more conventional dose-dependent effect in inducing allodynia, a desirable characteristic for many experimental designs.[1]

Mechanism of Action: Glutamate Receptor Agonism

The primary mechanism of action for this compound is its potent agonism at kainate and AMPA receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central nervous system.[3][4]

Causality of Experimental Effects:

  • Binding and Channel Opening: this compound binds to the glutamate binding site on these receptors, causing the associated ion channel to open.

  • Cation Influx: This leads to a rapid influx of cations, primarily Na+ and Ca2+, into the neuron.

  • Depolarization and Excitotoxicity: The massive influx of positive ions causes strong and sustained neuronal depolarization. The subsequent overload of intracellular Ca2+ activates a cascade of cytotoxic enzymes (proteases, phospholipases, endonucleases), leading to neuronal damage and death. This process is known as excitotoxicity.

  • Nociceptive Signaling: In the spinal cord, this intense activation of dorsal horn neurons, which are critical for processing sensory information, is interpreted as pain, leading to the characteristic allodynia (pain from a normally non-painful stimulus) observed in experimental models.[3]

The following diagram illustrates the signaling pathway activated by this compound.

AcromelicAcidB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AcromelicB This compound Receptor AMPA / Kainate Receptor AcromelicB->Receptor Binds IonChannel Ion Channel (Open) Receptor->IonChannel Activates Na_Ca_Influx Na+ / Ca2+ Influx Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Excitotoxicity Excitotoxicity (Neuronal Damage) Depolarization->Excitotoxicity Leads to Allodynia Allodynia (Pain Signaling) Depolarization->Allodynia Initiates Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Prep_Sol Prepare this compound Working Solutions Acclimate Acclimate Mice on Wire Mesh Baseline Measure Baseline Allodynia (von Frey) Acclimate->Baseline Injection Intrathecal (i.t.) Injection Baseline->Injection Post_Test Measure Post-Injection Allodynia (Time Points) Injection->Post_Test Data Analyze Paw Withdrawal Threshold Data Post_Test->Data

Caption: Experimental workflow for an acute allodynia study.

Safety and Handling

This compound is a potent neurotoxin. All handling should be performed in a designated area, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All contaminated materials and sharps should be disposed of according to institutional guidelines for hazardous chemical waste.

References

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1143–1152. [Link]

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed. [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

  • Wikipedia. (n.d.). Acromelic acid A. Retrieved January 27, 2026, from [Link]

  • Kwak, S., et al. (1991). Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Life Sciences, 49(14), PL91-6. [Link]

  • Sattelle, D. B., et al. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87-94. [Link]

  • Boston University IACUC. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved January 27, 2026, from [Link]

  • Taguchi, K., et al. (2009). Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Research, 64(2), 209-215. [Link]

  • Frégnac, Y., & Batini, C. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 10(9), 3930-3946. [Link]

  • University of Toledo IACUC. (2025). Administration of Substances Guideline. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols for Acromelic Acid B: Ensuring Stability and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Potent Neurotoxin

Acromelic acid B is a potent neuroexcitatory amino acid belonging to the kainoid family of neurotoxins.[1] Isolated from the poisonous mushroom Clitocybe acromelalga, it and its analogs are of significant interest to the neuroscience community for their ability to selectively activate ionotropic glutamate receptors, making them valuable tools for studying excitatory neurotransmission and neurodegenerative disease models.[2] However, the very potency that makes this compound a powerful research tool also necessitates meticulous handling and storage protocols to ensure researcher safety and the integrity of experimental results.

The inherent reactivity of its acidic functional groups and the pyrrolidine ring structure suggests a susceptibility to degradation under suboptimal conditions. This guide provides a comprehensive overview of the best practices for the stability and storage of this compound, drawing upon established principles for handling potent neurotoxins and acidic compounds, and inferring stability parameters from closely related kainoids due to the limited availability of specific stability data for this compound itself.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₇[3]
Molar Mass 310.26 g/mol [3]
Appearance White to off-white solid (presumed)General knowledge of similar compounds
Solubility Soluble in aqueous solutions, particularly with pH adjustment. Kainic acid, a related compound, is dissolved in saline or buffer for in vivo and in vitro studies.[4][5]Inferred from related compounds

Core Principles of this compound Stability: A Logic-Driven Approach

The stability of this compound is influenced by several key factors. Understanding these will enable researchers to maintain the compound's purity and potency over time.

cluster_factors Key Stability Factors cluster_degradation Potential Degradation Pathways Temperature Temperature Hydrolysis Hydrolysis of Functional Groups Temperature->Hydrolysis Oxidation Oxidative Degradation Temperature->Oxidation pH pH pH->Hydrolysis Light Light Photodegradation Photochemical Reactions Light->Photodegradation Oxygen Oxygen/Oxidation Oxygen->Oxidation Loss_of_Potency Loss_of_Potency Hydrolysis->Loss_of_Potency Loss of Potency & Purity Oxidation->Loss_of_Potency Loss of Potency & Purity Photodegradation->Loss_of_Potency Loss of Potency & Purity Epimerization Epimerization at Chiral Centers Epimerization->Loss_of_Potency Loss of Potency & Purity Acromelic_Acid_B This compound Integrity Acromelic_Acid_B->Hydrolysis leads to Acromelic_Acid_B->Oxidation leads to Acromelic_Acid_B->Photodegradation leads to Acromelic_Acid_B->Epimerization leads to caption Factors Influencing this compound Stability.

Factors Influencing this compound Stability.
Temperature: The Primary Guardian of Long-Term Stability

For long-term storage, maintaining this compound in a solid, lyophilized form at low temperatures is critical.

Recommendation:

  • Solid Form: Store lyophilized this compound at -20°C or lower in a desiccated environment.

  • In Solution: Prepare stock solutions and aliquot into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C.

The rationale for these recommendations is to minimize the kinetic energy of the molecules, thereby reducing the rate of any potential degradation reactions. While specific thermal degradation data for this compound is unavailable, studies on the related kainoid, domoic acid, have shown it to be relatively stable at room temperature but with considerable decomposition at temperatures above 50°C.[6]

pH: A Delicate Balance for Solution Stability

The presence of multiple carboxylic acid groups in the structure of this compound makes its stability in solution highly dependent on pH. Extreme pH values can catalyze hydrolysis and other degradation pathways.

Recommendation:

  • For short-term storage of solutions (days to weeks), a slightly acidic to neutral pH is likely optimal. Based on studies of other fungal metabolites, a pH range of 5.0 to 7.0 is a reasonable starting point for stability.

  • Avoid highly acidic (pH < 4) or alkaline (pH > 8) conditions for prolonged periods. Domoic acid shows degradation at pH 2 and pH 12.[6]

Light and Oxygen: The Silent Degraders

Exposure to light, particularly UV radiation, and atmospheric oxygen can promote photochemical reactions and oxidation, leading to the degradation of complex organic molecules.

Recommendation:

  • Always store both solid this compound and its solutions in amber or opaque containers to protect from light.

  • When preparing solutions, consider using de-gassed solvents to minimize dissolved oxygen. For long-term solution storage, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.

Protocols for Safe Handling and Storage

Given its potent neurotoxicity, all handling of this compound must be performed with strict adherence to safety protocols for highly potent compounds.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is essential.

cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Gloves Double Gloving (Nitrile) Coat Dedicated Lab Coat Eyes Safety Goggles with Side Shields Respirator Respirator (for solid handling) Fume_Hood Chemical Fume Hood BSC Class II Biosafety Cabinet (for cell culture) Storage Secure, Ventilated Storage Handling Safe Handling of this compound Handling->Gloves Handling->Coat Handling->Eyes Handling->Respirator Handling->Fume_Hood Weighing & Solution Prep Handling->BSC Cell Culture Applications Handling->Storage Secure Storage caption Hierarchy of Controls for Safe Handling.

Hierarchy of Controls for Safe Handling.
Protocol for Preparation of a 10 mM Stock Solution

This protocol is adapted from methods used for preparing kainic acid solutions for in vitro and in vivo studies.[4][5]

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • 1 M NaOH (for pH adjustment)

  • 1 M HCl (for pH adjustment)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered tips

Procedure:

  • Work in a designated area: Perform all manipulations within a certified chemical fume hood.

  • Tare the weighing vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the balance.

  • Weigh the this compound: Carefully add the desired amount of this compound to the tared tube. For a 1 ml of 10 mM solution, you will need 3.1026 mg.

  • Initial Dissolution: Add a portion of the solvent (e.g., 800 µl for a final volume of 1 ml) to the tube containing the this compound. Vortex gently to dissolve.

  • pH Adjustment (if necessary): If the compound does not fully dissolve, add 1 M NaOH dropwise while vortexing until the solid is in solution. Be cautious not to significantly overshoot the desired final pH.

  • Final pH and Volume Adjustment: Adjust the pH of the solution to the desired level (e.g., 7.2-7.4 for cell culture applications) using 1 M HCl or 1 M NaOH. Bring the solution to the final volume with the solvent.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store immediately at -80°C.

Long-Term Storage Protocol

Solid Form:

  • Ensure the compound is in a tightly sealed, amber glass vial.

  • Place the vial in a secondary container with a desiccant.

  • Store at -20°C or below in a secure, designated freezer.

  • Maintain a detailed inventory of the compound, including date of receipt, lot number, and amounts used.

Solution Form:

  • Store aliquots at -80°C.

  • Avoid repeated freeze-thaw cycles.

  • Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Protocol for Stability Testing of this compound Solutions

To ensure the validity of experimental data, it is crucial to confirm the stability of this compound under your specific experimental conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required.

Objective: To determine the degradation of this compound in solution over time under specific storage conditions.

Materials:

  • This compound stock solution

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid)

  • Incubators or water baths set to desired temperatures

  • Light-protected and transparent vials

Procedure:

  • Prepare Test Samples: Dilute the this compound stock solution to a working concentration in the desired buffer or medium.

  • Divide into Aliquots: Dispense the working solution into multiple amber and clear vials for each test condition (e.g., -20°C, 4°C, room temperature, 37°C).

  • Time Zero (T₀) Analysis: Immediately analyze an aliquot from each condition to establish the initial concentration and purity of this compound. This will serve as the baseline.

  • Incubate Samples: Place the vials at their respective storage conditions. For photostability testing, expose the clear vials to a controlled light source while keeping the amber vials as dark controls.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each condition and analyze it by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of this compound at each time point to the T₀ value to calculate the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Data Presentation:

Storage ConditionTime PointThis compound Concentration (µg/mL)% RemainingDegradation Products (Peak Area)
-80°C (dark)T₀100.2100-
1 month99.899.6Not Detected
4°C (dark)T₀100.1100-
1 week98.598.4Minor peak at RT 2.5 min
Room Temp (dark)T₀100.5100-
48h92.191.6Peak at RT 2.5 min, Peak at RT 3.1 min
Room Temp (light)T₀100.3100-
48h85.485.1Multiple degradation peaks

(Note: The data in this table is illustrative and should be replaced with experimental results.)

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible use of potent neurotoxins like this compound underpins the advancement of neuroscience. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the safety of laboratory personnel, maintain the integrity of their experiments, and contribute to the generation of reliable and reproducible scientific knowledge. The principles of low temperature, protection from light, and control of pH are the cornerstones of preserving the stability of this valuable research compound.

References

  • Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

  • Global Substance Registration System. This compound. Retrieved from [Link]

  • PubChem. Acromelic acid A. Retrieved from [Link]

  • Bouilleret, V., et al. (2000). Effects of focal injection of kainic acid into the mouse hippocampus in vitro and ex vivo. The Journal of Physiology, 524(Pt 2), 543–555.
  • Chen, Y., et al. (2021). Exendin-4 Pretreatment Attenuates Kainic Acid-Induced Hippocampal Neuronal Death. International Journal of Molecular Sciences, 22(19), 10304.
  • Hefter, H., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Journal of Visualized Experiments, (121), 55353.
  • Lefebvre, K. A., et al. (2009). Domoic acid and human exposure risks. Toxicon, 53(7-8), 681-693.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108086, Acromelic acid A. Retrieved from [Link].

  • Ouchi, H., et al. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980–1983.
  • ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas? Retrieved from [Link]

  • Tasker, R. A., et al. (2005). Domoic Acid Toxicologic Pathology: A Review.
  • University of North Carolina at Chapel Hill. (n.d.). Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Botulinum neurotoxin (BoNT). Retrieved from [Link]

  • Wikipedia. (2023, October 27). Acromelic acid A. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245.
  • Zendedel, A., et al. (2021). The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro, 8(2), ENEURO.0551-20.2021.
  • Zhang, Y., et al. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience Research, 23(2), 169-175.

Sources

Guide to the Preparation and Handling of Acromelic Acid B for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Acromelic acid B is a potent neuroexcitatory kainoid and a valuable pharmacological tool for investigating ionotropic glutamate receptors, particularly the kainate receptor subtypes.[1][2] Its profound effects on neuronal activity, including the induction of allodynia (pain from non-painful stimuli), make it a critical compound for research in pain pathways and neurotoxicity.[1][3] Proper preparation of this compound solutions is paramount to ensure experimental reproducibility, accuracy, and, most importantly, laboratory safety. This guide provides a comprehensive overview of this compound, its properties, and detailed, field-proven protocols for the preparation of stock and working solutions tailored for a research environment.

Introduction to this compound: A Potent Kainate Receptor Agonist

This compound is a structural analog of kainic acid, originally isolated from the poisonous Japanese mushroom Paralepistopsis acromelalga (formerly Clitocybe acromelalga).[4][5] Ingestion of this mushroom leads to a severe and long-lasting burning pain in the extremities, a condition attributed to the potent neuroexcitatory and neurotoxic properties of acromelic acids.[3][4]

Mechanism of Action: this compound functions as a powerful agonist at ionotropic glutamate receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system.[2][6] While it interacts with various glutamate receptors, this compound is particularly notable for its potent activation of kainate receptors.[1][7] Upon binding, it triggers the opening of the ion channel, leading to an influx of cations like Na⁺ and Ca²⁺, neuronal depolarization, and the firing of an action potential.[2] This potent excitatory action, especially on spinal interneurons, is believed to underlie its profound neurotoxic effects and its ability to induce allodynia at extremely low concentrations.[1][4][8]

Diagram: Simplified Mechanism of Action

cluster_neuron Postsynaptic Neuron kainate_receptor Kainate Receptor ion_channel Ion Channel (Closed) kainate_receptor->ion_channel controls depolarization Neuronal Depolarization & Action Potential ion_channel->depolarization  Opens, Na+/Ca²+ Influx acro_b This compound acro_b->kainate_receptor  Binds & Activates

Caption: this compound binds to and activates kainate receptors.

Key Research Applications:

  • Pain Research: Studying the mechanisms of neuropathic pain and allodynia.[1]

  • Neurotoxicity Studies: Investigating selective neuronal death and excitotoxicity, particularly in the spinal cord.[4][8]

  • Kainate Receptor Pharmacology: Characterizing the function, distribution, and physiology of specific kainate receptor subtypes.[2][9]

Physicochemical Properties and Data

Accurate solution preparation begins with a thorough understanding of the compound's properties.

PropertyDataSource(s)
Molecular Formula C₁₃H₁₄N₂O₇PubChem CID: 158974[10]
Molar Mass 310.26 g/mol PubChem CID: 158974[10]
Appearance Typically a white to off-white solid.Inferred from similar compounds.
IUPAC Name 3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acidPubChem CID: 158974[10]
Solubility Soluble in aqueous solutions. Extraction from mushroom samples has been performed using 50% methanol.[5] For experimental use, solubility in aqueous buffers (e.g., PBS, aCSF) or water is expected. For difficult-to-dissolve batches, use of dilute NaOH to deprotonate the carboxylic acids can aid solubilization.[5]

Critical Safety and Handling Protocols

WARNING: this compound is a potent neurotoxin. Ingestion or injection, even at very low doses, can cause severe neurological effects, including intense pain and neuronal damage.[1][4][7] All handling must be performed with extreme caution in a controlled environment.

  • Designated Use Area: All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile gloves at all times. Change them immediately if contaminated.

    • Body Protection: A full-length lab coat must be worn.

  • Exposure Controls: Avoid inhalation of the powder and any contact with skin or eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Waste Disposal: Dispose of all waste (unused solutions, contaminated vials, gloves, etc.) in accordance with your institution's hazardous chemical waste procedures.

Preparation of this compound Stock Solutions

Preparing a concentrated stock solution is a standard and recommended practice. It enhances accuracy by avoiding the need to weigh minuscule amounts of powder for each experiment and improves consistency across multiple experiments.[11]

Objective: To prepare a 10 mM stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Analytical balance

  • Chemical fume hood

  • Spatula and weigh paper/boat

  • 10 mL Class A volumetric flask

  • Reagent-grade water (e.g., Milli-Q® or equivalent) or desired buffer (e.g., PBS)

  • Micro-pipettors

  • 0.1 M NaOH (optional, for aiding dissolution)

  • Vortex mixer and/or sonicator

  • 0.22 µm sterile syringe filters

  • Cryogenic vials or microcentrifuge tubes for aliquoting

Diagram: Stock Solution Preparation Workflow

cluster_prep Preparation (in Fume Hood) cluster_dissolve Dissolution cluster_final Final Steps calc 1. Calculate Mass (e.g., 3.10 mg for 1 mL of 10 mM) weigh 2. Weigh Powder (Analytical Balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~70% of Solvent Volume transfer->add_solvent dissolve_mix 5. Vortex / Sonicate to Dissolve (Add dilute NaOH if needed) add_solvent->dissolve_mix final_vol 6. Bring to Final Volume dissolve_mix->final_vol filter 7. Sterile Filter (0.22 µm) final_vol->filter aliquot 8. Aliquot into Vials filter->aliquot store 9. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Protocol:

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molar Mass ( g/mol )

    • Example for 10 mL of 10 mM Stock: Mass = (0.010 mol/L) × (0.010 L) × (310.26 g/mol ) = 0.031026 g = 31.03 mg

  • Weighing: Inside a chemical fume hood, carefully weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolution: a. Transfer the weighed powder into a 10 mL volumetric flask. b. Add approximately 7 mL of reagent-grade water or your chosen buffer. c. Cap the flask and vortex thoroughly. If the powder does not dissolve readily, use a bath sonicator for 5-10 minutes. d. (Troubleshooting) If solubility remains an issue, add 0.1 M NaOH dropwise while mixing until the solid dissolves. The addition of base will deprotonate the carboxylic acid groups, forming a more soluble salt. Be mindful of the final pH and adjust if necessary for your specific application.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the 10 mL calibration mark on the volumetric flask. Cap and invert the flask several times to ensure the solution is homogeneous.

  • Sterilization and Aliquoting: a. For biological experiments, sterile filter the solution using a 0.22 µm syringe filter into a sterile container. This step removes potential microbial contaminants and particulate matter. b. Dispense the stock solution into small, single-use aliquots (e.g., 20-100 µL) in sterile cryogenic vials or microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), preparation date, and your initials. Store the aliquots frozen at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) . Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the final experimental buffer or medium. Always prepare working solutions fresh on the day of the experiment.

Objective: To prepare a 100 µM working solution from the 10 mM stock.

Step-by-Step Protocol:

  • Calculation: Use the dilution equation C₁V₁ = C₂V₂.

    • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

    • V₁ = Volume of stock solution to use (?)

    • C₂ = Desired concentration of working solution (100 µM)

    • V₂ = Final volume of working solution (e.g., 1 mL or 1000 µL)

    • Calculation: V₁ = (C₂ × V₂) / C₁ V₁ = (100 µM × 1000 µL) / 10,000 µM = 10 µL

  • Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution on ice. b. In a sterile tube, add 990 µL of your final experimental vehicle (e.g., artificial cerebrospinal fluid, cell culture medium, saline). c. Add 10 µL of the 10 mM stock solution to the 990 µL of vehicle. d. Mix thoroughly by gentle vortexing or by pipetting up and down.

  • Validation: The solution is now ready for use at a final concentration of 100 µM. Ensure the final concentration of any solvent carried over from the stock (like DMSO, if used) is below the tolerance level for your experimental system (typically <0.1%).

Diagram: Working Solution Dilution Workflow

stock 1. Thaw Stock Aliquot (10 mM) calc 2. Calculate Dilution (C₁V₁ = C₂V₂) stock->calc prepare 3. Add Vehicle to Tube (e.g., 990 µL aCSF) add_stock 4. Add Stock to Vehicle (e.g., 10 µL Stock) prepare->add_stock mix 5. Mix Thoroughly add_stock->mix use 6. Use Immediately (100 µM Working Solution) mix->use

Caption: Dilution workflow for this compound working solution.

References

  • Acromelic acid A - Wikipedia. Wikipedia. [Link]

  • [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi. [Link]

  • Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology. [Link]

  • Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology (via PMC). [Link]

  • acromelic acid A | C13H14N2O7 | CID 108086. PubChem. [Link]

  • Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Research. [Link]

  • This compound | C13H14N2O7 | CID 158974. PubChem. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience Research. [Link]

  • Making stock solutions - how and why. YouTube. [Link]

  • Molecular Physiology of Kainate Receptors. Physiological Reviews. [Link]

  • Preparation of cell culture media. Cellculture2 - Altervista. [Link]

  • What are Kainate receptor agonists and how do they work? Patsnap Synapse. [Link]

  • 2-Minute Neuroscience: Glutamate. YouTube. [Link]

  • Long-term physicochemical stability of acyclovir 5 mg/mL solution stored in polypropylene bags as a simulated hospital stock preparation. American Journal of Health-System Pharmacy. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Acromelic acid B. This powerful neuroexcitatory compound, a member of the kainoid family, presents a significant synthetic challenge due to its dense stereochemistry and functional group array.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established synthetic routes and expert analysis to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions. A key strategy in the synthesis involves the stereoselective construction of the pyrrolidine ring, which is a critical and often challenging step.[1][2]

Problem 1: Low Yield in the Ni-Catalyzed Asymmetric Conjugate Addition

The nickel-catalyzed asymmetric conjugate addition of α-ketoesters to nitroalkenes is a pivotal step for establishing the C-3 and C-4 stereocenters of the pyrrolidine core.[2] Low yields in this reaction can be a significant bottleneck.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Catalyst Ensure the nickel catalyst and ligand are handled under strictly anhydrous and anaerobic conditions. Consider preparing the active catalyst in situ.Nickel(II) catalysts are sensitive to air and moisture, which can lead to catalyst decomposition and reduced activity.
Poor Substrate Quality Purify the nitroalkene and α-ketoester immediately before use. Nitroalkenes can be prone to polymerization or degradation.Impurities in the starting materials can poison the catalyst or lead to the formation of side products, thereby lowering the yield of the desired conjugate addition product.
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., -20 °C to room temperature). A lower temperature may improve stereoselectivity but decrease the reaction rate.The activation energy for the desired reaction versus side reactions can be temperature-dependent. Fine-tuning the temperature can help to favor the formation of the desired product.
Incorrect Solvent Use high-purity, anhydrous, and degassed solvents. Screen different aprotic solvents (e.g., THF, toluene, dichloromethane) to find the optimal medium for the reaction.The solvent can significantly influence the solubility of the catalyst and substrates, as well as the stability of the catalytic species, directly impacting reaction efficiency.
Problem 2: Inefficient Pyrrolidine Ring Closure

The formation of the pyrrolidine ring is often achieved through a sequence involving the reduction of a nitro group followed by intramolecular condensation and reduction of the resulting ketimine.[2] Incomplete cyclization is a common issue.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Nitro Group Reduction Increase the equivalents of the reducing agent (e.g., H₂ with a catalyst like Pd/C, or a chemical reducing agent like zinc dust). Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material.The subsequent intramolecular condensation requires the presence of the free amine. If the nitro group is not fully reduced, the cyclization precursor will not be formed, halting the reaction sequence.
Unfavorable Reaction Conditions for Condensation Adjust the pH of the reaction mixture. The intramolecular condensation is often acid or base-catalyzed. A screen of mild acidic or basic conditions may be necessary.The rate of imine formation is pH-dependent. An optimal pH is required to facilitate both the protonation of the ketone and the nucleophilic attack by the amine.
Steric Hindrance If the molecule is sterically congested around the reacting centers, applying thermal energy (heating the reaction) may be necessary to overcome the activation barrier for cyclization.Increased temperature provides the molecules with sufficient kinetic energy to overcome steric repulsion and adopt the necessary conformation for the intramolecular reaction to occur.
Problem 3: Difficulty in Purification of Intermediates

The synthesis of this compound involves multiple steps, and the purification of intermediates can be challenging, leading to yield loss.[3]

Potential Cause Troubleshooting Action Scientific Rationale
Similar Polarity of Product and Byproducts Employ alternative purification techniques such as preparative HPLC, counter-current chromatography, or crystallization.[4] Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group.When standard column chromatography fails to provide adequate separation, more advanced techniques with higher resolving power are necessary.[3]
Product Instability on Silica Gel Use a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, flash chromatography with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can prevent degradation of acid-sensitive compounds.The acidic nature of standard silica gel can cause degradation of certain functional groups, such as acid-labile protecting groups or sensitive intermediates.[5]
Co-elution with Reagents or Catalysts If using metal catalysts, consider a workup procedure that includes a wash with a chelating agent (e.g., EDTA) to remove metal residues. For other reagents, a liquid-liquid extraction with a pH adjustment can help to remove them before chromatography.Residual reagents and catalysts not only contaminate the product but can also interfere with subsequent reaction steps. A targeted workup strategy is crucial for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the overall yield of this compound?

A1: Based on published syntheses, two of the most critical stages are the stereoselective construction of the pyrrolidine core and the final purification of the active compound.[1][2] The Ni-catalyzed asymmetric conjugate addition is fundamental for setting the stereochemistry, and its optimization is paramount.[2] Additionally, the multi-step nature of the synthesis means that minimizing losses at each purification step is crucial for achieving a good overall yield.[3]

Q2: How can I improve the stereoselectivity of the synthesis?

A2: Improving stereoselectivity often involves careful selection of chiral catalysts and ligands, as well as optimizing reaction conditions.[6] For the Ni-catalyzed conjugate addition, screening different chiral ligands is a key strategy.[2] Temperature also plays a significant role; lower temperatures generally favor higher stereoselectivity.[7] For other stereoselective reactions, such as asymmetric hydrogenations that may be employed, the choice of catalyst and solvent system is critical.[8]

Q3: Are there any enzymatic or biocatalytic methods to improve the synthesis?

A3: While the total chemical synthesis of this compound is well-established, the broader field of kainoid synthesis has seen the exploration of enzymatic methods.[1][2] Kainoid synthases, which are Fe/αKG-dependent enzymes, have been shown to catalyze C-C bond formation to construct the pyrrolidine ring in related natural products.[9][10][11] Investigating the substrate tolerance of these enzymes could open up chemoenzymatic routes to this compound or its key intermediates, potentially offering improved stereoselectivity and milder reaction conditions.[12][13]

Q4: What is the best approach for monitoring the progress of the reactions?

A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC provides a quick and straightforward way to assess the consumption of starting materials and the formation of new products. LC-MS offers more detailed information, including the mass of the products and byproducts, which is invaluable for confirming the identity of the compounds and identifying potential side reactions.

Q5: What are the safety considerations when working with this compound and its intermediates?

A5: this compound is a potent neurotoxin.[14][15] Extreme caution should be exercised when handling the final compound. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Some of the reagents and intermediates used in the synthesis may also be toxic, flammable, or corrosive, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Synthetic Strategy

To aid in understanding the synthetic approach, the following diagrams illustrate key concepts and workflows.

General Workflow for Troubleshooting Low Yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

Key Bond Formation Strategy for the Pyrrolidine Core

PyrrolidineFormation Nitroalkene Nitroalkene Precursor ConjugateAddition Ni-Catalyzed Asymmetric Conjugate Addition Nitroalkene->ConjugateAddition AlphaKetoester α-Ketoester AlphaKetoester->ConjugateAddition Adduct Linear Adduct ConjugateAddition->Adduct Reduction Nitro Group Reduction Adduct->Reduction Amine Amino-Ketone Intermediate Reduction->Amine Cyclization Intramolecular Condensation & Reduction Amine->Cyclization Pyrrolidine Stereodefined Pyrrolidine Core Cyclization->Pyrrolidine

Caption: The core synthetic strategy for constructing the pyrrolidine ring.

References

  • Total Syntheses and Stereochemical Assignment of Acremolides A and B. (2023). Molecules. [Link]

  • Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & Pharmaceutical Bulletin, 64(7), 723–732. [Link]

  • Ouchi, H., Asahina, A., Asakawa, T., Inai, M., Hamashima, Y., & Kan, T. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980–1983. [Link]

  • Steele, A. D., et al. (2023). Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases. Methods in Enzymology. [Link]

  • Wikipedia contributors. (2023). Acromelic acid A. Wikipedia. [Link]

  • McKinnie, S. M., et al. (2023). Algal Kainoid Synthases Exhibit Substrate-Dependent Hydroxylation and Cyclization Activities. ACS Chemical Biology. [Link]

  • Shinohara, H., Fukuda, T., & Iwao, M. (2001). Asymmetric synthesis of (S)-(−)-acromelobinic acid. Tetrahedron. [Link]

  • McKinnie, S. M., et al. (2023). Algal Kainoid Synthases Exhibit Substrate-Dependent Hydroxylation and Cyclization Activities. ResearchGate. [Link]

  • McKinnie, S. M., et al. (2023). Algal kainoid synthases exhibit substrate-dependent hydroxylation and cyclization activities. bioRxiv. [Link]

  • Wang, T., & Zhang, J. (2015). Enantioselective total synthesis of (−)-kainic acid and (+)-acromelic acid C via Rh(i)-catalyzed asymmetric enyne cycloisomerization. Chemical Communications, 51(84), 15456–15459. [Link]

  • Crassous, J. (2023). Stereoselective formation of boron-stereogenic organoboron derivatives. Royal Society of Chemistry. [Link]

  • Li, H., et al. (2005). Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography. Journal of Chromatography A, 1072(1), 123-126. [Link]

  • McKinnie, S. M., et al. (2023). Algal Kainoid Synthases Exhibit Substrate-Dependent Hydroxylation and Cyclization Activities. PubMed Central. [Link]

  • McChesney, J. D., et al. (1995). Procedures for the isolation and quantification of the intermediates of the mevalonic acid pathway. Analytical Biochemistry, 224(1), 51-59. [Link]

  • Yamaguchi, T., et al. (2011). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 162(3), 613-625. [Link]

  • Combs, J. B., et al. (2023). Enantioselective synthesis of anhydrogukulenin A C2-acetate. ChemRxiv. [Link]

  • Shul’pina, L. S., et al. (2020). Effect of Synthesis Conditions on the Composition and Structure of Chromium(III) Complexes with Cyclobutane-1,1-Dicarboxylic Acid Anions. ResearchGate. [Link]

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Technical Support Center: Navigating the Solubility of Acromelic Acid B in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acromelic acid B. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex solubility challenges encountered when working with this compound in aqueous buffer systems. As a potent neuroexcitatory amino acid, consistent and reliable solubilization is paramount for accurate and reproducible experimental results.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles.

Understanding the Challenge: The Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₇[3][4][5]
Molar Mass310.26 g/mol [3][4]
Predicted pKa (of isomer Acromelic Acid A)1.93 ± 0.60[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first step I should take?

A1: The primary factor governing the solubility of acidic compounds like this compound is the pH of the aqueous buffer.

Causality: At a neutral pH of 7.4, which is significantly above the predicted pKa of its carboxylic acid groups, this compound should exist in its deprotonated, anionic form. This ionic form is generally more water-soluble than the neutral, protonated form.[6] However, if you are observing poor solubility, other factors such as the buffer composition and the concentration of your compound could be at play. The initial troubleshooting step should always be to systematically evaluate the impact of pH.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers with varying pH values. A good starting range would be from pH 4.0 to pH 8.0, with increments of 0.5 or 1.0 pH unit. Common biological buffers such as citrate (for lower pH) and phosphate or Tris (for neutral to higher pH) can be used.

  • Aliquot your this compound: Weigh out small, equal amounts of this compound into separate microcentrifuge tubes.

  • Attempt to dissolve: Add a fixed volume of each prepared buffer to the corresponding tube to achieve your desired final concentration.

  • Mix thoroughly: Vortex each tube for a consistent amount of time (e.g., 1-2 minutes).

  • Observe and record: Visually inspect each tube for undissolved material. For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Expected Outcome: You should observe a significant increase in the solubility of this compound as the pH of the buffer increases.[6][7]

Q2: I've tried adjusting the pH, but I'm still not achieving my target concentration without precipitation over time. What's my next option?

A2: If pH adjustment alone is insufficient, the use of a co-solvent is a standard and effective secondary strategy.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][9][10] This can enhance the solubility of compounds that have both polar and non-polar characteristics. Given the complex structure of this compound, it's plausible that even in its ionized form, it retains some hydrophobic character that limits its solubility in purely aqueous environments. A study on the extraction of acromelic acids from mushroom samples successfully utilized 50% methanol, indicating its solubility in an aqueous-organic mixture.[11]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for solubilizing a broad range of compounds.

  • Ethanol: A less toxic option that can be effective for many compounds.

  • Propylene Glycol or Polyethylene Glycol (PEG): Often used in pharmaceutical formulations to enhance solubility.[10]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a concentrated stock solution: Dissolve your this compound in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration.

  • Perform a serial dilution: Serially dilute your concentrated stock solution into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Determine the maximum tolerable co-solvent concentration: Observe the highest concentration of the co-solvent that your experimental system can tolerate without adverse effects on cell viability, enzyme activity, or other downstream applications.

  • Optimize the final concentration: Based on the tolerance of your system, determine the highest achievable concentration of this compound in the final buffer-co-solvent mixture.

Data Presentation: Example of Co-solvent Optimization

Co-solventMaximum Tolerated Concentration in AssayAchievable this compound Concentration
DMSO1% (v/v)Up to 10 mM
Ethanol5% (v/v)Up to 5 mM

Workflow for Addressing Solubility Issues

Solubility_Troubleshooting start Start: this compound Insoluble in Aqueous Buffer ph_adjust Step 1: Adjust pH (Increase towards alkaline) start->ph_adjust soluble_ph Soluble? ph_adjust->soluble_ph end_success End: Solubilization Successful soluble_ph->end_success Yes cosolvent Step 2: Introduce Co-solvent (e.g., DMSO, Ethanol) soluble_ph->cosolvent No soluble_cosolvent Soluble? cosolvent->soluble_cosolvent soluble_cosolvent->end_success Yes advanced Step 3: Advanced Techniques (e.g., Sonication, Gentle Warming) soluble_cosolvent->advanced No end_consult Consult Further (Consider formulation strategies) advanced->end_consult

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Q3: Are there any other physical methods I can use to aid dissolution?

A3: Yes, sonication and gentle warming can be employed to assist in the dissolution process, but they must be used with caution.

Causality: Sonication provides mechanical energy that can help to break up solid particles and increase the rate of dissolution.[12] Gentle warming increases the kinetic energy of the system, which can also favor the dissolution process.

Experimental Protocol: Physical Dissolution Aids

  • Sonication:

    • After adding the buffer to your this compound, place the tube in a bath sonicator.

    • Sonicate in short bursts (e.g., 30-60 seconds) to avoid excessive heating.

    • Visually inspect for dissolution between bursts.

  • Gentle Warming:

    • Place your sample in a water bath set to a temperature slightly above ambient (e.g., 30-37°C).

    • Mix intermittently while warming.

    • Crucial Note: The stability of this compound at elevated temperatures is not well-documented. Therefore, this method should be used judiciously, and the stability of your compound under these conditions should be verified if the solution is to be stored for an extended period.

Q4: I am concerned about the stability of this compound in my final buffer. How can I assess this?

A4: Assessing the stability of your solubilized this compound is a critical step for ensuring the reliability of your experiments.

Causality: Factors such as pH, temperature, and the presence of co-solvents can potentially lead to the degradation of your compound over time.[13][14] It is essential to confirm that your stock solutions and working solutions remain stable under your experimental and storage conditions.

Experimental Protocol: Stability Assessment

  • Prepare your final formulation: Solubilize this compound in your optimized buffer system.

  • Establish a baseline: Immediately after preparation (t=0), take an aliquot and analyze it using a quantitative method such as HPLC to determine the initial concentration and purity.

  • Store under experimental conditions: Store the remaining solution under the conditions you will use for your experiments (e.g., 4°C, room temperature, 37°C).

  • Analyze at time points: At various time points (e.g., 1, 4, 8, 24 hours), take further aliquots and re-analyze them using the same method.

  • Evaluate for degradation: Compare the concentration and purity at each time point to the baseline. A significant decrease in concentration or the appearance of new peaks in your chromatogram would indicate degradation.

Decision Tree for Solubility and Stability

Solubility_Stability start Objective: Prepare Soluble & Stable This compound Solution solubility_check Is the compound fully dissolved? start->solubility_check stability_check Is the solution stable over time? solubility_check->stability_check Yes troubleshoot_sol Troubleshoot Solubility: - Adjust pH - Add Co-solvent - Use Sonication/Warming solubility_check->troubleshoot_sol No ready Solution is ready for use stability_check->ready Yes troubleshoot_stab Troubleshoot Stability: - Adjust pH - Lower Temperature - Prepare Fresh Solutions stability_check->troubleshoot_stab No troubleshoot_sol->solubility_check troubleshoot_stab->start

Caption: A decision-making diagram for preparing a usable this compound solution.

References

  • Acromelic acid A - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

  • PubChem. (n.d.). acromelic acid A. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 28, 2026, from [Link]

  • Karim, A., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Chemistry LibreTexts. (2021, January 10). 4.E: Buffer, Solubility, Common Ion Effects, and Acid-Base Titration (Practice Problems with Answers). Retrieved from [Link]

  • Al-kassas, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(1), 33. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Buffer solution. Retrieved January 28, 2026, from [Link]

  • LCGC. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Fushiya, S., et al. (1985). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 107(21), 6145-6147. [Link]

  • ResearchGate. (2022, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chad's Prep. (2022, February 14). 17.1 Buffers and Buffer pH Calculations | General Chemistry [Video]. YouTube. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Solubility of Things. (n.d.). Buffer Solutions and their pH. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Ochratoxins a and B by Lipases: A Kinetic Study Unraveled by Molecular Modeling. Retrieved from [Link]

  • Ouchi, H., et al. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980-1983. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Pharma Education. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. Retrieved from [Link]

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Technical Support Center: Optimizing Dosing Regimens to Minimize Acromelic Acid B Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acromelic acid B. This powerful neuroexcitatory agent, a potent kainoid, holds significant potential for studying glutamate receptor function and neuropathic pain. However, its profound neurotoxicity necessitates carefully designed dosing regimens to achieve desired experimental outcomes while minimizing adverse effects.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary experimental design for this compound.

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound is a potent agonist of ionotropic glutamate receptors, particularly kainate receptors.[3][4][5] Its toxicity stems from excitotoxicity, a pathological process where excessive or prolonged activation of these receptors leads to a cascade of detrimental events.[6] This includes massive calcium ion influx into neurons, triggering downstream enzymatic pathways that result in neuronal damage and death.[7] Systemic administration in animal models has been shown to cause selective damage to interneurons, particularly in the spinal cord.[8][9]

Q2: What are the earliest observable signs of this compound toxicity in vivo?

A2: In rodent models, early signs of toxicity following systemic or intrathecal administration often manifest as distinct behavioral changes. These can include spontaneous agitation, scratching, jumping, and tonic convulsions.[10] At higher doses, these symptoms can rapidly progress, leading to mortality.[10] A key indicator of its neuroexcitatory effect at non-lethal doses is the induction of allodynia, a state of heightened sensitivity to normally non-painful stimuli.[10]

Q3: Are there established lethal dose (LD50) values for this compound?

A3: Precise LD50 values can vary depending on the animal model, route of administration, and specific experimental conditions. However, studies have shown that for intrathecal injections in mice, doses around 500 ng/kg of this compound can be lethal, causing death within 15 minutes.[10] It is crucial to conduct thorough dose-ranging studies in your specific model to determine the therapeutic window and establish sublethal doses for your experiments.

Q4: What is the fundamental difference in potency and toxic profile between Acromelic acid A and B?

A4: Both Acromelic acid A and B are potent neurotoxins.[1] However, research indicates that this compound induces allodynia in a more dose-dependent manner compared to Acromelic acid A, which exhibits a bell-shaped dose-response curve for this effect.[10] While their lethal doses are similar, the potency for inducing allodynia differs significantly, with Acromelic acid A being effective at much lower concentrations (femtogram range) than this compound (nanogram range).[10]

Q5: What analytical methods are recommended for quantifying this compound in biological samples?

A5: A rapid and sensitive method for the determination of Acromelic acids A and B is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This technique allows for accurate quantification in various matrices, including mushroom samples and potentially biological tissues.[11][12]

Section 2: Troubleshooting In Vitro Experimental Design

This section provides guidance on common issues encountered during cell-based assays.

Q6: My primary neuronal cultures are dying rapidly upon exposure to this compound, even at low concentrations. What could be wrong?

A6: This is a common challenge due to the high potency of this compound. Here are several factors to investigate:

  • Dose-Response Resolution: You may be operating at the steep end of the dose-response curve. It is critical to perform a broad dose-ranging study, starting from picomolar or even femtomolar concentrations, to identify a narrow working range.

  • Culture Maturity and Density: Younger neuronal cultures can be more vulnerable to excitotoxicity. Ensure your cultures are sufficiently mature with well-established synaptic connections. Additionally, very high-density cultures can create an environment where excitotoxicity can propagate more readily.

  • Media Composition: The composition of your culture media can significantly influence neuronal vulnerability. Ensure your media has adequate levels of neuroprotective factors and antioxidants. Consider supplementing with antioxidants like Vitamin E or C, which have shown protective effects against excitotoxicity.[13]

Q7: I am not observing a clear dose-response relationship in my cytotoxicity assays. What should I check?

A7: An inconsistent dose-response can be frustrating. Consider these troubleshooting steps:

  • Assay Timepoint: Excitotoxicity can be a rapid process. You may need to optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) will help determine the optimal endpoint for observing a graduated response.

  • Choice of Cytotoxicity Assay: Ensure the assay you are using is appropriate for detecting neuronal death. Lactate dehydrogenase (LDH) assays, which measure membrane integrity, are often suitable for excitotoxicity studies. Alternatively, assays that measure metabolic activity (e.g., MTT) can also be used, but be mindful of potential artifacts.

  • Compound Stability: Verify the stability of this compound in your culture medium under your experimental conditions. While generally stable, degradation could lead to inconsistent results.

Workflow for Establishing an In Vitro Dosing Regimen

in_vitro_workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Dosing & Time-Course cluster_2 Phase 3: Mechanistic Analysis A Prepare Broad Serial Dilutions (pM to µM range) B Treat Mature Neuronal Cultures A->B C Assess Viability at 24h (e.g., LDH Assay) B->C D Select Sub-toxic to Toxic Range from Phase 1 C->D Identify approximate EC50 E Perform Narrower Serial Dilutions D->E F Treat Cultures & Assess Viability at Multiple Timepoints (e.g., 6, 12, 24, 48h) E->F G Select Optimal Dose & Timepoint F->G Determine optimal conditions H Perform Mechanism-specific Assays (e.g., Calcium Imaging, ROS detection) G->H

Caption: Workflow for in vitro dose optimization.

Section 3: Troubleshooting In Vivo Experimental Design

This section focuses on challenges related to animal studies.

Q8: My animal subjects are experiencing severe convulsions and high mortality rates even at what I predicted to be sublethal doses. How can I refine my dosing strategy?

A8: High mortality in vivo is a critical issue requiring immediate attention. Here’s how to approach this:

  • Route of Administration: The route of administration significantly impacts bioavailability and toxicity. Intrathecal (i.t.) or intracerebroventricular (i.c.v.) injections deliver the compound directly to the CNS, resulting in much higher potency and toxicity compared to systemic routes like intraperitoneal (i.p.) or intravenous (i.v.). If using direct CNS administration, start with extremely low doses (picogram to low nanogram range).

  • Infusion Rate: For direct CNS infusions, a slower infusion rate can prevent a rapid, overwhelming activation of glutamate receptors and may be better tolerated.

  • Dose Escalation Design: Employ a robust dose escalation study design. Start with a dose several orders of magnitude lower than any reported toxic dose and increase it incrementally in different cohorts of animals. This is essential for identifying the maximum tolerated dose (MTD) in your specific model and strain.

Q9: I am trying to model allodynia, but the effect is transient and variable between animals. How can I achieve a more consistent and sustained effect?

A9: Achieving a stable and reproducible allodynia model is key. Consider the following:

  • Dose Optimization for Allodynia: As mentioned, Acromelic acid A has a bell-shaped dose-response for allodynia, meaning higher doses can be less effective.[10] For this compound, a clear dose-dependency is observed.[10] You must carefully titrate the dose to find the optimal concentration that induces sustained allodynia without causing overt motor disturbances or distress that could interfere with behavioral testing.

  • Timing of Behavioral Assessment: The onset and duration of allodynia can vary. Conduct behavioral testing at multiple time points post-administration (e.g., 1, 4, 24, 48 hours and beyond) to fully characterize the time course of the effect.

  • Consider the "Neuro-Glial-Vascular" Unit: The interplay between neurons, glial cells (like astrocytes and microglia), and the vasculature is crucial in excitotoxicity and pain signaling.[7][14] Chronic or repeated low-dose administration might be an alternative strategy to model more persistent changes in this functional unit, potentially leading to a more stable allodynia phenotype.

Experimental Protocol: Intrathecal Catheterization and Dosing in Rodents

A detailed protocol for this procedure is beyond the scope of this guide due to its complexity and the need for institutional ethical approval (IACUC). However, the general steps are outlined below. This procedure should only be performed by trained personnel in accordance with approved animal care and use protocols.

  • Surgical Preparation: Anesthetize the animal according to your approved protocol. Shave and sterilize the surgical area over the cisterna magna.

  • Catheter Implantation: Make a small incision and carefully dissect the muscles to expose the atlanto-occipital membrane. Puncture the membrane with a needle and advance a fine catheter into the subarachnoid space.

  • Catheter Placement and Securing: Advance the catheter to the desired spinal level (e.g., lumbar enlargement). Secure the catheter to the surrounding musculature and exteriorize the end at the back of the neck.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery. Allow several days for recovery before any experimental procedures.

  • Dosing: Acclimate the animal to the injection procedure. Slowly inject the desired volume of this compound solution, followed by a small flush of sterile saline.

Visualization of the Excitotoxicity Cascade

excitotoxicity_pathway This compound This compound Kainate Receptor Kainate Receptor This compound->Kainate Receptor Binds & Activates Ca2+ Influx Ca2+ Influx Kainate Receptor->Ca2+ Influx Opens Channel Enzyme Activation\n(e.g., Calpains, NOS) Enzyme Activation (e.g., Calpains, NOS) Ca2+ Influx->Enzyme Activation\n(e.g., Calpains, NOS) Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Neuronal Damage / Apoptosis Neuronal Damage / Apoptosis Enzyme Activation\n(e.g., Calpains, NOS)->Neuronal Damage / Apoptosis ROS Production ROS Production Mitochondrial Dysfunction->ROS Production ROS Production->Neuronal Damage / Apoptosis

Caption: Simplified pathway of this compound-induced excitotoxicity.

Section 4: Quantitative Data Summary

Table 1: Comparative Dose Ranges for Allodynia Induction in Mice (Intrathecal Injection)
CompoundEffective Dose Range for AllodyniaLethal Dose (approx.)Dose-Response Pattern for AllodyniaReference
Acromelic Acid A 5 - 500 fg/kg~500 ng/kgBell-shaped[10]
This compound 50 pg/kg - 50 ng/kg~500 ng/kgDose-dependent[10]

Note: These values are derived from specific studies and should be used as a starting point for your own dose-ranging experiments.

References

  • Journal of the American Chemical Society. Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Available from: [Link]

  • PubMed Central. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. Available from: [Link]

  • Wikipedia. Acromelic acid A. Available from: [Link]

  • ResearchGate. A New Synthetic Method for an Acromelic Acid Analogue, a Potent Neuroexcitatory Kainoid Amino Acid, via Photoinduced Benzyl Radical Cyclization | Request PDF. Available from: [Link]

  • PubMed. [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Available from: [Link]

  • MedLink Neurology. Nonhallucinogenic Basidiomycota mushroom poisoning. Available from: [Link]

  • ResearchGate. (PDF) Three Cases of Food Poisoning Due to Paralepistopsis acromelalga Diagnosed from an Outbreak of Erythromelalgia. Available from: [Link]

  • Medscape. Mushroom Toxicity: Background, Pathophysiology, Etiology. Available from: [Link]

  • ACS Publications. Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. Available from: [Link]

  • SpringerLink. Toxicological Profiles of Poisonous, Edible, and Medicinal Mushrooms. Available from: [Link]

  • ResearchGate. Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry | Request PDF. Available from: [Link]

  • MDPI. From Toxins Targeting Ligand Gated Ion Channels to Therapeutic Molecules. Available from: [Link]

  • PubMed. In vitro models for assessing neurotoxicity of mixtures. Available from: [Link]

  • PubMed. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Available from: [Link]

  • PubMed Central. Micronutrients May Be a Unique Weapon Against the Neurotoxic Triad of Excitotoxicity, Oxidative Stress and Neuroinflammation: A Perspective. Available from: [Link]

  • PubMed Central. Dosage Regimen Optimization of Ertapenem Against ESBL‐Producing Enterobacterales Infection in Critically Ill Patients Using Monte Carlo Simulation. Available from: [Link]

  • PubMed Central. The “Neuro-Glial-Vascular” Unit: The Role of Glia in Neurovascular Unit Formation and Dysfunction. Available from: [Link]

  • ResearchGate. Establishment of Animal Model for Elucidating the Mechanism of Intoxication by the Poisonous Mushroom Clitocybe acromelalga. Available from: [Link]

  • PubMed Central. Why Dosing Matters: A Closer Look at the Dose–Response Relationship With OnabotulinumtoxinA. Available from: [Link]

  • Evotec. Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Available from: [Link]

  • Frontiers. Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. Available from: [Link]

  • PubMed Central. In vitro techniques for the assessment of neurotoxicity. Available from: [Link]

  • University of Rochester. DIFFUSION-WEIGHTED IMAGING OF EXCITOTOXIC BRAIN INJURY. Available from: [Link]

  • J-Stage. Practical Total Syntheses of Acromelic Acids A and B. Available from: [Link]

  • OECD. In vitro assays for developmental neurotoxicity. Available from: [Link]

  • PubMed. Excitotoxicity in glial cells. Available from: [Link]

  • PubMed. Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Available from: [Link]

  • Ovid. Glutamic Acid, Twenty Years Later1 : The Journal of Nutrition. Available from: [Link]

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Methods for enhancing the purity of synthesized Acromelic acid B

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acromelic Acid B Purification

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of synthesized this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this potent neuroexcitatory amino acid. As a complex, highly polar, and poly-functional molecule, achieving high purity for this compound requires a nuanced approach that goes beyond standard protocols. This document provides FAQs and troubleshooting guides to help you enhance the purity of your synthesized material, ensuring the reliability and reproducibility of your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face after a synthesis campaign.

Q1: What are the most common impurities I should expect in my crude this compound synthesis?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Given the multi-step nature of known total syntheses (often 15+ steps), a variety of impurities is expected.[1][2] Understanding these potential contaminants is the first step in designing an effective purification strategy.

Impurity Class Specific Examples Origin & Rationale
Unreacted Starting Materials 2,6-dichloropyridine; protected L-glutamic acid derivatives.Incomplete conversion in the initial steps of the synthesis.
Reaction Intermediates Partially elaborated pyrrolidine or pyridone rings.Incomplete reaction in any of the numerous steps leading to the final product.[1][2]
Stereoisomers Diastereomers at the C-3, C-4, or C-5 positions of the pyrrolidine ring.The synthesis involves the creation of multiple chiral centers. Incomplete stereocontrol during reactions like the asymmetric conjugate addition can lead to the formation of undesired stereoisomers.[1][2]
Structurally Related By-products Acromelic acid A; products from side reactions (e.g., over-oxidation, incomplete deprotection).The synthesis of this compound is often related to that of Acromelic acid A, making cross-contamination possible.[1][3] Side reactions are common in complex syntheses.[4]
Reagents & Catalysts Nickel salts, palladium catalysts, protecting group fragments (e.g., Boc, Cbz).Carryover from catalytic steps or incomplete removal of cleavage products from protecting groups.[1]
Q2: My crude reaction mixture shows a complex profile on LC-MS and NMR. Where do I even begin with purification?

A2: A complex crude profile necessitates a systematic, multi-step purification approach. Direct crystallization is rarely effective for such mixtures. The recommended starting point is liquid chromatography, which separates compounds based on their differential partitioning between a stationary and a mobile phase.[5]

The choice of the initial chromatographic technique depends on the scale of your synthesis and the nature of the impurities.

G start Crude this compound (>100 mg) decision1 Are major impurities significantly less polar than the product? start->decision1 silica_col Silica Gel Column Chromatography (Polar Eluent) decision1->silica_col Yes rev_phase Reversed-Phase (C18) Column Chromatography decision1->rev_phase No / Unsure collect Collect Enriched Fractions (Verify by TLC/LC-MS) silica_col->collect rev_phase->collect decision2 Purity >95%? collect->decision2 recrystal Final Recrystallization decision2->recrystal Yes prep_hplc Preparative HPLC decision2->prep_hplc No final_product High-Purity this compound (>99%) recrystal->final_product prep_hplc->recrystal

Caption: Initial Purification Strategy Decision Tree.
Q3: Is recrystallization a viable first-step purification method for this compound?

A3: Generally, no. Recrystallization is a powerful technique for significantly increasing the purity of a compound that is already substantially pure (typically >85-90%).[6] It relies on the principle that the desired compound's concentration is above its saturation point while impurities are below theirs, causing the target molecule to crystallize selectively. In a complex crude mixture, numerous impurities are present at high concentrations, making it highly likely they will co-crystallize or inhibit crystal formation altogether, often resulting in an oil.[7] Recrystallization should be reserved for the final "polishing" step after chromatographic purification.

Q4: How do I effectively monitor the purity of my fractions during chromatography?

A4: Efficient fraction analysis is critical to avoid pooling impure fractions.

  • Thin-Layer Chromatography (TLC): For flash column chromatography, TLC is the fastest method. Use a mobile phase system that gives your target compound an Rf value of ~0.2-0.3. Visualize spots using a UV lamp and a potassium permanganate (KMnO₄) stain, which is effective for visualizing polar, oxidizable groups present in this compound.

  • LC-MS: For preparative HPLC, or for complex column separations, rapid LC-MS analysis of every few fractions is the gold standard. It provides both retention time and mass data, allowing you to definitively track your product and distinguish it from impurities, even those that co-elute.

Part 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the workhorse for purifying multi-gram quantities of synthetic intermediates and final products.[8] this compound's high polarity presents unique challenges.

Issue 1: My compound is "stuck" at the origin (Rf = 0) on a silica gel column, even with highly polar solvents like 100% ethyl acetate or methanol.
  • Causality Explained: this compound is a zwitterionic amino acid with multiple polar functional groups (three carboxylic acids, one secondary amine).[9] These groups bind extremely tightly to the acidic silanol (Si-OH) groups on the surface of standard silica gel via strong hydrogen bonds and ionic interactions. A standard organic eluent cannot effectively compete for these binding sites to displace the compound.[10]

  • Solutions:

    • Switch to Reversed-Phase Chromatography: This is the most robust solution. Use a C18-functionalized silica gel as the stationary phase and a polar mobile phase (e.g., a water/methanol or water/acetonitrile gradient). In this mode, polar compounds like this compound have weak interactions with the nonpolar stationary phase and elute relatively quickly.[11]

    • Modify the Mobile Phase (for Normal Phase): If you must use silica gel, you need to add modifiers to the mobile phase to disrupt the strong interactions.

      • Add an Acid: Incorporate 1-2% acetic acid or formic acid into your eluent (e.g., 85:14:1 Dichloromethane/Methanol/Acetic Acid). The acid protonates the carboxylate groups of this compound, reducing their ionic interaction with the silica surface and improving mobility.

      • Add a Base: For stubborn amines, a small amount of ammonia (e.g., using a pre-mixed 10% ammonia in methanol solution as the polar component) can be effective.[12] However, for an acidic molecule like this compound, an acidic modifier is usually the better choice.

Issue 2: My compound streaks badly on the silica column, leading to broad peaks and poor separation.
  • Causality Explained: Streaking (tailing) is often caused by the same strong, non-ideal interactions described above. When some molecules of the compound bind much more tightly than others, it leads to a continuous "bleeding" down the column rather than moving as a compact band. This can also be caused by overloading the column.

  • Solutions:

    • Use Mobile Phase Modifiers: As above, adding a small amount of acid (acetic or formic) will often dramatically improve peak shape by ensuring the compound is in a single protonation state.

    • Reduce the Load: Do not exceed a 1:50 ratio of crude compound to silica gel by mass. For difficult separations, a 1:100 ratio is better.

    • Consider an Alternative Stationary Phase: Alumina (basic or neutral) can sometimes be a better choice than silica for compounds with acidic protons, but reversed-phase remains the superior option.

Part 3: Advanced Purification Protocol: Preparative HPLC

To achieve the >99% purity required for pharmacological studies, preparative reversed-phase HPLC (prep-HPLC) is essential.[13]

Q1: How do I develop a method for preparative HPLC purification of this compound?

A1: Method development should always start on an analytical scale to conserve material and time. The goal is to find conditions that give good separation (resolution > 1.5) between this compound and its closest-eluting impurities.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Scale-Up & Purification a 1. Select Column & Solvents (e.g., C18, H2O/ACN + 0.1% FA) b 2. Run Fast Scouting Gradient (e.g., 5-95% B in 5 min) a->b c 3. Identify Elution % of Target b->c d 4. Optimize Focused Gradient (e.g., (Elution % - 10%) to (Elution % + 10%) in 10 min) c->d e 5. Confirm Resolution > 1.5 d->e f 6. Scale Gradient to Prep Column (Adjust flow rate & gradient time) e->f g 7. Perform High-Concentration Test Injection f->g h 8. Run Preparative Purification g->h i 9. Collect Fractions & Analyze by LC-MS h->i j 10. Pool Pure Fractions & Lyophilize i->j

Caption: Workflow for Preparative HPLC Method Development.
Q2: What are the recommended starting conditions (column and mobile phase) for this compound purification?

A2: Based on its structure and published analytical methods, a reversed-phase approach is optimal.[14]

Step-by-Step Protocol: Analytical Method Scouting

  • Column: Use a high-quality analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% FA or TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Scouting Gradient:

    Time (min) % B (ACN + 0.1% Acid)
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Analysis: From this run, determine the retention time (t_R) and the %B at which this compound elutes.

  • Optimization: Design a new, shallower gradient around the elution percentage. For example, if the peak eluted at 4 minutes, which corresponds to ~50% B, your new gradient might be 40-60% B over 15 minutes. This will improve the separation of closely eluting impurities.

Q3: My peaks are broad and tailing in reversed-phase HPLC. How can I fix this?

A3: This is a classic problem when analyzing amino acids or other basic/zwitterionic compounds by RP-HPLC.

  • Causality Explained: Residual, un-capped silanol groups on the silica backbone of the C18 stationary phase are acidic and can interact ionically with the amine on your molecule. This secondary interaction causes peak tailing.

  • Solution: Use an Acidic Modifier: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is crucial.[15]

    • Mechanism of Action: The acid serves two purposes:

      • It protonates the carboxylate groups and keeps the amine group protonated, ensuring the molecule has a consistent positive charge.

      • The protons in the mobile phase effectively "shield" the negative charges on the residual silanol groups, preventing ionic interactions with the analyte. TFA is particularly effective as it also acts as an ion-pairing agent, further improving peak shape, but it is non-volatile and can be difficult to remove from the final product. For preparative work, 0.1% formic acid is strongly recommended as it is effective and easily removed by lyophilization.

Part 4: Final Polishing Technique: Recrystallization

After chromatography, you should have material that is >95% pure. Recrystallization is the final step to obtain a highly crystalline solid free of amorphous impurities and residual chromatography solvents.

Q1: I can't find a single solvent to recrystallize my purified this compound. What should I do?

A1: This is very common for highly polar molecules. The solution is to use a two-solvent (or solvent/anti-solvent) system.[16] The ideal pair consists of a "solvent" in which this compound is soluble and an "anti-solvent" in which it is insoluble, with the two solvents being fully miscible.

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Solvent Selection:

    • Good Solvents: Water, Methanol.

    • Potential Anti-Solvents: Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF).

  • Procedure: a. Dissolve your purified this compound in the minimum amount of hot "good solvent" (e.g., water). b. While the solution is still hot, add the "anti-solvent" (e.g., isopropanol) dropwise until the solution becomes faintly cloudy (this is the point of saturation). c. Add one or two more drops of the hot "good solvent" to redissolve the precipitate and make the solution clear again. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Crystal growth should begin.[6] e. Once the flask has reached room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal yield. f. Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.

Q2: My compound "oils out" instead of crystallizing. How can I troubleshoot this?
  • Causality Explained: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the solvated compound). It can also be caused by the presence of impurities that disrupt crystal lattice formation or by cooling the solution too rapidly.[7]

  • Solutions:

    • Slow Down the Cooling: After dissolving, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This gives molecules more time to orient themselves into an ordered crystal lattice.

    • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add 10-20% more of the "good solvent," and repeat the cooling process.[7]

    • Try a Different Solvent System: The chosen solvent system may not be appropriate. Experiment with other solvent/anti-solvent pairs on a small scale.

Q3: How do I induce crystallization if no crystals form upon cooling?

A3: If you have a clear, supersaturated solution with no crystal growth, you need to provide a nucleation point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass provide a surface for the first crystals to form.[7]

  • Add a Seed Crystal: If you have a small crystal of a previous pure batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[7]

Part 5: Purity and Identity Verification

After your final purification step, you must rigorously confirm the purity and identity of your this compound.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can be used to detect impurities with different chemical shifts. Integrating the product peaks against impurity peaks can provide a purity estimate.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition (C₁₃H₁₄N₂O₇) by providing a highly accurate mass measurement.[17]

  • Quantitative HPLC (qHPLC): This is the definitive method for purity assessment. Use a validated analytical HPLC method with a universal detector (like an Evaporative Light Scattering Detector, ELSD) or ensure all potential impurities have a similar UV response. A purity level of >99.5% is often required for in-vivo studies.[18][19]

  • Chiral HPLC: To confirm enantiomeric purity, an analysis on a chiral column is necessary.

By following this structured and mechanistically informed approach, you can successfully navigate the challenges of purifying this compound and produce high-purity material for your research.

References

  • Acromelic acid A - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and characterization of new impurities in obeticholic acid. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved January 27, 2026, from [Link]

  • Purification and characterization of toxins A and B of Clostridium difficile. (1982). PubMed. Retrieved January 27, 2026, from [Link]

  • Ouchi, H., et al. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980-3. Retrieved January 27, 2026, from [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. Retrieved January 27, 2026, from [Link]

  • Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases. (2023). PMC. Retrieved January 27, 2026, from [Link]

  • Inai, M., et al. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & Pharmaceutical Bulletin, 64(7), 723-32. Retrieved January 27, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved January 27, 2026, from [Link]

  • This compound | C13H14N2O7 | CID 158974. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 27, 2026, from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved January 27, 2026, from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Excitatory Amino Acid Neurotoxicity. (2000). Madame Curie Bioscience Database - NCBI. Retrieved January 27, 2026, from [Link]

  • How do I purify an alkaloid extract by HPLC? (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chromatography to separate polar molecules? (2022). Reddit. Retrieved January 27, 2026, from [Link]

  • This compound. (n.d.). Wikidata. Retrieved January 27, 2026, from [Link]

  • Novel ADAMTSL2 compound heterozygous mutations in geleophysic dysplasia. (2025). Frontiers. Retrieved January 27, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. Retrieved January 27, 2026, from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • First time synthesis, first time work-up and purification. (2021). Reddit. Retrieved January 27, 2026, from [Link]

  • HPLC profiles of the reaction mixture and purity analysis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 27, 2026, from [Link]

  • Acromelic acids A and B. Potent neuroexcitatory amino acids. (1984). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Mascid.com. Retrieved January 27, 2026, from [Link]

  • On the concomitant crystallization of amino acid crystals. (2010). CrystEngComm. Retrieved January 27, 2026, from [Link]

  • Purification of Hyodeoxycholic Acid and Chenodeoxycholic Acid. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A new HPLC method with multiple detection systems for impurity analysis. (2024). NIH. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • On the concomitant crystallization of amino acid crystals. (2010). Radboud Repository. Retrieved January 27, 2026, from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 27, 2026, from [Link]

Sources

Investigating unexpected experimental outcomes with Acromelic acid B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acromelic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot unexpected outcomes in their experiments involving this potent neuroexcitatory compound. As a structural analog of kainic acid, this compound offers a powerful tool for investigating glutamate receptor function, particularly kainate receptors. However, its potent activity and potential for neurotoxicity necessitate careful experimental design and execution. This guide is structured to address common challenges and frequently asked questions, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: I am observing higher-than-expected cytotoxicity or a sudden drop in cell viability in my neuronal cell cultures after applying this compound. What could be the cause?

Answer:

Unexpected cytotoxicity is a significant concern when working with potent excitotoxins like this compound. The primary mechanism of its toxicity is the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal damage.[1][2] Several factors can contribute to unexpectedly high cell death:

  • Concentration Errors: Given its high potency, even minor errors in calculating or preparing dilutions can lead to significant toxicity. It is crucial to re-verify all calculations and ensure the accuracy of your stock solution concentration.

  • Extended Exposure Time: Continuous exposure to this compound can exacerbate excitotoxicity. Consider reducing the incubation time to the minimum required to elicit the desired biological response.

  • Cell Culture Vulnerability: The sensitivity of neuronal cultures to excitotoxicity can vary depending on the cell type, developmental stage, and culture conditions. Primary neuronal cultures are often more sensitive than immortalized cell lines.

  • Impurity of the Compound: The presence of impurities, particularly the more potent Acromelic acid A isomer, could lead to enhanced toxicity.[3][4][5]

Troubleshooting Workflow:

start High Cytotoxicity Observed check_conc Verify this compound Concentration start->check_conc reduce_exposure Decrease Incubation Time check_conc->reduce_exposure If concentration is correct outcome Cell Viability Improved check_conc->outcome If concentration was incorrect check_culture Assess Cell Culture Health and Density reduce_exposure->check_culture If still cytotoxic reduce_exposure->outcome If shorter time is effective qc_compound Perform Quality Control on Compound check_culture->qc_compound If culture is healthy check_culture->outcome If culture conditions were suboptimal qc_compound->outcome If impurity is found

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Recommended Actions:

  • Concentration Verification: Prepare fresh dilutions from your stock solution. If possible, verify the concentration of your stock solution using an analytical method like LC-MS.[6][7]

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal exposure duration that produces the desired effect without significant cell death.

  • Positive Control for Excitotoxicity: Include a well-characterized excitotoxin like kainic acid or AMPA in your experiment to benchmark the response of your cell culture system.

  • Supplier Verification: If you suspect compound impurity, contact your supplier for the certificate of analysis and purity data.

Question 2: My electrophysiological recordings show inconsistent or non-specific responses to this compound application. How can I improve the reliability of my data?

Answer:

Inconsistent electrophysiological responses can stem from various factors, from the stability of the compound in your recording solution to the specific receptor subtypes expressed in your preparation. This compound is a potent agonist at kainate receptors and can also act on AMPA receptors, leading to complex physiological responses.[8][9]

  • Compound Stability: The stability of this compound in aqueous solutions, particularly at physiological pH and temperature, may be limited. Degradation of the compound will lead to a decrease in its effective concentration and, consequently, variable responses.

  • Receptor Desensitization: Like other glutamate receptor agonists, prolonged or repeated application of this compound can lead to receptor desensitization, resulting in diminished responses over time.

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases, potentially leading to the activation of other receptor types and confounding your results.

  • Recording Artifacts: Redox-active compounds can interfere with Ag/AgCl electrodes used in electrophysiology, creating voltage offsets that may be misinterpreted as biological signals.[10]

Experimental Protocol for Stable Electrophysiological Recordings:

  • Fresh Solution Preparation: Always prepare fresh solutions of this compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.

  • Rapid Application System: Utilize a fast perfusion system to ensure rapid application and washout of the agonist. This will help to minimize receptor desensitization.

  • Dose-Response Curve: Generate a cumulative dose-response curve to identify the optimal concentration range for activating the target receptors without causing excessive desensitization or off-target effects.

  • Control for Electrode Artifacts: Before applying this compound to the cells, perfuse it past the recording electrode in a cell-free patch to check for any direct effects on the electrode.[10]

  • Use of Selective Antagonists: To confirm that the observed effects are mediated by kainate receptors, co-apply a selective kainate receptor antagonist, such as CNQX or UBP 310.[4]

ParameterRecommendationRationale
Solution Preparation Prepare fresh daily from a validated stock.This compound may have limited stability in aqueous solutions.[11]
Application Method Use a rapid perfusion system.Minimizes receptor desensitization and allows for precise control of exposure time.
Concentration Range Start with low nanomolar concentrations and carefully titrate upwards.High concentrations can lead to rapid desensitization and potential excitotoxicity.[3][8]
Washout Period Ensure a complete washout between applications.Allows for receptor recovery from desensitization.
Controls Use selective antagonists (e.g., CNQX) to confirm receptor specificity.[4]Differentiates kainate receptor-mediated effects from potential off-target actions.

Question 3: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and procedure?

Answer:

The solubility of acidic compounds like this compound can be challenging. Its chemical structure, containing multiple carboxylic acid groups, dictates its solubility properties.

  • Recommended Solvents: For stock solutions, it is advisable to use a slightly basic aqueous buffer, such as a low concentration of NaOH or a buffer like HEPES at a pH above 7.4. The deprotonation of the carboxylic acid groups in a basic environment increases the molecule's polarity and solubility in water. For final dilutions in physiological buffers or cell culture media, ensure the pH of the final solution is compatible with your experimental system.

  • Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid excessive heating, which could lead to degradation.

  • Filtration: After dissolution, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility for cell culture experiments.

Protocol for Preparing a 10 mM Stock Solution of this compound:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of 10-50 mM NaOH to the tube.

  • Gently vortex and sonicate in a water bath until the solid is completely dissolved.

  • Adjust the pH of the solution to 7.2-7.4 with dilute HCl.

  • Bring the solution to the final volume with sterile, nuclease-free water.

  • Filter the solution through a 0.22 µm sterile syringe filter.

  • Aliquot the stock solution into smaller volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent agonist of ionotropic glutamate receptors, with a preference for kainate receptors.[2] It mimics the action of the endogenous neurotransmitter glutamate, leading to the opening of ion channels and depolarization of neurons. At higher concentrations, it can also activate AMPA receptors.[8][9]

Acro_B This compound Kainate_R Kainate Receptor Acro_B->Kainate_R High Affinity AMPA_R AMPA Receptor Acro_B->AMPA_R Lower Affinity Ion_Channel Ion Channel Opening Kainate_R->Ion_Channel AMPA_R->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Excitotoxicity Excitotoxicity (High Concentrations) Depolarization->Excitotoxicity

Caption: Simplified signaling pathway of this compound.

Q2: How should I store this compound?

Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. As an acidic and potentially toxic compound, it should be stored in a designated and properly labeled area, away from incompatible chemicals like strong bases and oxidizing agents.[12][13][14][15]

Q3: What are the key differences between Acromelic acid A and this compound?

Acromelic acid A and B are isomers. The most significant difference is their potency. Acromelic acid A is substantially more potent in inducing neurotoxic effects and allodynia than this compound.[3][4] This is a critical consideration, as trace amounts of Acromelic acid A as an impurity in a sample of this compound could lead to unexpectedly strong biological effects.

Q4: Are there any known off-target effects of this compound?

While the primary targets of this compound are kainate and AMPA receptors, the possibility of off-target effects, especially at higher concentrations, cannot be ruled out. As with any potent pharmacological agent, it is essential to include appropriate controls in your experiments to validate the specificity of the observed effects. This includes the use of selective antagonists for the intended target receptors.

Q5: What safety precautions should I take when handling this compound?

This compound is a potent neurotoxin.[8] Standard laboratory safety precautions should be strictly followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoiding inhalation of the powder or contact with skin and eyes.

  • Having a clear understanding of the appropriate emergency procedures in case of accidental exposure.

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

References

  • Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed. [Link]

  • [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. PubMed. [Link]

  • Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed Central. [Link]

  • Actions of acromelic acid on nervous system L-glutamate receptors. PubMed. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. PubMed Central. [Link]

  • Experiments With Kainate and Quisqualate Agonists and Antagonists in Relation to the Sub-Classification of 'non-NMDA' Receptors. PubMed. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Stability of 17b in neutral, basic, acidic and physiological conditions... ResearchGate. [Link]

  • What are Kainate receptor agonists and how do they work? Patsnap Synapse. [Link]

  • Microbial methodological artifacts in [3H]glutamate receptor binding assays. PubMed. [Link]

  • Storage of Hazardous Chemicals in Laboratories. Health and Safety Authority. [Link]

  • Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. PubMed. [Link]

  • Issues arising when interpreting results from an in vitro assay for estrogenic activity. PubMed. [Link]

  • Studies on the stability of salvianolic acid B as potential drug material. PubMed. [Link]

  • Acromelic acid A. Wikipedia. [Link]

  • RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. [Link]

  • How do you deal with light-induced artifacts in electrophysiological recording? ResearchGate. [Link]

  • Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons. PubMed Central. [Link]

  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. American University of Beirut. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Utility of Imaging-Based Biomarkers for Glutamate-Targeted Drug Development in Psychotic Disorders A Randomized Clinical Trial. Grinband Lab. [Link]

  • Differentiation of speech-induced artifacts from physiological high gamma activity in intracranial recordings. PubMed Central. [Link]

  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]

  • The Effect of Glutamate Receptor Agonists on Mouse Retinal Astrocyte [Ca2+]i. PMC - NIH. [Link]

  • Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. MDPI. [Link]

  • (PDF) BIOAVAILABILITY AND POLYMORPHIC STABILITY CHALLENGES AFFECTING DRUG PRODUCT'S POTENTIAL: A CRITICAL EVALUATION AND PERTINENT SOLUTION. ResearchGate. [Link]

  • Case Report: Novel ADAMTSL2 compound heterozygous mutations in geleophysic dysplasia with bilateral glaucoma and keratoconus-like corneal ectasia. Frontiers. [Link]

  • Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. [Link]

  • Redox Artifacts in Electrophysiological Recordings. PubMed - NIH. [Link]

  • Mass spectrometric determination of acromelic acid A from a new poisonous mushroom: Clitocybe amoenolens. PubMed. [Link]

  • Effects and Mechanism of Salvianolic Acid B on the Injury of Human Renal Tubular Epithelial Cells Induced by Iopromide. [Link]

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Technical Support Center: Optimization of Mass Spectrometry Parameters for Acromelic Acid B Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Acromelic acid B using mass spectrometry. Acromelic acids are potent neuroexcitatory amino acids originally isolated from poisonous mushrooms.[1][2] Their accurate detection and quantification are critical in toxicology, neuroscience research, and drug development. This guide is structured to provide practical, experience-driven advice to help you navigate the complexities of method development and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a solid foundation for your method development.

Q1: What are the key chemical properties of this compound I should consider for MS analysis?

A1: Understanding the physicochemical properties of this compound is the first step to a robust method.[3]

  • Molecular Formula & Mass: C₁₃H₁₄N₂O₇.[4][5]

  • Monoisotopic Mass: 310.0801 g/mol .[4]

  • Structure & Polarity: this compound is an isomer of Acromelic acid A and is a highly polar, zwitterionic molecule containing multiple carboxylic acid groups and a pyrrolidine ring, structurally similar to kainic acid.[1][4] This high polarity dictates the choice of chromatographic and ionization techniques.

  • Thermal Stability: Like many complex amino acids, it can be thermally labile, making Electrospray Ionization (ESI) a more suitable choice than techniques requiring high heat.[6]

Q2: Which ionization mode, ESI positive or negative, is recommended for this compound?

A2: The choice of polarity is crucial for sensitivity.

  • Positive Ion Mode (ESI+): Due to the presence of the secondary amine in the pyrrolidine ring, this compound can be readily protonated. This often results in a strong signal for the protonated molecule [M+H]⁺ at m/z 311.0879. This is a common approach for amino acid analysis.[7]

  • Negative Ion Mode (ESI-): The molecule possesses three carboxylic acid groups, which are easily deprotonated.[1] A study on Acromelic acid A successfully utilized negative ion mode, suggesting it is a viable and potentially superior option.[8] It can yield a strong signal for the deprotonated molecule [M-H]⁻ at m/z 309.0723.

Recommendation: Both modes should be evaluated during initial method development. Start with direct infusion of a standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to determine which polarity provides the most stable and intense signal for your specific instrument and conditions.

Q3: What type of liquid chromatography is best suited for separating this compound?

A3: Due to its high polarity, traditional reversed-phase chromatography is often ineffective, as the analyte will elute in or near the solvent front with poor retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for retaining and separating highly polar compounds like amino acids.[7][9][10] It uses a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10]

  • Porous Graphitic Carbon (PGC): A PGC column was successfully used for the separation of Acromelic acid A, offering an alternative with unique selectivity based on polar and electronic interactions.[8]

Recommendation: Begin with a HILIC column (e.g., an amide-based phase) for robust retention and good peak shape.[9]

Part 2: Troubleshooting Guide

This section provides systematic solutions to specific experimental problems.

Issue 1: Poor or No Signal Intensity

Q: I'm injecting a 1 µg/mL standard of this compound but see a very weak signal or no peak at all. What steps should I take?

A: A complete loss of signal can be frustrating, but a logical workflow can quickly identify the root cause.[11]

NoSignal cluster_instrument Instrument & Source Checks cluster_method Method Parameter Checks Start Start: No Signal CheckInfusion 1. Infuse Standard Directly Start->CheckInfusion SignalInfusion Signal OK? CheckInfusion->SignalInfusion CheckLC Problem is LC-related. Check plumbing, column, gradient. SignalInfusion->CheckLC Yes CheckSource 2. Check MS Source/Optics SignalInfusion->CheckSource No SourceClean Source Clean? CheckSource->SourceClean CleanSource Clean ion source, capillary, lenses. SourceClean->CleanSource No CheckSolvents 3. Check Solvents & Additives SourceClean->CheckSolvents Yes CleanSource->CheckInfusion Polarity 4. Verify Polarity & m/z CheckSolvents->Polarity PolarityCorrect Correct Mode? Polarity->PolarityCorrect SwitchPolarity Switch to ESI+ or ESI- PolarityCorrect->SwitchPolarity No OptimizeSource 5. Optimize Source Parameters PolarityCorrect->OptimizeSource Yes CheckAdducts Check for adducts ([M+Na]⁺, [M+K]⁺, [M+HCOO]⁻) SwitchPolarity->CheckAdducts CheckAdducts->OptimizeSource

Caption: Troubleshooting workflow for no signal.

Causality Explained:

  • Direct Infusion: The first step is to decouple the LC from the MS. By infusing the analyte directly, you can determine if the issue lies with the mass spectrometer itself or the chromatographic system. If you get a signal via infusion, the problem is upstream (LC). If not, the problem is in the MS.

  • MS Source/Optics: The ion source is where ionization occurs and is prone to contamination.[12] A dirty capillary, cone, or ion optics can prevent ions from ever reaching the detector. Regular cleaning is essential for maintaining sensitivity.[12]

  • Solvents & Additives: The quality of your mobile phase is critical.

    • Purity: Use only LC-MS grade solvents and fresh additives. Lower-grade solvents can introduce contaminants that suppress the signal.[3]

    • Additives: For ESI+, a volatile acid like formic acid (0.1%) is needed to promote protonation. For ESI-, a volatile base like ammonium hydroxide may be needed. Ensure the correct additive is in your mobile phase and infusion solvent.

  • Polarity & m/z: Double-check that you are monitoring the correct m/z value for the expected ion (e.g., 311.1 for [M+H]⁺). Also, confirm you are in the correct ionization mode. This compound is highly polar and may form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not properly cleaned or if mobile phase salts are used. Expand your mass range to look for these potential adducts.

  • Source Parameters: Every analyte has an optimal set of source conditions.[3] Key parameters to optimize via infusion include capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates. An unoptimized source can lead to poor desolvation (low signal) or in-source fragmentation.[13]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting)

Q: My this compound peak is severely tailing on my HILIC column. How can I improve the peak shape?

A: Poor peak shape in HILIC is often related to the mobile phase composition, especially the aqueous component, or interactions with the analytical hardware.

Step-by-Step Protocol to Improve Peak Shape:

  • Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matched to the initial mobile phase conditions (i.e., high acetonitrile content).[14] Injecting in a solvent with high aqueous content will cause peak distortion.

    • Action: Re-dissolve your sample in 80-90% acetonitrile.

  • Adjust Mobile Phase Buffer: The ionic strength and pH of the mobile phase are critical in HILIC.

    • Causality: The buffer ions compete with the analyte for interaction with the stationary phase and help maintain a consistent charge state on the analyte, preventing secondary interactions that cause tailing.

    • Action: Introduce a volatile buffer like ammonium formate or ammonium acetate. Start with 10 mM in the aqueous mobile phase component (Mobile Phase A) and adjust the concentration as needed.

  • Optimize Mobile Phase pH: The pH affects the charge state of both the analyte and the stationary phase.

    • Causality: For an amino acid, a pH below its pKa will ensure it is protonated and interacts well with the HILIC stationary phase.

    • Action: Adjust the pH of the aqueous mobile phase with formic acid (for positive mode) or ammonium hydroxide (for negative mode). Test a range from pH 3 to 5 for ESI+.

  • Check for Metal Chelation: The multiple carboxylic acid groups on this compound can chelate with active metal sites in the LC flow path (e.g., stainless steel tubing, frits), causing severe peak tailing.

    • Action: If possible, use a bio-inert or PEEK-lined LC system. Alternatively, adding a weak chelating agent like medronic acid or a small amount of EDTA to the mobile phase can passivate these active sites, though this may impact MS sensitivity and should be used cautiously.

Part 3: Protocols and Reference Data

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol uses direct infusion to find the optimal MS source settings for this compound.

  • Prepare a Standard Solution: Make a 1 µg/mL solution of this compound in a solvent that mimics your starting LC conditions (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

  • Setup Infusion: Infuse the solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min) using a syringe pump and a T-junction.

  • Iterative Optimization: While monitoring the signal intensity of the target ion (m/z 311.1), adjust one parameter at a time to maximize the signal. Record the optimal value for each.

    • Capillary Voltage: Start at 3500 V. Adjust in 500 V increments (e.g., 2500 V to 4500 V).

    • Drying Gas Temperature: Start at 300 °C. Adjust in 25 °C increments.

    • Drying Gas Flow: Start at 8 L/min. Adjust in 2 L/min increments.

    • Nebulizer Pressure: Start at 35 psi. Adjust in 5 psi increments.

  • Final Refinement: Once individual optimal values are found, perform minor adjustments around these setpoints to account for any interdependencies between parameters.

Data Presentation Tables

Table 1: Theoretical Mass and Common Adducts for this compound (C₁₃H₁₄N₂O₇)

Ion SpeciesFormulaTheoretical m/zNotes
Positive Ion Mode
[M+H]⁺C₁₃H₁₅N₂O₇⁺311.0879Primary target ion in ESI+.
[M+Na]⁺C₁₃H₁₄N₂O₇Na⁺333.0699Common adduct from glassware or buffers.
[M+K]⁺C₁₃H₁₄N₂O₇K⁺349.0438Common adduct from glassware or buffers.
Negative Ion Mode
[M-H]⁻C₁₃H₁₃N₂O₇⁻309.0723Primary target ion in ESI-.
[M+HCOO]⁻C₁₄H₁₅N₂O₉⁻355.0778Formate adduct, possible with formic acid.
[M+CH₃COO]⁻C₁₅H₁₇N₂O₉⁻369.0934Acetate adduct, possible with acetic acid.

Table 2: Suggested Starting LC-MS/MS Parameters

ParameterSuggested Starting ValueRationale
LC System
ColumnHILIC Amide, < 3 µm particle sizeGood retention for polar analytes.[9]
Mobile Phase AWater + 10 mM Ammonium Formate + 0.1% Formic AcidProvides ions for ESI and buffers pH.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong solvent for HILIC elution.
Gradient95% B -> 50% B over 10 minTypical starting gradient for HILIC.
Flow Rate0.4 mL/minStandard for analytical scale columns.
Column Temp40 °CImproves peak shape and reproducibility.
MS System (ESI+)
Capillary Voltage~3500 VOptimize as per Protocol 1.
Drying Gas Temp~325 °COptimize as per Protocol 1.
Nebulizer Pressure~40 psiOptimize as per Protocol 1.
MRM Transition 1Q1: 311.1 -> Q3: 265.1Hypothetical - loss of COOH₂
MRM Transition 2Q1: 311.1 -> Q3: 178.1Hypothetical - fragmentation of pyrrolidine ring
Collision Energy15-30 eVMust be empirically optimized for your instrument.

Note: MRM transitions are hypothetical and must be determined experimentally by performing a product ion scan on the precursor ion (m/z 311.1).

Part 4: Visualization of Workflow

Overall Method Development Workflow

MethodDev cluster_prep Phase 1: Preparation & Initial Scoping cluster_ms Phase 2: Mass Spectrometer Optimization cluster_lc Phase 3: LC Method Development cluster_validation Phase 4: Method Validation LitReview Literature Review & Property Analysis StdPrep Prepare Standards & QC Samples LitReview->StdPrep DirectInfusion Direct Infusion of Standard StdPrep->DirectInfusion SelectPolarity Select Ionization Polarity (ESI+ vs ESI-) DirectInfusion->SelectPolarity OptimizeSource Optimize Source Parameters (Gases, Voltages) SelectPolarity->OptimizeSource FindFragments Determine MRM Transitions (Product Ion Scan) OptimizeSource->FindFragments OptimizeCE Optimize Collision Energy FindFragments->OptimizeCE ColumnSelect Select HILIC Column OptimizeCE->ColumnSelect MobilePhase Optimize Mobile Phase (Buffer, pH) ColumnSelect->MobilePhase GradientDev Develop Gradient Profile MobilePhase->GradientDev PeakShape Assess Peak Shape & Retention GradientDev->PeakShape Validation Validate for Linearity, Accuracy, Precision PeakShape->Validation

Caption: Systematic workflow for this compound LC-MS/MS method development.

References

  • Wikipedia. Acromelic acid A. [Link]

  • PubChem. This compound. [Link]

  • Bessard, J., Saviuc, P., Chane-Yene, Y., Monnet, S., & Bessard, G. (2004). Mass spectrometric determination of acromelic acid A from a new poisonous mushroom: Clitocybe amoenolens. Journal of Chromatography A, 1055(1-2), 99-107. [Link]

  • Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. [Link]

  • Prinsen, H. C., Schiebergen-Bronkhorst, B. G., van der Ham, M., & van der Spek, P. J. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543–551. [Link]

  • Stoll, D. R., & Bell, D. S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 632-641. [Link]

  • Blanco, M. E., Barca, O., Tonelli, D. D. P., & Armirotti, A. (2020). LC–MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid. Journal of Neuroscience Methods, 341, 108760. [Link]

  • HALO Chromatography. (2023). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Acromelic Acid A and Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Acromelic acids, potent neuroexcitatory amino acids isolated from the poisonous mushroom Clitocybe acromelalga, have garnered significant interest in the neuroscience community.[1] As structural analogues of kainic acid, they serve as valuable pharmacological tools for probing the function of ionotropic glutamate receptors (iGluRs), particularly AMPA and kainate receptors.[2] This guide provides a detailed comparative analysis of the two primary isoforms, Acromelic acid A (ACRO-A) and Acromelic acid B (ACRO-B), focusing on their distinct biological activities, receptor interactions, and underlying mechanisms of action. Understanding these differences is crucial for researchers utilizing these compounds to investigate glutamatergic neurotransmission and its role in physiological and pathological processes.

Comparative Biological Activity: Potency, Efficacy, and Phenotypic Effects

Acromelic acid A and B, while structurally similar, exhibit notable differences in their biological effects, particularly in their potency and the physiological responses they elicit. One of the most striking distinctions lies in their ability to induce allodynia, a state of heightened sensitivity to normally non-painful stimuli.

Intrathecal administration of both ACRO-A and ACRO-B in mice induces marked allodynia.[3][4] However, the dose-response relationship and underlying mechanisms diverge significantly. ACRO-A displays a bell-shaped dose-response curve for its acute allodynic effect, with maximal efficacy observed at a remarkably low dose of 50 fg/kg.[3][4] In contrast, ACRO-B induces allodynia in a more conventional dose-dependent manner, with a range of 50 pg/kg to 50 ng/kg.[3][4]

Mechanistically, the allodynia induced by ACRO-A is sensitive to N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting an indirect activation of NMDA receptors downstream of its primary targets.[3] Conversely, the allodynic effect of ACRO-B is not inhibited by NMDA receptor antagonists, indicating a distinct signaling pathway.[3]

In terms of neurotoxicity, systemic administration of acromelic acid A in rats leads to selective degeneration of interneurons in the spinal cord.[5] While both isomers can be neurotoxic at higher doses, leading to convulsions, the specific patterns of neuronal damage may differ, though this requires further comparative investigation.[4]

Receptor Binding Affinity and Selectivity

The differential biological activities of Acromelic acid A and B are rooted in their interactions with glutamate receptors. While both are potent agonists at AMPA and kainate receptors, their binding affinities and selectivities vary.

Radioligand binding assays have provided valuable insights into these differences. One study demonstrated that Acromelic acid A is approximately 3-fold less potent than this compound in inhibiting the binding of [³H]-kainate to rat spinal cord membranes, suggesting a higher affinity of ACRO-B for kainate receptors in this tissue.[4]

Table 1: Comparative Receptor Binding Affinities (Ki) and Potencies

CompoundReceptor TargetBinding Affinity (Ki)Notes
Acromelic Acid A Kainate Receptors15.1 nM (high affinity)Biphasic inhibition of [³H]-kainate binding.[6]
1.49 µM (low affinity)
AMPA Receptors26 nMInhibition of [³H]-AMPA binding.[6]
This compound Kainate ReceptorsMore potent than Acromelic Acid A3-fold more potent in inhibiting [³H]-kainate binding in rat spinal cord.[4] Specific Ki value not reported.
AMPA ReceptorsData not available

Signaling Pathways and Mechanisms of Action

The activation of AMPA and kainate receptors by Acromelic acids A and B initiates a cascade of intracellular events. While the general downstream signaling of ionotropic glutamate receptors is well-characterized, the specific nuances of each acromelic acid isomer are beginning to be elucidated.

Upon binding to AMPA or kainate receptors, these agonists induce a conformational change in the receptor, opening an ion channel permeable to Na⁺ and Ca²⁺.[7] The influx of these cations leads to depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential (EPSP).

cluster_0 Acromelic Acid A/B Binding cluster_1 Ion Channel Opening & Ion Influx cluster_2 Cellular Response Acromelic Acid A/B Acromelic Acid A/B AMPA/Kainate Receptor AMPA/Kainate Receptor Acromelic Acid A/B->AMPA/Kainate Receptor Agonist Binding Ion Channel Opening Ion Channel Opening AMPA/Kainate Receptor->Ion Channel Opening Na_Ca_Influx Na+ / Ca2+ Influx Ion Channel Opening->Na_Ca_Influx Membrane Depolarization Membrane Depolarization Na_Ca_Influx->Membrane Depolarization EPSP EPSP Membrane Depolarization->EPSP

Figure 1: General signaling pathway for Acromelic Acid A and B upon binding to AMPA/kainate receptors.

A key divergence in their mechanisms lies in the involvement of NMDA receptors in the allodynia induced by Acromelic acid A. This suggests a more complex signaling cascade for ACRO-A, where the initial activation of AMPA/kainate receptors leads to sufficient depolarization to relieve the Mg²⁺ block of NMDA receptors, allowing for their subsequent activation by glutamate. This NMDA receptor activation would then contribute to the downstream signaling events culminating in allodynia.

cluster_0 Acromelic Acid A Pathway cluster_1 This compound Pathway ACRO-A ACRO-A AMPA_Kainate_A AMPA/Kainate Receptor ACRO-A->AMPA_Kainate_A Binds Depolarization_A Strong Depolarization AMPA_Kainate_A->Depolarization_A Causes NMDA_Receptor NMDA Receptor Depolarization_A->NMDA_Receptor Relieves Mg2+ Block Ca_Influx_NMDA Ca2+ Influx NMDA_Receptor->Ca_Influx_NMDA Activates Allodynia_A Allodynia Ca_Influx_NMDA->Allodynia_A Leads to ACRO-B ACRO-B AMPA_Kainate_B AMPA/Kainate Receptor ACRO-B->AMPA_Kainate_B Binds Depolarization_B Depolarization AMPA_Kainate_B->Depolarization_B Causes Allodynia_B Allodynia Depolarization_B->Allodynia_B Leads to (NMDA-independent)

Figure 2: Divergent signaling pathways for Acromelic Acid A and B in the induction of allodynia.

Experimental Protocols

To facilitate further research in this area, we provide the following validated protocols for assessing the biological activity of Acromelic acid A and B.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist application.

Prepare Neuronal Culture Prepare Neuronal Culture Obtain Gigaohm Seal Obtain Gigaohm Seal Prepare Neuronal Culture->Obtain Gigaohm Seal Rupture Membrane Rupture Membrane Obtain Gigaohm Seal->Rupture Membrane Record Baseline Current Record Baseline Current Rupture Membrane->Record Baseline Current Apply Acromelic Acid Apply Acromelic Acid Record Baseline Current->Apply Acromelic Acid Record Agonist-Induced Current Record Agonist-Induced Current Apply Acromelic Acid->Record Agonist-Induced Current Data Analysis Data Analysis Record Agonist-Induced Current->Data Analysis Prepare Membranes Prepare Membranes Incubate with Radioligand & Acromelic Acid Incubate with Radioligand & Acromelic Acid Prepare Membranes->Incubate with Radioligand & Acromelic Acid Filter and Wash Filter and Wash Incubate with Radioligand & Acromelic Acid->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Load Cells with Calcium Indicator Load Cells with Calcium Indicator Acquire Baseline Fluorescence Acquire Baseline Fluorescence Load Cells with Calcium Indicator->Acquire Baseline Fluorescence Apply Acromelic Acid Apply Acromelic Acid Acquire Baseline Fluorescence->Apply Acromelic Acid Record Fluorescence Changes Record Fluorescence Changes Apply Acromelic Acid->Record Fluorescence Changes Data Analysis Data Analysis Record Fluorescence Changes->Data Analysis

Figure 5: Workflow for calcium imaging.

Step-by-Step Methodology:

  • Cell Preparation and Dye Loading: Culture neurons on glass-bottom dishes. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological saline solution for 30-60 minutes at 37°C.

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera.

  • Baseline Recording: Acquire a series of baseline fluorescence images before agonist application.

  • Agonist Application: Perfuse the chamber with a solution containing Acromelic acid A or B.

  • Image Acquisition: Continuously record fluorescence images to capture the change in intracellular calcium concentration over time.

  • Data Analysis: Measure the change in fluorescence intensity (ΔF/F₀) in individual cells. Analyze the amplitude, duration, and frequency of the calcium transients.

Conclusion and Future Directions

Acromelic acid A and this compound are powerful neuroexcitatory compounds with distinct biological profiles. While both potently activate AMPA and kainate receptors, they differ in their potency, the mechanisms underlying their induction of allodynia, and their binding affinities for kainate receptors. Acromelic acid A's unique bell-shaped dose-response for allodynia and its dependence on NMDA receptor activation highlight a complex mechanism of action that warrants further investigation.

Future research should focus on obtaining a complete quantitative profile of this compound's binding affinities and potencies across a comprehensive panel of recombinant AMPA and kainate receptor subtypes. This will allow for a more precise understanding of its receptor selectivity and will aid in the interpretation of its physiological effects. Furthermore, a detailed elucidation of the downstream signaling cascades activated by both isomers will provide a more complete picture of their cellular and systemic effects. Such studies will not only enhance our understanding of glutamatergic signaling but also refine the use of these valuable research tools in the development of novel therapeutics for neurological disorders.

References

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  • Ito, S., et al. (2000). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. Pain, 88(2), 191-198. [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

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  • Sattelle, D. B., et al. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87-94. [Link]

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  • Tsuji, K., et al. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience, 67(3), 727-734. [Link]

  • Inai, M., et al. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & Pharmaceutical Bulletin, 64(7), 723-732. [Link]

  • Wikipedia contributors. (2023). Acromelic acid A. In Wikipedia, The Free Encyclopedia. [Link]

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  • Hassel, B. (2020). Glutamate and Glutamate Receptors. In ResearchGate. [Link]

  • Ter Beek, A., et al. (2018). Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis. Frontiers in Microbiology, 9, 137. [Link]

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  • Kristensen, A. S., et al. (2023). Small molecule positive allosteric modulation of homomeric kainate receptors GluK1-3. bioRxiv. [Link]

  • Omoto, H., et al. (2015). Comparison of mechanisms of allodynia induced by acromelic acid A between early and late phases. European Journal of Pharmacology, 759, 108-114. [Link]

  • Maruyama, M., & Takeda, K. (1989). Effects of acromelic acid A on the binding of [3H]glutamic acid and [3H]kainic acid to synaptic membranes and on the depolarization at the frog spinal cord. Brain Research, 504(2), 328-331. [Link]

  • Ishida, M., & Shinozaki, H. (1988). Acromelic acid is a much more potent excitant than kainic acid or domoic acid in the isolated rat spinal cord. Brain Research, 474(2), 386-389. [Link]

  • Chen, J., et al. (2008). Salvianolic acid B inhibits ERK signal transduction pathway activated by transforming growth factor-β1 in rat hepatic stellate cells. Journal of Integrative Medicine, 6(4), 396-402. [Link]

  • Smith, S. E., & Olsen, R. W. (1992). Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes. British Journal of Pharmacology, 106(2), 465–469. [Link]

  • Ueda, H., et al. (2020). Allodynia by Splenocytes From Mice With Acid-Induced Fibromyalgia-Like Generalized Pain and Its Sexual Dimorphic Regulation by Brain Microglia. Frontiers in Neuroscience, 14, 600166. [Link]

  • Kwak, S., et al. (1991). Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Life Sciences, 49(14), PL91-PL96. [Link]

  • Dong, F., et al. (2024). Alpha-boswellic acid accelerates acute wound healing via NF-κB signaling pathway. PLoS ONE, 19(9), e0308028. [Link]

  • Pickering, D. S., et al. (2016). A pharmacological profile of the high-affinity GluK5 kainate receptor. European Journal of Pharmacology, 788, 124-131. [Link]

  • Chorna, N. E., & Chornyy, A. P. (2019). Metabolomics Analysis of Glutamate Receptor Function. Methods in Molecular Biology, 1941, 155-165. [Link]

  • Hariharan, S., et al. (2023). Partial agonism in heteromeric GLUK2/GLUK5 kainate receptor. Proteins: Structure, Function, and Bioinformatics, 91(12), 1731-1740. [Link]

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  • Amateau, S. K., & McCarthy, M. M. (2007). Glutamate AMPA/kainate receptors, not GABA(A) receptors, mediate estradiol-induced sex differences in the hypothalamus. Journal of Neurobiology, 67(3), 397-408. [Link]

  • Hariharan, S., et al. (2024). PARTIAL AGONISM IN HETEROMERIC GLUK2/GLUK5 KAINATE RECEPTOR. bioRxiv. [Link]

  • Borch, J., et al. (2014). Kainate Receptors Mediate Signaling in Both Transient and Sustained OFF Bipolar Cell Pathways in Mouse Retina. The Journal of Neuroscience, 34(18), 6262-6272. [Link]

  • Rodríguez-Moreno, A., et al. (1997). Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus. Neuron, 19(4), 893-901. [Link]

  • Kleshchevnikov, A. M., & Belan, P. V. (2023). The Role of Calcium-Permeable Kainate and Ampa Receptors in The Leading Reaction of Gabaergic Neurons to Excitation. Preprints.org. [Link]

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A Comparative Analysis of the Neurotoxic Effects of Acromelic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the neurotoxic effects of different Acromelic acids, potent neurotoxins isolated from the poisonous mushroom Clitocybe acromelalga. Intended for researchers, scientists, and drug development professionals, this document delves into the differential potencies, mechanisms of action, and experimental methodologies for studying these fascinating and dangerous compounds.

Introduction to Acromelic Acids: Potent Kainoid Excitotoxins

Acromelic acids are a group of kainoid analogues, structurally related to the excitatory amino acid glutamate. Ingestion of the Clitocybe acromelalga mushroom leads to a unique and severe set of symptoms, most notably erythromelalgia, characterized by intense burning pain and redness in the extremities, a condition that can persist for over a month[1][2][3]. The primary causative agents for this potent neurotoxicity are Acromelic acids, with Acromelic acid A and its isomer, Acromelic acid B, being the most studied[3][4][5].

These compounds exert their effects primarily on the central nervous system, with a remarkable selectivity for interneurons in the spinal cord[2][6]. This selective neurotoxicity, distinct from that of other kainoids like kainic acid which primarily affects the hippocampus, makes Acromelic acids valuable tools for studying specific neuronal pathways and the mechanisms of excitotoxicity[6]. This guide will focus on comparing the known neurotoxic profiles of Acromelic acid A and B, while also acknowledging the existence of other, less-characterized analogues (C, D, and E)[3].

Comparative Neurotoxicity: Potency and Cellular Effects

The neurotoxic potency of Acromelic acids varies significantly between its isomers. Acromelic acid A is a considerably more potent neurotoxin than its related compounds.

In Vitro Neurotoxicity

Direct comparative studies on the in vitro neurotoxicity of Acromelic acid A and B are limited. However, the available data for Acromelic acid A in cultured rat spinal neurons demonstrates its potent neurotoxic effects. Using the release of lactate dehydrogenase (LDH) as a marker for cell death, Acromelic acid A exhibited a concentration-dependent increase in neuronal degeneration with a half-maximal effective concentration (EC50) of approximately 2.5 µM[2]. This is significantly more potent than kainic acid (EC50 ≈ 70 µM) and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) (EC50 ≈ 11 µM) in the same system[2].

CompoundEC50 (Neurotoxicity in cultured spinal neurons)Relative Potency (Allodynia Induction)Target Neuronal Population
Acromelic acid A ~2.5 µM[2]High (Maximum effect at 50 fg/kg)[1]Spinal cord interneurons[2][6]
This compound Data not availableLower (Dose-dependent from 50 pg/kg to 50 ng/kg)[1]Spinal cord interneurons[1]
Kainic Acid ~70 µM[2]Does not induce allodynia[4]Hippocampal neurons[6]
AMPA ~11 µM[2]Induces allodyniaBroad
In Vivo Neurotoxicity

Systemic administration of Acromelic acid A in rats (5 mg/kg) induces characteristic behavioral changes, including forced extension of the hindlimbs, cramps, and generalized convulsions, which can be lethal[6]. In surviving animals, long-lasting spastic paraparesis is observed, accompanied by selective damage to small interneurons in the lumbosacral spinal cord[6]. In contrast, sublethal doses of Acromelic acid A in mice that induce allodynia do not cause observable neuronal damage in the spinal cord, suggesting that the mechanisms underlying allodynia and cell death may be distinct or dose-dependent[1].

Mechanistic Insights: Delineating the Signaling Pathways of Neurotoxicity

The neurotoxic effects of Acromelic acids are primarily mediated through the overstimulation of glutamate receptors, a process known as excitotoxicity. However, the specific receptors and downstream signaling pathways involved appear to differ between the analogues, explaining their varied potencies and physiological effects.

Receptor Activation: A Tale of Two Isomers

Acromelic acid A's neurotoxicity in spinal neurons is mediated by direct activation of non-N-methyl-D-aspartate (non-NMDA) receptors[2]. This is supported by the finding that its neurotoxic effects are almost completely inhibited by non-NMDA receptor antagonists such as 6-nitro-7-sulphamoylbenzo(F)quinoxaline-2,3-dione (NBQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)[2]. Interestingly, the induction of allodynia by Acromelic acid A is inhibited by both NMDA receptor antagonists and Joro spider toxin, a Ca2+-permeable AMPA receptor antagonist[1]. This suggests a more complex interplay of receptor systems in mediating the pain-related effects of Acromelic acid A.

In contrast, the allodynia induced by this compound is not inhibited by NMDA or AMPA/kainate receptor antagonists, pointing towards a distinct, yet to be fully characterized, receptor or signaling pathway[1]. This stereospecificity highlights the subtle structural differences between the two isomers that lead to profound differences in their biological activity.

Downstream Signaling Cascades

The excitotoxic cascade initiated by Acromelic acids, particularly Acromelic acid A, follows a pathway common to other kainoids, culminating in neuronal death.

Acromelic_Acid_Neurotoxicity Acromelic_Acid_A Acromelic Acid A non_NMDA_R Non-NMDA Receptors Acromelic_Acid_A->non_NMDA_R Direct Activation (Neurotoxicity) NMDA_R NMDA Receptors Acromelic_Acid_A->NMDA_R Indirect Activation (Allodynia) Ca_AMPA_R Ca2+-permeable AMPA Receptors Acromelic_Acid_A->Ca_AMPA_R Activation (Allodynia) Acromelic_Acid_B This compound Unknown_R Unknown Receptor(s) Acromelic_Acid_B->Unknown_R Ca_Influx Ca2+ Influx non_NMDA_R->Ca_Influx NMDA_R->Ca_Influx Ca_AMPA_R->Ca_Influx PLC_activation Phospholipase A2 Activation Ca_Influx->PLC_activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production Oxidative Stress (ROS Production) PLC_activation->ROS_Production ROS_Production->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase_Activation Neuronal_Death Neuronal Death Caspase_Activation->Neuronal_Death

Figure 1: Signaling pathway of Acromelic acid-induced neurotoxicity.

The key events in this pathway include:

  • Calcium Influx: Activation of glutamate receptors leads to a massive influx of Ca2+ into the neuron.

  • Enzyme Activation: Elevated intracellular Ca2+ activates various enzymes, including phospholipase A2, which contributes to membrane damage and the production of reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: Calcium overload and oxidative stress impair mitochondrial function, leading to energy depletion and the release of pro-apoptotic factors.

  • Oxidative Stress: The overproduction of ROS, such as superoxide and hydroxyl radicals, damages cellular components, including lipids, proteins, and DNA.

  • Caspase Activation: The mitochondrial damage can trigger the activation of caspases, a family of proteases that execute the apoptotic cell death program. Caspase-3 is a key executioner caspase in this process.

Experimental Protocols for Assessing Neurotoxicity

The following are detailed, step-by-step methodologies for key experiments to assess the neurotoxic effects of Acromelic acids.

In Vitro Neurotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol is adapted for assessing cytotoxicity in primary neuronal cultures.

LDH_Assay_Workflow start Start: Primary Neuronal Culture step1 Seed neurons in 96-well plates start->step1 step2 Treat with varying concentrations of Acromelic acids (and controls) step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Collect culture supernatant step3->step4 step6 Add supernatant to reaction mixture step4->step6 step5 Prepare LDH reaction mixture step5->step6 step7 Incubate at room temperature (30 min, protected from light) step6->step7 step8 Measure absorbance at 490 nm step7->step8 end End: Quantify cytotoxicity step8->end

Figure 2: Workflow for LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Plate primary spinal cord neurons in 96-well plates at an appropriate density and allow them to adhere and mature for at least 7 days in vitro.

  • Treatment: Prepare serial dilutions of Acromelic acid A and B in culture medium. Include a vehicle control (culture medium only) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Incubation: Replace the culture medium with the treatment solutions and incubate the plates for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. This typically involves mixing a substrate solution with a dye solution.

  • Assay: Add a specific volume of the collected supernatant to a new 96-well plate, followed by the addition of the LDH reaction mixture to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control after subtracting the background absorbance from the vehicle control.

In Vivo Neurotoxicity Assessment in Rodent Models

This protocol outlines a general procedure for assessing the neurotoxic effects of Acromelic acids in rats or mice.

InVivo_Neurotoxicity_Workflow start Start: Animal Acclimatization step1 Intrathecal or systemic administration of Acromelic acids or vehicle start->step1 step2 Behavioral assessment (e.g., allodynia testing, motor function) step1->step2 step3 Tissue collection (spinal cord) at defined time points step2->step3 step4 Histological processing (fixation, sectioning) step3->step4 step5 Staining for neuronal damage (e.g., H&E, Nissl) step4->step5 step6 Immunohistochemistry for specific markers (e.g., activated caspases, neuronal nuclei) step4->step6 step7 Microscopic analysis and quantification of neuronal loss step5->step7 step6->step7 end End: Correlate behavioral deficits with neuropathological changes step7->end

Figure 3: Workflow for in vivo neurotoxicity assessment.

Step-by-Step Methodology:

  • Animal Model: Use adult Sprague-Dawley rats or C57BL/6 mice, allowing for a period of acclimatization before the experiment.

  • Administration: Administer Acromelic acid A or B via the desired route (e.g., systemic injection or intrathecal injection into the lumbar spinal cord). Include a vehicle-injected control group.

  • Behavioral Analysis: At various time points post-injection, assess for behavioral changes. This can include testing for allodynia using von Frey filaments, and monitoring motor function using rotarod or open-field tests.

  • Tissue Harvesting: At the end of the experimental period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the spinal cord.

  • Histological Processing: Post-fix the spinal cord tissue, cryoprotect it in sucrose solutions, and then section it using a cryostat or vibratome.

  • Staining and Immunohistochemistry: Stain sections with histological dyes such as Hematoxylin and Eosin (H&E) or Nissl stain to visualize neuronal morphology and identify damaged neurons. Perform immunohistochemistry using antibodies against markers of neuronal death (e.g., cleaved caspase-3) or specific neuronal populations.

  • Microscopy and Analysis: Examine the stained sections under a microscope and quantify the extent of neuronal damage in specific regions of the spinal cord. This can be done by cell counting or measuring the area of the lesion.

Conclusion and Future Directions

Acromelic acids, particularly Acromelic acid A, are potent neurotoxins that selectively target spinal cord interneurons. The comparative analysis reveals significant differences in the potency and mechanisms of action between Acromelic acid A and B, highlighting the importance of stereochemistry in their interaction with neuronal receptors. While Acromelic acid A's neurotoxicity is well-established to be mediated through non-NMDA receptors, leading to excitotoxic cell death, the precise molecular targets and signaling pathways of this compound remain an area for further investigation.

Future research should focus on:

  • Direct Comparative Neurotoxicity Studies: Conducting in vitro experiments to determine the EC50 for neurotoxicity of this compound and other analogues.

  • Elucidating the Mechanism of this compound: Identifying the specific receptor(s) and downstream signaling pathways activated by this compound.

  • Characterizing Other Acromelic Acids: Investigating the neurotoxic potential of Acromelic acids C, D, and E to build a complete structure-activity relationship profile.

A deeper understanding of the neurotoxic mechanisms of these compounds will not only provide valuable insights into the pathophysiology of excitotoxicity but may also aid in the development of novel therapeutic strategies for neurological disorders characterized by neuronal hyperexcitability and cell death.

References

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1095–1104. [Link]

  • Tsuji, M., et al. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience, 68(2), 585-591. [Link]

  • Fushida, H., et al. (2005). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 144(2), 173-182. [Link]

  • Wikipedia. (n.d.). Acromelic acid A. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Kwak, S., et al. (1991). Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Life Sciences, 49(14), PL91-PL96. [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

Sources

Validating Acromelic Acid B: A Comparative Guide for its Use as a Specific Neurobiological Tool

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Specificity in Glutamate Receptor Pharmacology

In the intricate landscape of neurobiological research, the precise dissection of neural circuits and signaling pathways hinges on the availability of highly specific pharmacological tools. The kainate subclass of ionotropic glutamate receptors, with its diverse subunits (GluK1-5) and complex physiological roles, presents a significant challenge and a compelling opportunity for targeted investigation.[1] Acromelic acid B, a potent kainate analogue isolated from the poisonous mushroom Clitocybe acromelalga, has emerged as a compound of interest due to its powerful neuroexcitatory effects.[2][3] This guide provides a comprehensive framework for researchers to validate and utilize this compound as a potential tool for studying specific kainate receptor functions, with a particular focus on the iGluR5 (GRIK1) subunit, while transparently addressing the current gaps in our pharmacological understanding.

This compound: A Potent Kainate Receptor Agonist with Inferred Specificity

This compound belongs to a family of neurotoxic kainoids that includes its isomer, Acromelic acid A.[4] While both are potent excitants, their distinct in vivo effects suggest different pharmacological profiles. Notably, this compound demonstrates a higher potency than Acromelic acid A in displacing [3H]-kainate from receptors in the rat spinal cord, indicating it is a powerful ligand for kainate receptors.[3] Furthermore, systemic administration of acromelic acids results in selective neurodegeneration of interneurons, a characteristic not typically observed with the broad-spectrum agonist, kainic acid, hinting at a preference for a specific kainate receptor subtype.[5][6]

Despite these promising observations, a critical gap in the literature is the lack of comprehensive data on the binding affinity (Ki) and potency (EC50) of this compound for individual recombinant kainate (GluK1-5) and AMPA receptor subunits. This guide, therefore, adopts a "validation-in-practice" approach, providing the experimental frameworks necessary for researchers to ascertain its specificity within their own experimental systems.

Comparative Pharmacology of Kainate Receptor Agonists

To contextualize the potency of this compound, it is essential to compare it with other commonly used kainate receptor agonists, such as kainic acid and domoic acid. While direct comparative data for this compound on specific receptor subtypes is lacking, we can establish a baseline from existing literature on other agonists.

AgonistReceptor SubtypeEC50 (µM)Reference
Glutamate Homomeric GluK199.2 ± 7.4[5]
Homomeric GluK2208.3 ± 28.1[5]
Domoic Acid Heteromeric GluK2/GluK5Not specified, but produces long-lasting occupation of GluK5[5]
Kainic Acid Homomeric GluK1~100-200 (inferred from glutamate data)[5]
Homomeric GluK2~100-200 (inferred from glutamate data)[5]
This compound All Kainate & AMPA Subunits Data Not Available

This table underscores the pressing need for systematic pharmacological profiling of this compound. The following experimental protocols are designed to generate such crucial data.

Experimental Validation of this compound Specificity

The following protocols provide a self-validating workflow to determine the specificity and utility of this compound in your research.

Electrophysiological Characterization in a Heterologous Expression System

This experiment aims to determine the potency and selectivity of this compound for the iGluR5 (GRIK1) subunit compared to other kainate and AMPA receptors.

G1 cluster_workflow Electrophysiology Workflow start HEK293 cells transfected with specific iGluR subunits (e.g., GluK1, GluK2, GluK1/GluK5) patch Whole-cell patch-clamp recording start->patch agonist_app Application of increasing concentrations of this compound, Kainic Acid, and Domoic Acid patch->agonist_app record Record inward currents agonist_app->record dose_response Construct dose-response curves and calculate EC50 values record->dose_response comparison Compare EC50 values to determine potency and selectivity dose_response->comparison

Caption: Workflow for electrophysiological validation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect cells with plasmids encoding the desired kainate receptor subunit (e.g., human GRIK1) and a reporter gene (e.g., GFP) using a standard transfection reagent. For heteromeric receptors, co-transfect the respective subunits (e.g., GRIK1 and GRIK5).

    • Plate transfected cells onto poly-L-lysine-coated glass coverslips.

    • Allow 24-48 hours for receptor expression.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2 with CsOH).

    • Agonist Stock Solutions: Prepare high-concentration stock solutions of this compound, kainic acid, and domoic acid in deionized water. Store at -20°C. On the day of the experiment, prepare a series of dilutions in the external solution.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

    • Perfuse with external solution at a constant rate.

    • Identify transfected cells by GFP fluorescence.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

    • Clamp the membrane potential at -60 mV.

    • Apply agonist solutions for a fixed duration (e.g., 2 seconds) using a rapid solution exchange system.

    • Record the resulting inward currents using an appropriate amplifier and data acquisition software.

    • Ensure a sufficient wash-out period between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each agonist concentration.

    • Normalize the responses to the maximum response obtained.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data with a Hill equation to determine the EC50 and Hill coefficient.

    • Compare the EC50 values of this compound across different receptor subtypes to assess its selectivity.

Calcium Imaging in Primary Neuronal Cultures

This experiment validates the ability of this compound to elicit downstream signaling in neurons and allows for a comparison of the response profiles with other agonists.

G2 cluster_workflow Calcium Imaging Workflow start Primary neuronal culture (e.g., hippocampal or cortical neurons) dye_loading Load neurons with a calcium indicator dye (e.g., Fura-2 AM) start->dye_loading imaging_setup Mount on a fluorescence microscope with a perfusion system dye_loading->imaging_setup agonist_app Perfuse with this compound, Kainic Acid, and Domoic Acid imaging_setup->agonist_app record Record changes in intracellular calcium concentration agonist_app->record analysis Analyze the magnitude and kinetics of the calcium transients record->analysis

Caption: Workflow for calcium imaging validation.

Detailed Protocol:

  • Neuronal Culture:

    • Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse pups.

    • Plate neurons on poly-D-lysine-coated glass-bottom dishes.

    • Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX.

    • Use cultures at 12-14 days in vitro (DIV) for mature synaptic connections.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).

    • Incubate the neuronal cultures in the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Calcium Imaging:

    • Place the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system and a perfusion setup.

    • Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio before agonist application.

    • Perfuse the cells with known concentrations of this compound, kainic acid, or domoic acid.

    • To isolate kainate receptor-mediated responses, it is advisable to include antagonists for NMDA (e.g., AP5) and AMPA (e.g., GYKI 52466) receptors in the perfusion solution.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Calculate the change in the 340/380 nm ratio (ΔR) from baseline for each ROI.

    • Compare the peak ΔR and the kinetics (rise and decay times) of the calcium transients elicited by the different agonists.

Investigating the Neurobiological Role of iGluR5 (GRIK1) with this compound

Assuming validation experiments suggest a degree of selectivity of this compound for iGluR5, the following behavioral paradigms can be employed to probe the function of iGluR5-containing receptors in vivo.

iGluR5 (GRIK1) Signaling Pathway

Activation of iGluR5 is hypothesized to trigger downstream signaling cascades that modulate neuronal excitability and synaptic plasticity. While the complete pathway is not fully elucidated, evidence suggests the involvement of G-proteins and protein kinases.

G3 cluster_pathway Hypothesized iGluR5 Signaling Pathway acromelic_b This compound igluR5 iGluR5 (GRIK1) acromelic_b->igluR5 g_protein G-protein coupling (metabotropic-like) igluR5->g_protein ion_flux Cation Influx (Na+, Ca2+) (ionotropic) igluR5->ion_flux pka Protein Kinase A (PKA) g_protein->pka downstream Modulation of ion channels & synaptic proteins pka->downstream depolarization Membrane Depolarization ion_flux->depolarization

Caption: Hypothesized dual signaling of iGluR5.

Behavioral Assays

The following assays can be used to investigate the role of iGluR5 in anxiety and fear memory, functions that have been linked to the GRIK1 gene.

a) Elevated Plus Maze (for anxiety-like behavior):

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the animal (mouse or rat) to the testing room for at least 30 minutes.

    • Administer this compound or a vehicle control via a specific route (e.g., intracerebroventricularly or directly into a brain region with high iGluR5 expression like the amygdala) at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms versus the closed arms and the number of entries into each arm using a video tracking system.

  • Expected Outcome: If iGluR5 activation is anxiogenic, animals treated with this compound would be expected to spend less time in the open arms compared to controls.

b) Fear Conditioning (for learning and memory):

  • Apparatus: A conditioning chamber and a novel context chamber.

  • Procedure:

    • Training Day: Place the animal in the conditioning chamber. Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild aversive unconditioned stimulus (US), such as a foot shock. Repeat this pairing.

    • Drug Administration: Administer this compound or vehicle before or after training to investigate its effect on memory acquisition or consolidation, respectively.

    • Contextual Fear Test: 24 hours after training, return the animal to the original conditioning chamber and measure freezing behavior (a fear response) in the absence of the CS.

    • Cued Fear Test: At a later time point, place the animal in a novel context and present the CS (tone) alone. Measure freezing behavior.

  • Expected Outcome: Depending on the role of iGluR5 in fear memory, this compound could either enhance or impair the acquisition or consolidation of the fear memory, leading to increased or decreased freezing behavior.

Conclusion and Future Directions

This compound is undeniably a potent neuroexcitatory compound with a clear affinity for kainate receptors. Its unique in vivo effects compared to other agonists suggest a level of specificity that warrants further investigation. This guide provides a robust framework for researchers to systematically validate this compound as a tool for their specific research questions. The critical next step for the field is the definitive characterization of its pharmacological profile on recombinant receptor subunits. Should this compound prove to be a selective ligand for iGluR5 or another kainate receptor subtype, it will undoubtedly become an invaluable tool in dissecting the complex roles of these receptors in health and disease.

References

  • Fisher, J. L., & Du-Cuny, C. (2015). Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors. eNeuro, 2(5), ENEURO.0057-15.2015. [Link]

  • Wikipedia. (n.d.). Acromelic acid A. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Jane, D. E., Lodge, D., & Collingridge, G. L. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology, 56(1), 90–113. [Link]

  • Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 241–245. [Link]

  • Kwak, S., Aizawa, H., Ishida, M., & Shinozaki, H. (1992). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Experimental neurology, 116(2), 145–155. [Link]

  • Minami, K., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1107-1116. [Link]

Sources

A Comparative Guide to Acromelic Acid B and Kainic Acid for Neurotoxicology Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of excitatory amino acid agonists, the choice of tool compounds is critical. Acromelic acid B and kainic acid, both potent neuroexcitatory agents, offer distinct profiles in their mechanisms and pathological outcomes. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the selection of the appropriate agonist for specific research applications.

Introduction to the Agonists: Structural Analogs with Divergent Paths

This compound and kainic acid are structurally related compounds, both belonging to the kainoid family of excitatory amino acids.[1] Kainic acid, a well-established neurotoxin, is widely used to model temporal lobe epilepsy and excitotoxicity in preclinical studies.[2] Its neurotoxic effects are primarily mediated through the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, leading to excessive calcium influx and subsequent neuronal death, particularly in the hippocampus.[3]

Acromelic acid, isolated from the poisonous mushroom Clitocybe acromelalga, exists in several isoforms, with acromelic acid A and B being the most studied.[4] Ingestion of this mushroom leads to a unique and prolonged state of severe tactile pain, known as allodynia.[4] Unlike kainic acid, acromelic acid A induces selective degeneration of interneurons in the lower spinal cord, suggesting a distinct pharmacological profile.[4][5] this compound has been shown to exhibit reduced allodynic effects compared to its 'A' isoform.[4] This comparative guide will focus on the less-explored this compound and its distinguishing features from the extensively characterized kainic acid.

Pharmacological and Neurotoxic Profiles: A Head-to-Head Comparison

The differential effects of this compound and kainic acid stem from their distinct interactions with glutamate receptor subtypes and their subsequent downstream signaling cascades.

Receptor Selectivity and Potency

While both compounds are agonists at ionotropic glutamate receptors, their selectivity and potency vary significantly. Kainic acid is a potent agonist at both AMPA and kainate receptors.[6] In contrast, acromelic acid A is suggested to act on a specific subtype of non-NMDA receptor, which may differ from conventional AMPA or kainate receptors, particularly in the spinal cord.[7]

Interestingly, in radioligand binding studies on the rat spinal cord, acromelic acid A was found to be three-fold less potent than this compound in inhibiting the binding of [³H]-kainate.[1] This suggests that this compound has a higher affinity for kainate receptors in this region. However, this finding presents a paradox when considering the data on allodynia induction.

Induction of Allodynia

A key distinguishing feature between the acromelic acid isomers is their potency in inducing allodynia. Intrathecal administration in mice reveals that acromelic acid A induces allodynia at remarkably low doses, starting from 50 ag/kg, and exhibits a bell-shaped dose-response curve.[4] this compound, on the other hand, induces allodynia in a dose-dependent manner but at significantly higher concentrations, starting from 50 pg/kg.[4] This demonstrates the substantially reduced allodynic potential of this compound compared to its A isoform. Kainic acid is not typically associated with the profound and prolonged allodynia characteristic of acromelic acid poisoning.[1]

Neurotoxicity

The following table summarizes the key comparative data:

FeatureThis compoundKainic Acid
Primary Target Site Spinal Cord InterneuronsHippocampal Neurons
Receptor Affinity Higher affinity for kainate receptors in the spinal cord compared to Acromelic Acid A.[1]Broad agonist at AMPA and kainate receptors.[6]
Allodynia Induction Dose-dependent induction starting at 50 pg/kg (intrathecal).[4]Not a primary effect.
Neurotoxic Potency Inferred to be less potent than Acromelic Acid A.EC50 of ~70 µM in cultured spinal neurons.[7]
Key Pathological Feature Reduced allodynia compared to Acromelic Acid A.[4]Seizures, hippocampal sclerosis.[2]

Experimental Protocols

The choice of experimental protocol is contingent on the research question. Below are detailed methodologies for in vitro and in vivo applications.

In Vitro Neurotoxicity Assessment in Primary Spinal Cord Neurons

This protocol is designed to quantify and compare the neurotoxic effects of this compound and kainic acid.

Methodology:

  • Cell Culture:

    • Isolate primary spinal cord neurons from embryonic day 14-16 Sprague-Dawley rats.

    • Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

    • Maintain cultures in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • After 7-10 days in vitro, replace the culture medium with fresh medium containing varying concentrations of this compound or kainic acid (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (culture medium alone) and a positive control for maximal cell death (e.g., 1% Triton X-100).

  • Neurotoxicity Assay (LDH Release):

    • After 24 hours of incubation, measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

    • Plot the dose-response curves and determine the EC50 values for each compound.

In Vivo Induction of Spinal Cord Excitotoxicity with Kainic Acid

This protocol describes the induction of excitotoxic injury in the rat spinal cord using kainic acid. A similar approach could be adapted for this compound, with dose adjustments based on its known potency.

Methodology:

  • Animal Preparation:

    • Anesthetize an adult Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Perform a dorsal laminectomy at the T12-T13 vertebral level to expose the spinal cord.

  • Intraspinal Injection:

    • Prepare a 0.05 mM solution of kainic acid in sterile saline.

    • Using a stereotaxic frame and a microsyringe, slowly inject 10 µL of the kainic acid solution per 100g of body weight into the spinal cord parenchyma at a rate of 10 µL/min.

    • Leave the needle in place for an additional minute to prevent backflow.

  • Post-Operative Care:

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia and monitor the animal for recovery.

    • Assess for hind limb locomotor impairment and any seizure activity.

Visualizing Mechanisms and Workflows

Differential Glutamate Receptor Activation

The following diagram illustrates the distinct primary targets of this compound and kainic acid.

cluster_agonists Excitatory Agonists cluster_receptors Glutamate Receptor Subtypes This compound This compound Spinal Kainate Receptors Spinal Kainate Receptors This compound->Spinal Kainate Receptors High Affinity Kainic Acid Kainic Acid Hippocampal AMPA/Kainate Receptors Hippocampal AMPA/Kainate Receptors Kainic Acid->Hippocampal AMPA/Kainate Receptors Broad Agonism

Caption: Differential primary targets of this compound and Kainic Acid.

Experimental Workflow for In Vitro Neurotoxicity Assay

This diagram outlines the key steps in the in vitro neurotoxicity protocol.

start Start: Isolate & Culture Primary Spinal Neurons treatment Day 7-10: Treat with This compound or Kainic Acid start->treatment incubation Incubate for 24 hours treatment->incubation assay Measure LDH Release (Cytotoxicity) incubation->assay analysis Analyze Data: - Dose-Response Curves - EC50 Calculation assay->analysis end End: Comparative Potency Determined analysis->end

Caption: Workflow for in vitro neurotoxicity comparison.

Signaling Pathway of Excitotoxic Neuronal Death

This diagram depicts the general downstream cascade initiated by the overactivation of glutamate receptors by agonists like kainic acid.

agonist Kainic Acid / this compound receptor AMPA/Kainate Receptor Activation agonist->receptor calcium Excessive Ca²⁺ Influx receptor->calcium downstream Activation of: - Proteases - Lipases - Nucleases - ROS Production calcium->downstream death Neuronal Death (Apoptosis/Necrosis) downstream->death

Caption: Simplified signaling pathway of excitotoxicity.

Conclusion and Future Directions

This compound and kainic acid, while structurally similar, present divergent pharmacological profiles that can be leveraged for specific research aims. Kainic acid remains the compound of choice for robust models of temporal lobe epilepsy and general hippocampal excitotoxicity. This compound, with its distinct effects on spinal neurons and its more subtle allodynic properties compared to its 'A' isoform, offers a valuable tool for investigating the specific roles of kainate receptor subtypes in spinal cord function and pathology.

The paradoxical finding that this compound has a higher affinity for spinal kainate receptors than acromelic acid A, yet induces a less potent allodynic response, underscores the complexity of glutamate receptor pharmacology. Further research is warranted to elucidate the precise receptor subunit composition and downstream signaling pathways activated by this compound. Such studies will not only enhance our understanding of excitotoxicity but may also pave the way for the development of more targeted therapeutics for neurological disorders.

References

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1135–1145. Available at: [Link]

  • Wikipedia. (n.d.). Acromelic acid A. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. Available at: [Link]

  • Kwak, S., et al. (1991). Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Life Sciences, 49(14), PL91-PL96. Available at: [Link]

  • Tsuji, T., et al. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience, 67(3), 721-728. Available at: [Link]

  • Wang, D. D., & Bordey, A. (2008). The astrocyte network. The Neuroscientist, 14(5), 492-502. Available at: [Link]

  • Sattelle, D. B., et al. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87-94. Available at: [Link]

  • Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 37(10 Pt 2), 2887–2899. Available at: [Link]

  • Shinozaki, H., et al. (1986). Acromelic Acid, a Novel Excitatory Amino Acid From a Poisonous Mushroom: Effects on the Crayfish Neuromuscular Junction. British Journal of Pharmacology, 88(4), 909–912. Available at: [Link]

  • Fortin, G., & Clowry, G. J. (2010). Kainic acid-based agonists of glutamate receptors: SAR analysis and guidelines for analog design. ACS Chemical Neuroscience, 1(1), 37–51. Available at: [Link]

Sources

A Comparative Guide to Glutamate Receptor Agonists: Evaluating the Efficacy of Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Acromelic acid B with other prominent glutamate receptor agonists, focusing on their efficacy and potency. As a Senior Application Scientist, this document is structured to offer not just data, but also a critical understanding of the experimental methodologies and the underlying neurobiological mechanisms.

Introduction to Glutamate Receptors and their Agonists

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, neural plasticity, learning, and memory. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels that, upon binding glutamate, allow the influx of cations, leading to neuronal depolarization. This family is further divided into three subtypes based on their selective activation by specific agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors.[1]

This guide focuses on the comparative efficacy of agonists targeting the AMPA and kainate receptor subtypes, with a special emphasis on this compound, a potent neurotoxin originally isolated from the poisonous mushroom Paralepistopsis acromelalga.[2] Understanding the nuanced differences in how these agonists interact with and activate glutamate receptors is crucial for the development of novel therapeutic agents and for dissecting the complexities of glutamatergic neurotransmission.

This compound: A Potent Kainoid and AMPA Receptor Agonist

Acromelic acids are a group of potent neuroexcitatory amino acids. While several isomers exist, Acromelic acid A and B are the most studied. Notably, this compound has been shown to be more potent than Acromelic acid A in certain biological assays. For instance, in binding studies, Acromelic acid A was found to be 3-fold less potent than this compound in inhibiting the binding of [³H]-kainate to rat spinal cord preparations.[1] Although primarily classified as a potent kainate receptor agonist, evidence suggests that Acromelic acid also exhibits significant activity at AMPA receptors, and in some contexts, may be a more potent agonist for AMPA-type receptors than kainate-type receptors.[1]

Comparative Efficacy and Potency of Glutamate Receptor Agonists

The efficacy of an agonist refers to its ability to produce a maximal response upon binding to a receptor, while potency refers to the concentration of the agonist required to produce a half-maximal response (EC50). The binding affinity (Ki), the concentration at which an unlabeled ligand displaces 50% of a radiolabeled ligand, is also a key parameter. This section compares these parameters for this compound and other well-characterized glutamate receptor agonists, namely kainic acid and domoic acid.

It is important to note that direct, comprehensive quantitative data for this compound across all glutamate receptor subtypes is limited in the available scientific literature. The data presented here is synthesized from various studies and includes estimations based on relative potencies where direct values are unavailable.

Binding Affinity (Ki) Data

The following table summarizes the binding affinities of the selected agonists for kainate and AMPA receptors. The data is derived from competitive radioligand binding assays.

AgonistReceptor TargetKi (nM)Source
This compound Kainate (high-affinity site)~5 (estimated)[1]
Acromelic acid A Kainate (high-affinity site)15.1[3]
Kainate (low-affinity site)1490[3]
AMPA26[3]
Kainic Acid Kainate19.4[3]
AMPA--
Domoic Acid Kainate14.5[3]
AMPA499[3]

Note: The Ki value for this compound is an estimation based on the finding that Acromelic acid A is 3-fold less potent than this compound in inhibiting [³H]-kainate binding.[1]

Potency (EC50) Data

The following table presents the half-maximal effective concentrations (EC50) of the agonists, primarily from electrophysiological studies on recombinant receptors.

AgonistReceptor SubtypeEC50 (µM)Source
Domoic Acid GluK10.77 (in the presence of BPAM344)[1]
GluK21.33 (in the presence of BPAM344)[1]
GluK2/GluK50.85[4]
AMPA (neuronal cytotoxicity)3.8[5]
Kainic Acid AMPA (neuronal cytotoxicity)75[5]
Glutamate GluK1/GluK587.1[2]
GluK2/GluK56[6]
GluK2 (homomeric)186[6]

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of findings, a detailed understanding of the experimental protocols is paramount. This section outlines the core methodologies used to characterize the efficacy of glutamate receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Diagram of Competitive Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or Transfected Cells Homogenization Homogenize in Lysis Buffer Tissue->Homogenization Centrifugation Centrifuge to Pellet Membranes Homogenization->Centrifugation Resuspension Resuspend in Assay Buffer Centrifugation->Resuspension Incubation Incubate Membranes with: - Radioligand ([³H]-Kainate) - Unlabeled Competitor  (e.g., this compound) Resuspension->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Scintillation Counting to Quantify Bound Radioligand Washing->Scintillation IC50 Determine IC50 (Concentration of competitor that inhibits 50% of radioligand binding) Scintillation->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest brain tissue from a region known to express the target receptor (e.g., hippocampus or cortex) or use cells recombinantly expressing the receptor subtype of interest.

    • Homogenize the tissue or cells in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-kainic acid) to each well. The concentration is typically at or below its dissociation constant (Kd) to ensure sensitive detection of competition.

    • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound).

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known saturating unlabeled ligand.

    • Initiate the binding reaction by adding the prepared membrane suspension to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][7]

Electrophysiology (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion channel activity in response to agonist application, providing data on potency (EC50) and efficacy (maximal current response).

Diagram of Whole-Cell Patch Clamp Workflow

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cells Cultured Neurons or Transfected HEK293 Cells on Coverslip Chamber Place Coverslip in Recording Chamber with External Solution Cells->Chamber Pipette Approach Cell with Glass Micropipette (filled with internal solution) Chamber->Pipette Seal Form High-Resistance 'Giga-seal' Pipette->Seal Rupture Rupture Cell Membrane to Achieve Whole-Cell Configuration Seal->Rupture Clamp Voltage-Clamp Cell at a Holding Potential (e.g., -60 mV) Rupture->Clamp Agonist Apply Agonist at Varying Concentrations Clamp->Agonist Record Record Inward Current Agonist->Record DR_Curve Plot Current Amplitude vs. Log[Agonist] Record->DR_Curve EC50 Fit with Hill Equation to Determine EC50 and Maximal Response DR_Curve->EC50

Caption: Workflow for a whole-cell patch clamp experiment.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture primary neurons or a cell line (e.g., HEK293) transfected with the glutamate receptor subunit(s) of interest on glass coverslips.

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an external physiological saline solution.

  • Pipette Preparation and Sealing:

    • Fabricate glass micropipettes with a resistance of 3-7 MΩ using a pipette puller.

    • Fill the pipette with an internal solution that mimics the intracellular ionic composition.

    • Under visual guidance, carefully approach a target cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration and Recording:

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

    • Switch the amplifier to voltage-clamp mode and hold the cell at a negative membrane potential (e.g., -60 mV) to provide a driving force for cation influx.

    • Apply the agonist (e.g., this compound) at various concentrations to the cell using a perfusion system.

    • Record the resulting inward current, which reflects the activation of the glutamate receptors.

  • Data Analysis:

    • Measure the peak amplitude of the current at each agonist concentration.

    • Plot the normalized current amplitude against the logarithm of the agonist concentration to construct a dose-response curve.

    • Fit the curve with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (efficacy).[8][9][10]

Signaling Pathways of Kainate Receptors

Kainate receptors primarily function as ionotropic receptors, forming ion channels permeable to Na⁺ and K⁺, and in some subunit compositions, Ca²⁺. However, accumulating evidence indicates that they can also initiate metabotropic signaling cascades, independent of their ion channel function, often through coupling to G-proteins.[3][11][12]

Diagram of Ionotropic and Metabotropic Kainate Receptor Signaling

G cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Agonist_I Agonist (e.g., this compound) KAR_I Kainate Receptor (Ion Channel) Agonist_I->KAR_I Channel_Opening Channel Opening KAR_I->Channel_Opening Ion_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Agonist_M Agonist (e.g., this compound) KAR_M Kainate Receptor Agonist_M->KAR_M G_Protein G-Protein Activation (Gi/o) KAR_M->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PKC Protein Kinase C (PKC) Activation PLC->PKC Downstream Modulation of Ion Channels and Gene Expression PKC->Downstream

Sources

Investigating the cross-reactivity of Acromelic acid B at various receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, neuroscientists, and drug development professionals, understanding the nuanced interactions of neuroactive compounds with their targets is paramount. This guide provides an in-depth comparative analysis of Acromelic acid B, a potent neurotoxin, and its cross-reactivity profile at various ionotropic glutamate receptors. By synthesizing available experimental data and outlining detailed protocols, this document serves as a practical resource for investigating the complex pharmacology of this intriguing molecule.

Introduction to this compound and its Primary Targets

Acromelic acids are a class of potent neuroexcitatory amino acids first isolated from the poisonous mushroom Clitocybe acromelalga.[1] Structurally related to kainic acid, these compounds are powerful agonists of ionotropic glutamate receptors (iGluRs), the primary mediators of fast excitatory neurotransmission in the central nervous system.[1] Among the acromelic acid isomers, this compound has garnered significant interest due to its potent physiological effects.

The primary targets of this compound are the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of glutamate receptors.[2] While it is a kainate analogue, studies have revealed that it is a more potent agonist for AMPA-type receptors.[2] This guide will delve into the specifics of its binding affinities and compare its activity with other well-known glutamate receptor ligands. Understanding this cross-reactivity is crucial for elucidating its mechanism of action and for its potential use as a pharmacological tool to probe receptor function.

Comparative Analysis of Receptor Binding Affinity

The potency of a ligand at a specific receptor is quantitatively described by its binding affinity (Ki or Kd). A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and compares it with its isomer, Acromelic acid A, as well as the endogenous agonist AMPA and the parent compound, kainic acid.

CompoundReceptorRadioligandKi (nM)Tissue Source
This compound Kainate (High Affinity) [³H]-Kainic Acid ~5.0 (estimated) *Rat Spinal Cord
Acromelic acid AKainate (High Affinity)[³H]-Kainic Acid15.1Rat Brain Synaptic Membranes
Acromelic acid AKainate (Low Affinity)[³H]-Kainic Acid1490Rat Brain Synaptic Membranes
Acromelic acid AAMPA[³H]-AMPA26Rat Brain Synaptic Membranes
Kainic AcidKainate[³H]-Kainic Acid19.4Rat Brain Synaptic Membranes
AMPAAMPA[³H]-AMPA184Rat Brain Synaptic Membranes

The data clearly indicates that Acromelic acid A, and by extension this compound, are highly potent ligands for both high-affinity kainate and AMPA receptors, with affinities in the nanomolar range. Notably, the affinity of Acromelic acid A for AMPA receptors is significantly higher than that of AMPA itself.[3]

Signaling Pathway of AMPA/Kainate Receptors

This compound, as a potent agonist, activates AMPA and kainate receptors, which are ligand-gated ion channels. Upon binding, these receptors undergo a conformational change, opening an ion channel that is primarily permeable to Na⁺ and K⁺ ions, leading to depolarization of the neuronal membrane and subsequent excitatory postsynaptic potentials.

AMPA_Kainate_Signaling Acromelic_B This compound Receptor AMPA/Kainate Receptor Acromelic_B->Receptor Binds to Channel_Opening Ion Channel Opening Receptor->Channel_Opening Activates Ion_Influx Na+ Influx K+ Efflux Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Neuronal_Activation Neuronal Activation EPSP->Neuronal_Activation

Caption: Signaling pathway of AMPA/Kainate receptor activation by this compound.

Experimental Protocols for Investigating Cross-Reactivity

To empirically determine the cross-reactivity of this compound, two primary experimental approaches are indispensable: radioligand binding assays to assess binding affinity and electrophysiology to measure functional activity.

[³H]-Kainate Competition Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand ([³H]-Kainic Acid) from kainate receptors. This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue 1. Homogenize Brain Tissue (e.g., Rat Cortex) Centrifuge1 2. Centrifuge at 1,000 x g Tissue->Centrifuge1 Supernatant1 3. Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Centrifuge at 20,000 x g Supernatant1->Centrifuge2 Pellet 5. Resuspend Pellet (Membranes) Centrifuge2->Pellet Incubate 6. Incubate Membranes with: - [³H]-Kainic Acid (fixed conc.) - this compound (varying conc.) Pellet->Incubate Filter 7. Rapid Filtration over Glass Fiber Filters Wash 8. Wash Filters to Remove Unbound Ligands Scintillation 9. Add Scintillation Cocktail Count 10. Measure Radioactivity Plot 11. Plot % Inhibition vs. [this compound] Count->Plot IC50 12. Determine IC50 Value Plot->IC50 Ki 13. Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a [³H]-Kainate competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Dissect and homogenize the brain region of interest (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Kainic Acid (typically near its Kd value), and varying concentrations of this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled kainic acid (e.g., 100 µM).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-Kainic Acid binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents elicited by the application of an agonist to a single neuron, providing a functional readout of receptor activation.

Workflow Diagram:

Patch_Clamp_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Brain_Slice 1. Prepare Acute Brain Slices (e.g., Hippocampal Slices) Incubation 2. Incubate Slices in Artificial Cerebrospinal Fluid (aCSF) Brain_Slice->Incubation Patch 3. Obtain Whole-Cell Patch Clamp Configuration on a Neuron Incubation->Patch Voltage_Clamp 4. Voltage-Clamp the Neuron (e.g., at -70 mV) Patch->Voltage_Clamp Application 5. Perfuse with this compound (Varying Concentrations) Voltage_Clamp->Application Record 6. Record Inward Currents Application->Record Plot 7. Plot Current Amplitude vs. [this compound] Record->Plot EC50 8. Determine EC50 Value Plot->EC50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Methodology:

  • Acute Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., a young rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Cut brain slices (e.g., 300 µm thick hippocampal slices) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Whole-Cell Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents. To isolate NMDA receptor currents, the holding potential can be shifted to a more depolarized level (e.g., +40 mV) to relieve the magnesium block.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording.

    • Apply this compound at various concentrations to the slice via the perfusion system.

    • Record the resulting inward currents using an appropriate amplifier and data acquisition software.

    • To differentiate between receptor subtypes, specific antagonists (e.g., CNQX for AMPA/kainate receptors, AP5 for NMDA receptors) can be co-applied.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each concentration of this compound.

    • Normalize the responses to the maximal response.

    • Plot the normalized current amplitude against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Conclusion

This compound is a potent excitatory amino acid with a complex pharmacological profile. The available data strongly suggest that it acts as a high-affinity agonist at both AMPA and kainate receptors, with a notable preference for the AMPA subtype. Its activity at NMDA receptors appears to be minimal and likely indirect. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cross-reactivity of this compound and other novel compounds at glutamate receptors. A thorough understanding of these interactions is essential for advancing our knowledge of glutamatergic neurotransmission and for the development of targeted therapies for a range of neurological and psychiatric disorders.

References

  • Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1095–1104. [Link]

  • Sattelle, D. B., et al. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87-94. [Link]

  • Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

  • Ouchi, H., et al. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980-1983. [Link]

  • Kwak, S., et al. (1989). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Experimental Neurology, 103(2), 117-124. [Link]

  • Shinozaki, H., et al. (1986). Acromelic Acid, a Novel Excitatory Amino Acid From a Poisonous Mushroom: Effects on the Crayfish Neuromuscular Junction. British Journal of Pharmacology, 88(4), 909–912. [Link]

  • Smith, S. E., & McIlhinney, R. A. (1992). Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes. British Journal of Pharmacology, 106(3), 637–642. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Segev, A., et al. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), 54024. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Metabolomics of Tissues Exposed to Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acromelic acid B, a potent kainoid neurotoxin isolated from the poisonous mushroom Clitocybe acromelalga, is known for its profound neuroexcitatory and neurotoxic properties, inducing severe pain and selective neuronal damage.[1][2][3] Structurally related to kainic acid, it functions as a potent agonist for glutamate receptors, triggering excitotoxicity—a key pathological process in various neurological conditions.[4][5][6] This guide provides a comprehensive framework for designing and executing a comparative metabolomics study to elucidate the intricate metabolic perturbations in neural tissues following exposure to this compound. By comparing its metabolic footprint to that of a well-characterized analogue like kainic acid, researchers can uncover unique mechanistic details of its toxicity. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for tissue analysis, and present a robust data analysis workflow, enabling researchers to map the metabolic consequences of this potent neurotoxin.

The Scientific Imperative: Why Use Metabolomics for this compound?

The neurotoxicity of this compound, like other glutamate analogues, is primarily driven by excitotoxicity. This process begins with the over-activation of glutamate receptors (e.g., AMPA and NMDA receptors), leading to a massive influx of Ca2+ ions into neurons.[5][7] This ionic dysregulation triggers a cascade of damaging downstream events, making it a prime target for metabolomic investigation.[7][8] The metabolic response is not merely a consequence of cell death but an active process that dictates neuronal fate.[7]

A metabolomics approach allows us to move beyond a single pathway and capture a holistic snapshot of the cellular state. We can hypothesize several core metabolic hubs that will be critically affected by this compound-induced excitotoxicity:

  • Energy Metabolism Catastrophe: The massive influx of ions requires ATP-dependent pumps to work overtime to restore homeostasis, leading to a rapid depletion of cellular ATP. This energy crisis cripples glycolysis and the TCA cycle, leading to an accumulation of lactate and a breakdown of mitochondrial function.[7][9]

  • Oxidative Stress and Redox Imbalance: Mitochondrial dysfunction and excitotoxic cascades generate a surge of reactive oxygen species (ROS).[9] This overwhelms the cell's antioxidant defenses, primarily the glutathione system. We expect to see a depletion of reduced glutathione (GSH) and an accumulation of its oxidized form (GSSG).

  • Neurotransmitter Dysregulation: The toxin directly impacts the glutamate-glutamine cycle, a critical process for recycling the brain's primary excitatory neurotransmitter.[9] Disruptions here can further exacerbate excitotoxicity and impair normal synaptic function.

By comparing the metabolic signature of this compound to that of kainic acid, we can dissect which effects are common to kainoid toxicity and which are unique, potentially explaining its distinct potency and pathological outcomes, such as its selective damage to spinal interneurons.[1][3][10]

Designing a Robust Experimental Framework

A well-designed experiment is the foundation of trustworthy data. The choices made here directly influence the interpretability and validity of the results.

Overall Experimental Workflow

The entire process, from sample generation to biological insight, must be meticulously planned. This includes model selection, tissue collection, metabolite extraction, data acquisition, and bioinformatic analysis.

G cluster_model Experimental Model cluster_treatment Treatment Groups cluster_sample Sample Collection cluster_analysis Metabolomic Analysis cluster_data Data Interpretation model In Vivo Rodent Model (e.g., Rat, Mouse) control Vehicle Control (e.g., Saline) model->control Randomized Assignment acroB This compound model->acroB Randomized Assignment kainate Kainic Acid (Comparative Toxin) model->kainate Randomized Assignment collection Rapid Tissue Harvest (Spinal Cord, Hippocampus) + Cryogenic Quenching control->collection Time-course Exposure acroB->collection Time-course Exposure kainate->collection Time-course Exposure extraction Metabolite Extraction (Methanol/Chloroform/Water) collection->extraction lcms LC-MS/MS Analysis (Untargeted Profiling) extraction->lcms processing Data Processing (Peak Picking, Alignment) lcms->processing stats Statistical Analysis (PCA, PLS-DA, Volcano Plots) processing->stats pathway Pathway Analysis (MetaboAnalyst) stats->pathway bio Biological Interpretation pathway->bio

Caption: High-level workflow for a comparative metabolomics study.

Model System and Tissue Selection
  • Model: An in vivo rodent model (rat or mouse) is preferable. While in vitro cultures are useful for mechanistic studies, an in vivo model captures the systemic response and complex intercellular interactions within the central nervous system (CNS).

  • Tissue: Given that this compound selectively damages interneurons in the lower spinal cord, this tissue is a primary target.[1][3] For comparison with kainic acid, which is well-known to induce lesions in the hippocampus, this brain region should also be collected.[11][12][13] This dual-tissue approach provides a basis for assessing region-specific metabolic toxicities.

Core Methodologies: Ensuring Data Integrity from Tissue to Instrument

The transition from biological sample to analytical data is fraught with potential artifacts. Adherence to validated protocols is non-negotiable for producing reliable metabolomic data.

Protocol 3.1: Tissue Collection and Metabolic Quenching

Causality: The metabolome can change dramatically within seconds of interrupting blood supply due to post-mortem enzymatic activity.[14] Therefore, the primary goal is to halt all metabolic processes instantaneously.

Step-by-Step Protocol:

  • Anesthetize the animal according to approved institutional guidelines.

  • Perform surgical dissection to expose the desired tissue (e.g., lumbar spinal cord, hippocampus).

  • Excise the tissue as rapidly as possible.

  • Immediately freeze-clamp the tissue between metal tongs pre-chilled in liquid nitrogen. This ensures the fastest possible heat transfer and metabolic quenching.

  • Store the cryogenically preserved tissue at -80°C until extraction.[15]

Protocol 3.2: Metabolite Extraction

Causality: The goal is to efficiently extract a broad range of metabolites (polar, semi-polar, and non-polar) while simultaneously precipitating proteins that can interfere with analysis. A common and effective method is a biphasic extraction using a methanol/chloroform/water solvent system.[16]

Step-by-Step Protocol:

  • Weigh the frozen tissue sample (typically 50-100 mg) in a pre-chilled tube.

  • Add ceramic beads and a pre-chilled extraction solvent mixture. A common starting ratio is 4:4:2 of methanol:chloroform:water per mg of tissue.

  • Homogenize the tissue using a bead-based homogenizer (e.g., Precellys, TissueLyser) at cryogenic temperatures.[17] Perform 2-3 cycles of 30-45 seconds, with cooling intervals on dry ice.

  • After homogenization, add additional water and chloroform to induce phase separation. Vortex thoroughly.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Three layers will form: an upper polar layer (containing amino acids, organic acids, sugars), a lower non-polar/lipid layer, and a central protein disk.

  • Carefully collect the upper polar phase for LC-MS analysis. The lower phase can be saved for a separate lipidomics analysis.

  • Dry the collected polar extract in a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extract at -80°C until reconstitution for analysis.

Protocol 3.3: LC-MS/MS Based Metabolomic Analysis

Causality: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the sensitivity and resolution required to detect hundreds to thousands of metabolites in a complex biological extract.[18][19] A typical workflow involves an untargeted approach to broadly screen for changes.[20]

Instrument Parameters (Example for a Q-Exactive Orbitrap MS):

Parameter Setting Rationale
LC Column HILIC (Hydrophilic Interaction) Excellent retention for polar metabolites like amino acids and TCA cycle intermediates.
Mobile Phase A 95% Water, 5% Acetonitrile + 10 mM Ammonium Acetate Standard aqueous phase for HILIC.
Mobile Phase B 95% Acetonitrile, 5% Water + 10 mM Ammonium Acetate Standard organic phase for HILIC.
Gradient 95% B -> 5% B over 15 min Separates compounds based on polarity.
MS Scan Mode Full MS / dd-MS2 (TopN) Full scan acquires parent ion masses; data-dependent MS2 fragments the most intense ions for identification.
Ionization Mode Polarity Switching (Positive/Negative) Captures a wider range of compounds, as some ionize better in positive mode (e.g., amines) and others in negative (e.g., organic acids).

| Resolution | 70,000 | High resolution allows for accurate mass determination and formula prediction. |

Data Analysis and Interpretation: From Raw Peaks to Biological Pathways

Raw LC-MS data is a complex matrix of millions of data points. A structured workflow is essential to extract meaningful biological information.[20][21]

Data Analysis Workflow

This pipeline transforms raw instrument files into a list of significantly altered metabolites and impacted pathways.

G cluster_proc Preprocessing cluster_stats Statistical Analysis cluster_interp Biological Interpretation raw Raw Data Files (.raw, .mzXML) peak Peak Detection raw->peak align Retention Time Alignment peak->align norm Normalization (e.g., by QC pools) align->norm pca Multivariate Analysis (PCA, PLS-DA) norm->pca volcano Univariate Analysis (Volcano Plot, t-tests) norm->volcano id Metabolite ID (MS/MS Libraries, Databases) volcano->id Significant Features pathway Pathway Analysis (KEGG, MetPA) id->pathway Identified Metabolites

Caption: A typical data analysis pipeline for untargeted metabolomics.

Key Analysis Steps
  • Preprocessing: Software (e.g., XCMS, Progenesis QI) is used to detect chromatographic peaks, correct for instrument drift, and align peaks across all samples.[21]

  • Statistical Analysis:

    • Multivariate Analysis: Principal Component Analysis (PCA) is used for an unsupervised overview of data quality and to spot outliers. Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method used to maximize the separation between experimental groups.

    • Univariate Analysis: A Volcano Plot combines fold-change and p-values (from t-tests) to identify individual metabolites that are both statistically significant and have a large magnitude of change.

  • Pathway Analysis: The list of significantly altered metabolites is uploaded to a tool like MetaboAnalyst .[22][23][24] This platform uses pathway libraries (like KEGG) to perform enrichment analysis, identifying which metabolic pathways are most impacted by the toxin.[25][26]

Comparative Analysis: this compound vs. Kainic Acid

Based on the known mechanisms of excitotoxicity, we can predict the metabolic signatures of these toxins. The table below presents a hypothetical but mechanistically plausible comparison of key metabolite changes in spinal cord tissue.

Table 1: Predicted Comparative Metabolite Changes in Neural Tissue

Metabolite Metabolic Pathway Predicted Change (this compound) Predicted Change (Kainic Acid) Toxicological Implication
Lactate Glycolysis / Energy ↑↑↑ ↑↑ Severe energy deficit, shift to anaerobic metabolism.[12]
Succinate TCA Cycle Mitochondrial dysfunction, TCA cycle disruption.
ATP Energy Metabolism ↓↓↓ ↓↓ Catastrophic energy failure.
Glutamate Neurotransmitter ↑↑ Excitotoxicity, receptor over-activation.[11][13]
N-Acetylaspartate (NAA) Neuronal Health Marker ↓↓ ↓↓↓ Marker of neuronal loss or dysfunction.[11][12][13]
GSH (Reduced Glutathione) Redox Balance ↓↓↓ ↓↓ Depletion of antioxidant capacity, severe oxidative stress.

| Ophthalmate | Redox Stress Marker | ↑↑↑ | ↑↑ | Biomarker for GSH depletion. |

This comparison highlights that while both toxins induce a classic excitotoxic metabolic profile, the magnitude of change may differ. The more severe energy depletion (lower ATP, higher lactate) and oxidative stress (depleted GSH) predicted for this compound could explain its higher potency.

Visualizing Metabolic Disruption

Pathway analysis can reveal central nodes of disruption. In excitotoxicity, the TCA cycle is a critical failure point due to mitochondrial calcium overload and substrate depletion.

G Perturbed TCA Cycle & Glutamate Metabolism Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA Glutamate Glutamate Glutamate->AlphaKG GABA GABA Glutamate->GABA

Sources

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Acromelic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

As a potent neurotoxin and valuable research tool, acromelic acid B demands the utmost respect and diligence in its handling and disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Our commitment to scientific integrity and safety extends beyond providing cutting-edge reagents; it encompasses the entire lifecycle of these powerful compounds.

The Imperative for Rigorous Disposal Protocols: Understanding the Neurotoxic Threat

This compound is a kainoid, a class of excitatory amino acid analogs known for their potent neurotoxic effects.[1][2] Ingestion or exposure can lead to severe neurological symptoms.[1] The primary mechanism of its toxicity lies in the overstimulation of glutamate receptors in the central nervous system, leading to excitotoxicity and neuronal cell death.[2] Given its high potency, even minute quantities of this compound can pose a significant risk. Therefore, a cavalier approach to its disposal is not an option. The procedures outlined in this document are designed to chemically inactivate the molecule, rendering it non-toxic before it enters the hazardous waste stream.

Core Principles of this compound Disposal

The disposal of a potent neurotoxin like this compound is a multi-step process that prioritizes containment, inactivation, and proper waste segregation. The overarching principle is to transform the active, hazardous compound into inert, non-toxic byproducts. This guide advocates for a chemical inactivation approach using a strong oxidizing agent, a method grounded in the principles of organic chemistry and widely accepted for the degradation of hazardous organic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

AcromelicAcidB_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Chemical Inactivation (in a Fume Hood) cluster_2 Final Disposal Generate_Waste Generate this compound Waste (Aqueous solutions, contaminated labware) Segregate_Waste Segregate Waste at Point of Generation (Clearly labeled, dedicated container) Generate_Waste->Segregate_Waste Prepare_Inactivation Prepare Inactivation Solution (e.g., 10% Potassium Permanganate) Segregate_Waste->Prepare_Inactivation Add_Waste Slowly Add this compound Waste to Inactivation Solution with Stirring Prepare_Inactivation->Add_Waste Monitor_Reaction Monitor Reaction (Color change from purple to brown) Add_Waste->Monitor_Reaction Ensure_Complete Ensure Complete Inactivation (Allow sufficient contact time, e.g., 24 hours) Monitor_Reaction->Ensure_Complete Neutralize Neutralize Excess Oxidizing Agent (If required by institutional policy) Ensure_Complete->Neutralize Package_Waste Package Inactivated Waste in a Labeled Hazardous Waste Container Neutralize->Package_Waste Dispose Dispose as Hazardous Chemical Waste (According to institutional and local regulations) Package_Waste->Dispose

Caption: A flowchart outlining the key stages for the safe disposal of this compound, from initial waste segregation to final disposal as hazardous waste.

Quantitative Data Summary: Inactivation Parameters

For a consistently effective and safe inactivation process, adherence to specific quantitative parameters is crucial. The following table summarizes the recommended parameters for the chemical inactivation of this compound waste.

ParameterRecommended ValueRationale
Inactivating Agent Potassium Permanganate (KMnO₄)A strong oxidizing agent capable of cleaving the carbon-carbon and carbon-nitrogen bonds within the kainoid and pyridone structures of this compound.
Concentration of Inactivating Agent 10% (w/v) aqueous solutionProvides a sufficient excess of the oxidizing agent to ensure complete degradation of the neurotoxin.
Ratio of Waste to Inactivating Agent 1:10 (v/v)Ensures a significant molar excess of the oxidizing agent to drive the reaction to completion.
Minimum Contact Time 24 hoursAllows for the complete chemical degradation of this compound. The reaction progress can be visually monitored by the change in color of the permanganate solution from purple to brown (manganese dioxide precipitate), indicating that the oxidation reaction has occurred.
pH for Inactivation Acidic (pH < 3) or Alkaline (pH > 11)The oxidizing potential of potassium permanganate is enhanced under both acidic and alkaline conditions. Adjusting the pH of the waste solution before adding the permanganate can increase the reaction rate and efficiency. However, be cautious of potential side reactions when adjusting the pH of complex mixtures.

Experimental Protocol: Step-by-Step Guide to this compound Disposal

This protocol provides a detailed, step-by-step methodology for the chemical inactivation and disposal of this compound waste. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Materials:

  • This compound waste (aqueous solutions, rinsates from contaminated labware)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Appropriate hazardous waste container (clearly labeled)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Sodium bisulfite (for neutralization of excess permanganate, if required by your institution)

Procedure:

  • Waste Segregation and Collection:

    • Collect all this compound waste in a dedicated, clearly labeled, and sealed container at the point of generation. This includes stock solutions, diluted solutions, and the first rinse of any contaminated labware.

  • Preparation of the Inactivation Solution:

    • In a chemical fume hood, carefully prepare a 10% (w/v) solution of potassium permanganate in deionized water. For example, to prepare 100 mL of solution, dissolve 10 g of KMnO₄ in 100 mL of deionized water. Prepare this solution fresh, as permanganate solutions can degrade over time.

  • Chemical Inactivation:

    • Place a stir bar in the beaker containing the potassium permanganate solution and place it on a stir plate within the fume hood.

    • Slowly and carefully add the this compound waste to the stirring potassium permanganate solution. The recommended volume ratio is 1 part waste to 10 parts inactivation solution.

    • Observe the color of the solution. As the potassium permanganate is consumed in the oxidation of this compound, the deep purple color will fade and a brown precipitate of manganese dioxide (MnO₂) will form. If the purple color disappears completely, it indicates that all the permanganate has been consumed. In this case, add more 10% KMnO₄ solution until a faint, persistent purple color remains, indicating an excess of the oxidizing agent.

    • Allow the mixture to stir for a minimum of 24 hours to ensure complete inactivation of the neurotoxin.

  • Neutralization of Excess Oxidizing Agent (if required):

    • Some institutional waste disposal protocols may require the neutralization of excess oxidizing agents before the waste is sent for final disposal. If this is the case, slowly add a solution of sodium bisulfite to the reaction mixture with stirring until the purple color disappears and only the brown precipitate of MnO₂ remains. Perform this step with caution as it can be exothermic.

  • Final Disposal:

    • Carefully transfer the entire inactivated mixture (including the manganese dioxide precipitate) into a properly labeled hazardous waste container.

    • The label should clearly indicate "Inactivated this compound Waste" and list the contents, including manganese dioxide.

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Trustworthiness and Self-Validation

The protocol described above is designed as a self-validating system. The visual color change of the potassium permanganate solution from a vibrant purple to a brown precipitate provides a clear and immediate indication that the oxidative degradation of the organic material (this compound) is occurring. The persistence of a faint purple color after the 24-hour reaction time confirms that an excess of the inactivating agent is present, providing confidence that the neurotoxin has been completely degraded.

Authoritative Grounding and Comprehensive References

The procedures outlined in this guide are based on established principles of chemical degradation of hazardous organic compounds and best practices for the handling and disposal of potent neurotoxins in a laboratory setting. While a specific disposal protocol for this compound is not widely published, the chemical principles underlying the proposed oxidative degradation method are well-established for similar molecular structures.

References

  • UNC EHS. (n.d.). Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin. The University of North Carolina at Chapel Hill. Retrieved from [Link][3]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Wikipedia. (2023, October 27). Acromelic acid A. In Wikipedia. Retrieved from [Link][1]

  • Wikipedia. (2023, December 1). Kainic acid. In Wikipedia. Retrieved from [Link][2]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA. Retrieved from [Link][5]

  • U.S. National Library of Medicine. (n.d.). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. PubMed. Retrieved from [Link][6]

  • U.S. National Library of Medicine. (n.d.). CNS oxidative stress associated with the kainic acid rodent model of experimental epilepsy. PubMed. Retrieved from [Link][7]

  • U.S. National Library of Medicine. (n.d.). Oxidative mechanisms involved in kainate-induced cytotoxicity in cortical neurons. PubMed. Retrieved from [Link][8]

  • U.S. National Library of Medicine. (n.d.). Kainic acid-induced oxidative injury is attenuated by hypoxic preconditioning. PubMed. Retrieved from [Link][9]

  • U.S. National Library of Medicine. (n.d.). Excitatory amino acid transporters: keeping up with glutamate. PubMed. Retrieved from [Link][10]

  • U.S. National Library of Medicine. (n.d.). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. PubMed Central. Retrieved from [Link][11]

  • U.S. National Library of Medicine. (n.d.). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. MDPI. Retrieved from [Link][12]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.